5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Description
Properties
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYRTGGIOAMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152647 | |
| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-98-9 | |
| Record name | 2-Aminophenol-4,6-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-hydroxybenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid
This guide provides a comprehensive overview of the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHDS), a crucial intermediate in the manufacturing of specialized dyes and a valuable building block in the development of novel pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering not only a step-by-step methodology but also the underlying chemical principles that govern this multi-stage synthesis.
Strategic Overview of the Synthesis Pathway
The industrial production of this compound is predominantly achieved through a well-established three-step process commencing with phenol. This synthetic route is favored due to the ready availability and low cost of the starting material, as well as the high yields and purity achievable under optimized conditions. The overall transformation can be visualized as follows:
Figure 1: High-level overview of the synthesis pathway for this compound.
This guide will dissect each of these critical stages, providing detailed experimental protocols, mechanistic insights, and key process parameters essential for successful and reproducible synthesis.
Step-by-Step Synthesis Protocol
Stage 1: Disulfonation of Phenol to 4-Hydroxybenzene-1,3-disulphonic acid
The initial step involves the introduction of two sulfonic acid groups onto the phenol ring. This is a classic electrophilic aromatic substitution reaction where the hydroxyl group of phenol, being an activating ortho-, para-director, facilitates the substitution.
Experimental Protocol:
-
Initial Sulfonation: In a well-ventilated fume hood, 25 kg of phenol is carefully added to 28 kg of 96% sulfuric acid in a suitable reactor equipped with a mechanical stirrer and a heating mantle.[2]
-
The mixture is heated to 50°C with continuous stirring.
-
An additional 1.25 kg of 96% sulfuric acid is then introduced.[2]
-
The reaction temperature is raised to and maintained at 110°C for 5-6 hours.[2] During this period, the water formed during the reaction is distilled off to drive the equilibrium towards the product.[2]
-
Second Sulfonation: To achieve disulfonation, the reaction mixture is cooled, and oleum (fuming sulfuric acid) is cautiously added. The mixture is then reheated to ensure the introduction of the second sulfonic acid group, primarily at the position ortho to the hydroxyl group.
Causality and Control: The use of concentrated sulfuric acid and elevated temperatures is crucial for the introduction of the first sulfonic acid group. The subsequent addition of oleum, a source of sulfur trioxide (SO₃), provides a more potent electrophile, which is necessary to overcome the deactivating effect of the first sulfonic acid group and achieve disulfonation. Temperature control is critical to prevent unwanted side reactions and ensure the desired isomeric product.
Stage 2: Nitration of 4-Hydroxybenzene-1,3-disulphonic acid
The second stage introduces a nitro group onto the disulfonated phenol ring. The hydroxyl and sulfonic acid groups direct the incoming nitro group to the desired position.
Experimental Protocol:
-
The 4-hydroxybenzene-1,3-disulphonic acid from the previous step is cooled to a low temperature, typically between -5°C and 0°C, in an ice-salt bath.
-
A pre-cooled mixture of a nitrating agent, such as concentrated nitric acid, and concentrated sulfuric acid is added dropwise to the reaction mixture.
-
The temperature is carefully maintained within the specified range throughout the addition to control the exothermic reaction and prevent the formation of byproducts.
-
The reaction is allowed to proceed for several hours with continuous stirring.
Mechanistic Insight: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid groups on the benzene ring direct the nitronium ion to the C5 position.
Figure 2: Simplified mechanism of the nitration of 4-hydroxybenzene-1,3-disulphonic acid.
Stage 3: Reduction of 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid
The final step is the reduction of the nitro group to an amino group, yielding the target molecule. A variety of reducing agents can be employed for this transformation.
Experimental Protocol:
-
The 5-nitro-4-hydroxybenzene-1,3-disulphonic acid is dissolved in an appropriate solvent, typically water or an aqueous alcohol mixture.
-
A reducing agent, such as iron powder in a weakly acidic medium or sodium sulfide, is added portion-wise to the solution.[3]
-
The reaction mixture is heated to facilitate the reduction. The temperature is typically maintained between 70°C and 110°C.[3]
-
The progress of the reaction is monitored until the complete disappearance of the starting nitro compound.
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts (e.g., iron oxides).
Self-Validating System: The choice of reducing agent and reaction conditions can be tailored to the specific scale and purity requirements of the synthesis. For instance, catalytic hydrogenation offers a cleaner alternative to metal/acid reductions, minimizing inorganic waste streams. The pH of the reaction medium is a critical parameter to control, as it influences the solubility of the reactants and products and the efficiency of the reduction.[3]
Purification of this compound
Purification of the final product is essential to meet the stringent quality standards required for its applications, particularly in the pharmaceutical industry.
Purification Protocol:
-
The filtrate containing the crude this compound is acidified to precipitate the product.
-
The precipitated solid is collected by filtration and washed with cold water to remove residual impurities.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an alcohol-water mixture.
-
The purified product is then dried under vacuum to yield a stable, crystalline solid.
Quantitative Data and Yields
The following table summarizes the typical quantities and expected yields for this synthesis, based on a laboratory scale.
| Stage | Starting Material | Reagents | Key Conditions | Product | Typical Yield |
| 1. Disulfonation | Phenol (25 kg) | 96% H₂SO₄ (29.25 kg), Oleum | 110°C, 5-6 hours | 4-Hydroxybenzene-1,3-disulphonic acid | High |
| 2. Nitration | 4-Hydroxybenzene-1,3-disulphonic acid | Conc. HNO₃, Conc. H₂SO₄ | -5°C to 0°C | 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | >90% |
| 3. Reduction | 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | Iron powder or Sodium sulfide | 70-110°C | This compound | Quantitative |
Conclusion
The synthesis of this compound is a robust and well-understood process that relies on fundamental principles of electrophilic aromatic substitution and reduction reactions. By carefully controlling the reaction parameters at each stage, it is possible to achieve high yields of a high-purity product. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis of this important chemical intermediate.
References
- PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid.
- SIELC Technologies. (2018, May 16). This compound.
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
- ChemSynthesis. (n.d.). 4-hydroxy-1,3-benzenedisulfonic acid.
- LookChem. (n.d.). This compound.
- Chemsrc. (n.d.). 4-hydroxy-5-nitro-benzene-1,3-disulfonic acid.
- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
- PubChem. (n.d.). This compound.
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5-Amino-4-hydroxybenzene-1,3-disulphonic acid chemical properties.
An In-depth Technical Guide to 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 120-98-9) is a substituted aromatic compound of significant interest in various scientific and industrial domains.[1][2] Structurally, it features a benzene ring functionalized with an amino group, a hydroxyl group, and two sulphonic acid moieties.[1] This unique arrangement of functional groups imparts a distinct set of chemical and physical properties, making it a versatile intermediate and reagent.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to researchers, chemists, and professionals in drug development.
Physicochemical and Computed Properties
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. The presence of multiple polar functional groups, particularly the two sulphonic acid groups, renders it highly soluble in water and gives it acidic properties.[1] A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₇S₂ | [2][3] |
| Molecular Weight | 269.26 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][2] |
| CAS Number | 120-98-9 | [2] |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [3] |
| Density | ~1.984 g/cm³ | [2] |
| pKa (Predicted) | -1.71 ± 0.50 | [2] |
| XLogP3 | -1.1 | [3] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
Synthesis and Mechanistic Pathway
The most established industrial synthesis of this compound involves a two-step process starting from 4-hydroxybenzene-1,3-disulphonic acid.[1][4] This method leverages classical aromatic chemistry reactions: electrophilic nitration followed by reduction.
-
Nitration: The precursor, 4-hydroxybenzene-1,3-disulphonic acid, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group is an activating, ortho-, para-director, and the sulphonic acid groups are deactivating, meta-directors. The nitration occurs at the position ortho to the hydroxyl group and meta to the two sulphonic acid groups.[1]
-
Reduction: The resulting nitro intermediate is then reduced to the corresponding amino group.[1][4] Various reducing agents can be employed, with sodium sulfide being a common choice in laboratory-scale preparations.[5]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway from the starting material to the final product.
Experimental Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid
The following protocol details the reduction step, adapted from a similar synthesis, to yield the target compound.[5] This method uses sodium sulfide as the reducing agent.
Materials:
-
2-Nitrophenol-4,6-disulfonic acid (400 g)
-
Crystalline sodium sulfide nonahydrate (480 g)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
-
Congo red indicator paper
Procedure:
-
Prepare a hot solution (100 °C) of sodium sulfide (480 g) in approximately 50 mL of water.
-
To this hot solution, add the 2-nitrophenol-4,6-disulfonic acid (400 g) in small portions over 30 minutes. The temperature will rise to about 108 °C. Causality: The portion-wise addition is crucial to control the exothermic reaction.
-
Maintain the reaction volume by adding water to replace what evaporates. The mixture will turn reddish-brown.
-
Heat the reaction at 105 °C for a total of 2.5 hours, ensuring the volume remains constant. This ensures the reduction reaction goes to completion.
-
After heating, carefully add concentrated HCl until the mixture is acidic to Congo red paper. Causality: Acidification protonates the amino group and precipitates the product, which is less soluble in acidic conditions, along with elemental sulfur, a byproduct of the sulfide reduction.
-
Allow the mixture to stand overnight to ensure complete precipitation, then filter the precipitate.
-
Boil the collected precipitate (a mixture of sulfur and the product) with 700 mL of water and filter the hot solution. Causality: The desired product is soluble in hot water, while the elemental sulfur is not, allowing for their separation.
-
Treat the hot, colorless filtrate with potassium chloride (120 g) and cool. The acid potassium salt of this compound will precipitate.
-
After 10 hours of cooling, filter the crystalline product and press it dry. This should yield approximately 230 g of the desired product.[5]
Chemical Reactivity and Applications
The reactivity of this molecule is governed by its multiple functional groups, making it a valuable precursor in organic synthesis, particularly for azo dyes.[1]
Azo Dye Synthesis
The primary application of this compound is as a coupling component in the synthesis of azo dyes.[1] The process involves two key steps:
-
Diazotization: An aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Azo Coupling: The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component. This compound serves as an excellent coupling component due to the activating effects of its amino and hydroxyl groups. The coupling reaction is an electrophilic aromatic substitution.
Caption: General workflow for the synthesis of an azo dye.
These resulting azo dyes are used in various analytical techniques, such as spectrophotometry, due to their strong light absorption at specific wavelengths.[1]
Biological and Pharmacological Potential
Research has indicated that this compound possesses biological activity. It has been investigated for its antioxidant properties, which are attributed to its ability to donate electrons and scavenge free radicals in redox reactions.[1] Its structural similarity to other biologically active compounds suggests potential pharmacological applications, and it has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways.[1] While direct applications in drug development are not widespread, its derivatives may hold therapeutic potential.[1]
Analytical Characterization
Confirming the identity and purity of this compound requires various analytical techniques.
-
Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic functional groups. For instance, the FTIR spectrum would show bands corresponding to O-H, N-H, S=O (from the sulphonic acid groups), and aromatic C-H stretches.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the compound and for quantitative analysis.[6]
Protocol: HPLC Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound.[6]
Instrumentation & Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]
-
Detection: UV detector at a wavelength appropriate for the chromophore.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. Causality: The reverse-phase column separates compounds based on hydrophobicity. The polar nature of the analyte will lead to a relatively short retention time with a typical C18 column and a polar mobile phase.
Safety and Handling
This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[7][8]
-
Health Hazards: Causes irritation to the skin, eyes, and respiratory system.[7][8] Thorough toxicological properties have not been fully investigated.[7]
-
Handling: Use only in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials and ignition sources.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[7]
Conclusion
This compound is a multifunctional chemical compound with a well-defined set of properties stemming from its unique molecular structure. Its primary utility lies in its role as a key intermediate in the synthesis of azo dyes for analytical and industrial purposes. While its direct pharmacological applications are still under exploration, its inherent biological activities, such as antioxidant potential, make its derivatives interesting candidates for future research in drug discovery. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ChemBK. (2024, April 9). This compound.
- Chemsrc. (n.d.). 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid.
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structure elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Foreword: A Multifaceted Approach to Molecular Confirmation
The definitive identification of a chemical entity is the bedrock of all subsequent research and development. For a molecule like this compound (CAS No: 120-98-9), which serves as a crucial intermediate in the synthesis of azo dyes and possesses potential biological activities, unequivocal structure confirmation is not merely an academic exercise—it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing downstream application success.[1]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in the principles of modern analytical chemistry. We will progress from foundational property assessment to advanced spectroscopic and chromatographic techniques. Each step is designed to be a self-validating system, where the data from one method corroborates and refines the hypotheses drawn from another. This integrated approach ensures the highest fidelity in structure elucidation, providing researchers, scientists, and drug development professionals with a reliable framework for their work.
Foundational Characterization and Physicochemical Properties
Before embarking on complex spectroscopic analysis, a thorough understanding of the compound's basic properties is essential. These characteristics not only provide initial identification clues but also inform the selection of appropriate solvents and analytical conditions for subsequent experiments.
The subject of our investigation is this compound, a substituted aromatic compound.[1] Its structure consists of a benzene ring functionalized with an amino (-NH₂), a hydroxyl (-OH), and two sulphonic acid (-SO₃H) groups.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [1][2] |
| CAS Number | 120-98-9 | [1][3] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2] |
| Molecular Weight | 269.25 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][5] |
| Solubility | Soluble in water | [1][6] |
A note on synthesis context: This compound is typically synthesized via the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.[3][7] Awareness of this pathway is critical, as it informs the potential impurity profile, which may include starting materials or incompletely reacted intermediates.
The Elucidation Workflow: An Integrated Spectroscopic & Chromatographic Strategy
Caption: A logical workflow for the structure elucidation of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
Expertise & Rationale: FTIR spectroscopy is the initial reconnaissance tool. It excels at identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For our target compound, we expect to see distinct signals for the O-H (hydroxyl), N-H (amino), S=O (sulphonic acid), and C=C (aromatic) bonds.
Anticipated FTIR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| -OH (hydroxyl) | O-H Stretch | 3200 - 3600 | Broad |
| -NH₂ (amino) | N-H Stretch | 3300 - 3500 | Two sharp bands (symm. & asymm.) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, weak to medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple sharp bands |
| -SO₃H (sulphonic) | S=O Stretch | 1150 - 1250 & 1030 - 1080 | Strong, sharp (asymm. & symm.) |
| -SO₃H (sulphonic) | S-O Stretch | 650 - 770 | Strong |
Note: The broad O-H stretch from the hydroxyl group may overlap with the N-H stretches and moisture.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dried this compound sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
-
Background Collection: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the acquired spectrum. Compare the observed peak positions with the expected values to confirm the presence of key functional groups.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Rationale: If FTIR provides the list of ingredients, NMR provides the assembly instructions. It maps the molecular skeleton, revealing how atoms are connected. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
¹H NMR Spectroscopy
For this compound, the aromatic region of the ¹H NMR spectrum is paramount. The benzene ring has two remaining protons. Their chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the strong electron-withdrawing effects of the two -SO₃H groups. Their splitting pattern will definitively prove their positions relative to each other.
Predicted ¹H NMR Signals (in D₂O):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-2 | 7.2 - 7.6 | Doublet (d) | Ortho to one -SO₃H group and meta to the other. |
| H-6 | 7.8 - 8.2 | Doublet (d) | Ortho to two electron-withdrawing -SO₃H groups. |
Note on solvent: Using Deuterium Oxide (D₂O) as the solvent is advantageous. The acidic protons of the -OH, -NH₂, and -SO₃H groups will exchange with deuterium, causing their signals to disappear from the spectrum. This simplifies the aromatic region and confirms the presence of these exchangeable protons.
¹³C NMR Spectroscopy
This technique will confirm the six distinct carbon environments of the benzene ring. The chemical shifts are highly sensitive to the attached functional groups.
Predicted ¹³C NMR Signals (in D₂O):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-OH) | 150 - 160 | Carbon bearing the hydroxyl group, deshielded. |
| C-5 (C-NH₂) | 135 - 145 | Carbon bearing the amino group. |
| C-1, C-3 (C-SO₃H) | 125 - 140 | Carbons bearing the sulphonic acid groups. |
| C-2, C-6 | 115 - 130 | Aromatic CH carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogenous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of approximately 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual HDO signal at ~4.79 ppm.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a single peak for each unique carbon.
-
Set the spectral width to cover a range of approximately 0-200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick the peaks for both spectra.
Mass Spectrometry (MS): The Definitive Molecular Weight
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. For a polar and non-volatile molecule like this, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the technique of choice. It will provide a mass measurement with enough accuracy to confirm the molecular formula.
Predicted Mass Spectrometry Data (ESI-HRMS):
| Ion | Calculated Exact Mass |
| [M-H]⁻ | 267.9582 |
| [M+H]⁺ | 269.9738 |
| [M+Na]⁺ | 291.9558 |
Note: In negative ion mode ([M-H]⁻), the loss of a proton from one of the acidic groups is expected. In positive ion mode, protonation ([M+H]⁺) or sodiation ([M+Na]⁺) can occur.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Instrumentation:
-
LC System: Use an HPLC system to introduce the sample. For this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 column.[12]
-
Mass Spectrometer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is required.
-
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.
-
Data Acquisition: Acquire a full scan mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion should be compared to the calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
Tandem MS (MS/MS): For further confirmation, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (e.g., loss of SO₃) can provide additional structural information.[12]
HPLC and UV-Vis Spectroscopy: Purity and Electronic Structure
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While spectroscopy elucidates the structure, chromatography confirms its purity. An HPLC analysis is essential to ensure the characterized sample is a single component and not a mixture. Due to the high polarity of the two sulphonic acid groups, a standard reversed-phase (RP-HPLC) method may show poor retention.[12][13]
Recommended HPLC Method:
| Parameter | Recommended Condition |
| Column | HILIC or Reversed-Phase C18 (with ion-pairing agent) |
| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid for MS compatibility) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 5 - 10 µL |
A successful separation should yield a single, sharp, symmetrical peak, indicating a pure compound.
UV-Vis Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The substituted benzene ring is a chromophore, and its absorption maxima (λ_max) are characteristic of its structure.
Protocol & Expected Results:
-
Prepare a dilute, known concentration of the compound in water or a suitable buffer.
-
Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from approximately 200 to 400 nm.
-
The spectrum of an aromatic compound typically shows two primary absorption bands.[14] For this structure, expect absorptions related to the π → π* transitions of the substituted benzene ring, likely in the 220-250 nm and 270-310 nm ranges.
Data Synthesis: Assembling the Final Structure
Caption: Integration of multi-technique data to confirm the final structure.
Summary of Confirming Evidence:
-
FTIR confirms the presence of all required functional groups (-OH, -NH₂, -SO₃H, aromatic ring).
-
¹H and ¹³C NMR establish the carbon-hydrogen framework of a disubstituted benzene ring with the correct connectivity and number of unique atoms.
-
HRMS provides the exact molecular weight, confirming the elemental formula of C₆H₇NO₇S₂.
-
HPLC demonstrates that the analyzed sample is of high purity.
By methodically applying this multi-faceted analytical approach, a researcher can confidently and definitively elucidate and confirm the structure of this compound, providing a solid foundation for any further application or study.
References
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- SpectraBase. 2-Aminophenol-4-sulfonic acid - Optional[FTIR] - Spectrum.
- PubChem. This compound.
- Pfizer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SIELC Technologies. (2018, May 16). This compound.
- ChemBK. This compound - Introduction.
- ResearchGate. (n.d.). Fig. S1. 1 H NMR of 4,5-dihydroxybenzene-1,3-disulfonic acid.
- Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
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Spectroscopic Data of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: An In-depth Technical Guide
Introduction
5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a polysubstituted aromatic compound, holds significant interest for researchers in materials science and drug development. Its unique structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts a range of chemical properties that are valuable in the synthesis of azo dyes and have potential applications in medicinal chemistry.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application, necessitating comprehensive spectroscopic characterization.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of protocols and data interpretation, this document is designed to equip researchers, scientists, and drug development professionals with the critical information needed for the confident identification and utilization of this compound. While experimental spectra are available in databases such as SpectraBase, this guide will focus on the predicted spectral features, providing a robust framework for the interpretation of experimental data.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring the NMR spectrum of a sulfonated aromatic compound like this compound is detailed below. The choice of a deuterated solvent is critical due to the compound's polarity and the presence of exchangeable protons. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable options.
Workflow for NMR Analysis
Caption: A generalized workflow for the preparation and analysis of a sulfonated aromatic compound by NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard.
Predicted NMR Data and Interpretation
While the experimental ¹³C NMR spectrum is noted to be available in SpectraBase, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.[2][3] These predictions are based on established substituent effects on aromatic chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Singlet | 1H | Aromatic H |
| ~8.0-8.5 | Singlet | 1H | Aromatic H |
| Exchangeable | Broad Singlet | 3H | -OH, -NH₂, -SO₃H |
¹H NMR Interpretation:
The ¹H NMR spectrum is expected to be relatively simple in the aromatic region, showing two singlets corresponding to the two non-equivalent aromatic protons. The sulfonic acid groups are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The amino and hydroxyl groups are electron-donating, which will have an opposing shielding effect. The exact chemical shifts will be a composite of these effects. The protons of the amino, hydroxyl, and sulfonic acid groups are exchangeable and will likely appear as a broad singlet, or may not be observed if D₂O is used as the solvent due to proton-deuterium exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~150-160 | C-OH |
| ~140-150 | C-NH₂ |
| ~130-140 | C-SO₃H |
| ~125-135 | C-SO₃H |
| ~115-125 | Aromatic CH |
| ~110-120 | Aromatic CH |
¹³C NMR Interpretation:
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the benzene ring. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) will be the most deshielded and appear at the lowest field. The carbons bearing the sulfonic acid groups (C-SO₃H) will also be significantly deshielded. The two carbons bonded to hydrogen (Aromatic CH) will appear at higher field. The availability of an experimental ¹³C NMR spectrum in SpectraBase provides a direct means of verifying these predictions.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, S=O, and C=C bonds.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The solid nature of this compound makes the KBr pellet method a suitable technique for obtaining its IR spectrum. This method involves intimately mixing the sample with dry potassium bromide and pressing the mixture into a transparent pellet.
Workflow for FTIR Analysis (KBr Pellet)
Caption: A generalized workflow for the preparation and analysis of a solid sample by FTIR spectroscopy using the KBr pellet method.
Step-by-Step Methodology:
-
Grinding: In a clean and dry agate mortar, grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Sample Holder: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
An experimental FTIR spectrum for this compound, obtained via the KBr-pellet technique, is available in SpectraBase.[2] The following table summarizes the expected characteristic absorption bands.
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Medium | N-H bending and Aromatic C=C stretching |
| 1550-1450 | Medium | Aromatic C=C stretching |
| 1250-1150 | Strong | S=O asymmetric stretching |
| 1080-1000 | Strong | S=O symmetric stretching |
| 880-800 | Strong | Aromatic C-H out-of-plane bending |
IR Spectrum Interpretation:
-
O-H and N-H Stretching: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is expected due to the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, which are involved in hydrogen bonding.
-
Aromatic C-H Stretching: A medium intensity band between 3100 and 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the aromatic ring.
-
N-H Bending and Aromatic C=C Stretching: The region between 1620 and 1580 cm⁻¹ will likely contain bands from the N-H bending vibration of the amino group, as well as C=C stretching vibrations of the aromatic ring.
-
Aromatic C=C Stretching: Additional aromatic C=C stretching bands are expected in the 1550-1450 cm⁻¹ region.
-
S=O Stretching: The sulfonic acid groups will give rise to very strong and characteristic absorption bands. The asymmetric S=O stretching is expected around 1250-1150 cm⁻¹, while the symmetric stretching should appear in the 1080-1000 cm⁻¹ region.
-
Aromatic C-H Bending: Strong bands in the 880-800 cm⁻¹ region are indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Due to the low volatility of this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI). ESI is particularly well-suited for polar, non-volatile molecules.
Workflow for ESI-MS Analysis
Caption: A generalized workflow for the analysis of a polar, non-volatile compound by Electrospray Ionization Mass Spectrometry (ESI-MS).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent system compatible with ESI-MS, such as a mixture of methanol and water, with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass spectrometer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation
Table 4: Predicted Mass Spectrometry Data (Negative Ion Mode ESI-MS)
| m/z | Ion |
| 268.0 | [M-H]⁻ |
| 188.0 | [M-H-SO₃]⁻ |
| 108.0 | [M-H-2SO₃]⁻ |
Mass Spectrum Interpretation:
In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 268.0. The fragmentation of this ion would likely proceed through the loss of the sulfonyl groups.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound in negative ion mode ESI-MS.
The initial fragmentation would likely involve the loss of a neutral sulfur trioxide (SO₃) molecule, resulting in a fragment ion at m/z 188.0. A subsequent loss of a second SO₃ molecule would lead to a fragment at m/z 108.0, corresponding to the deprotonated aminophenol core.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The detailed protocols and in-depth interpretation of the predicted NMR, IR, and MS data offer a robust framework for researchers to identify and characterize this compound. The availability of experimental ¹³C NMR and FTIR spectra in the SpectraBase database provides an excellent opportunity for direct comparison and validation of the predictions made in this guide.[2][3] A thorough understanding of the spectroscopic properties of this molecule is essential for ensuring its quality and for its successful application in various scientific and industrial fields.
References
- PubChem. This compound.
- SpectraBase. 5-AMINO-4-HYDROXY-m-BENZENEDISULFONIC ACID. Wiley-VCH GmbH. [Link]
- LookChem. This compound. [Link]
- Chemistry LibreTexts.
- ResearchGate. Vibrational spectroscopic studies (FTIR and FT-Raman) and molecular dynamics analysis of industry inspired 3-amino-4-hydroxybenzene sulfonic acid. [Link]
- JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
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The Genesis of a Chromophore: An In-depth Technical Guide to the Discovery and History of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides a comprehensive technical overview of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a key intermediate in the synthesis of azo dyes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical significance, synthesis, and applications, grounding the information in established scientific principles and historical context.
Introduction: A Molecule Forged in the Crucible of the Synthetic Dye Revolution
This compound, also known by synonyms such as 2-aminophenol-4,6-disulfonic acid, emerged as a critical building block during the burgeoning era of synthetic dyes in the late 19th and early 20th centuries. Its molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups on a benzene ring, made it an ideal precursor for the creation of vibrant and commercially valuable colorants. The sulfonic acid moieties, in particular, confer water solubility, a crucial attribute for textile dyeing processes. While the precise moment of its initial synthesis remains obscured in the annals of industrial chemistry, its development is intrinsically linked to the pioneering work in azo dye chemistry that followed William Henry Perkin's discovery of Mauveine in 1856. The epicenter of this innovation was Germany, where a deep understanding of aromatic chemistry and a burgeoning chemical industry created a fertile ground for the systematic development of novel dye intermediates.
Physicochemical Properties: A Foundation for Reactivity and Application
A thorough understanding of a compound's physical and chemical properties is paramount to its effective application. The characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₇NO₇S₂ |
| CAS Number | 120-98-9 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | Approximately 170 °C |
| Solubility | Soluble in water |
The presence of both acidic (sulfonic acid, hydroxyl) and basic (amino) functional groups makes this compound amphoteric, allowing for a range of chemical transformations. The amino group is readily diazotized, forming a reactive diazonium salt that is the cornerstone of azo dye synthesis.
The Industrial Synthesis: A Legacy of Aromatic Chemistry
The primary route for the industrial production of this compound has historically involved a two-step process: the nitration of a sulfonated phenol derivative followed by the reduction of the nitro group to an amine. This classical approach, refined over decades of industrial practice, remains a cost-effective and scalable method.
Step 1: Nitration of 4-Hydroxybenzene-1,3-disulfonic Acid
The synthesis commences with 4-hydroxybenzene-1,3-disulfonic acid, which is subjected to nitration using a mixture of nitric acid and sulfuric acid. The strongly directing effect of the hydroxyl and sulfonic acid groups guides the incoming nitro group to the position ortho to the hydroxyl group and meta to the two sulfonic acid groups.
Caption: Nitration of the starting material.
Step 2: Reduction of the Nitro Group
The resulting 2-nitro-4-hydroxybenzene-1,3-disulfonic acid is then reduced to the desired this compound. A variety of reducing agents can be employed, with historical methods often utilizing iron filings in an acidic medium (the Béchamp reduction) or sodium sulfide.
A detailed experimental protocol for the reduction using sodium sulfide, adapted from "The fundamental processes of dye chemistry" (1949), provides a valuable historical snapshot of the manufacturing process of the time.
Experimental Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid
-
A solution of 480 grams of crystalline sodium sulfide nonahydrate in approximately 50 ml of water is heated to 100°C.
-
400 grams of 2-nitrophenol-4,6-disulfonic acid are added in small portions over the course of 30 minutes. The temperature of the exothermic reaction is maintained at approximately 108°C, with evaporated water being replaced to maintain a constant volume.
-
The reaction mixture is heated at 105°C for a total of 2.5 hours.
-
Hydrochloric acid is added until the mixture shows a definite and permanent acidic reaction to Congo red.
-
The mixture is allowed to stand overnight and then filtered.
-
The precipitate, containing sulfur and the product, is boiled with 700 ml of water, and the hot solution is filtered.
-
The colorless filtrate is treated with 120 grams of potassium chloride and cooled. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid separates from the solution.
-
After 10 hours, the crystalline product is filtered and pressed to yield approximately 230 grams of dry material.
Caption: Reduction of the nitro intermediate.
Historical Application in Azo Dye Synthesis: A Concrete Example
The primary utility of this compound lies in its role as a "coupling component" in the synthesis of azo dyes. Following diazotization of its amino group, the resulting diazonium salt is reacted with another aromatic compound (the coupling partner) to form the characteristic -N=N- azo linkage, the chromophore responsible for the dye's color.
A 1981 U.S. Patent provides a clear example of this application, referencing earlier German patents for related processes. This patent describes the synthesis of a copper complex azo dye where this compound is first diazotized and then coupled to 7-amino-1-hydroxynaphthalene-3-sulphonic acid. The resulting azo dye is then treated with a copper salt to form a more stable and lightfast metal complex dye.
This historical patent record firmly establishes the compound's use within the sophisticated dye chemistry landscape of the mid-20th century and points to its likely origins within the German chemical industry, a powerhouse of dye innovation.
Caption: Generalized workflow for azo dye synthesis.
Beyond Dyestuffs: Emerging Applications
While its historical and primary application remains in the dye industry, the unique chemical functionalities of this compound have led to its exploration in other scientific domains. Its derivatives have been investigated for potential therapeutic applications due to their biological activity. In the realm of analytical chemistry, it can serve as a reagent for the detection of metal ions. Furthermore, the presence of sulfonic acid groups suggests potential applications in materials science, such as in the development of organic conductors or ion-exchange resins.
Conclusion: A Legacy Molecule with Continuing Relevance
This compound stands as a testament to the enduring legacy of the synthetic dye industry. Born out of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries, it quickly became an indispensable tool for the creation of a vast palette of colors. While the specific details of its initial discovery are likely held within the archives of pioneering chemical companies, its established synthesis and widespread application by the mid-20th century are well-documented. Today, as researchers continue to explore the potential of highly functionalized aromatic compounds, this historical molecule may yet find new and innovative applications beyond the world of color.
References
- U.S. Patent 4,255,325. (1981, March 10). Reactive dyestuffs.
- PubChem. This compound. [Link]
- LookChem. This compound. [Link]
- ChemBK. This compound. [Link]
- SIELC Technologies. (2018, May 16). This compound. [Link]
- Prashant Group of Companies. This compound CAS NO.120-98-9. [Link]
- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
An In-Depth Technical Guide to the Derivatives of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a key industrial intermediate, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant applications in the dye industry, analytical chemistry, and burgeoning potential in pharmaceuticals. This technical guide provides a comprehensive overview of the core compound, its synthesis, and a detailed exploration of its derivatives. We will delve into the synthetic methodologies for creating these derivatives, their chemical and physical properties, and their current and potential applications, with a particular focus on their emerging roles in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and material science, providing both foundational knowledge and insights into the latest advancements in the field.
The Core Moiety: this compound
This compound (CAS No. 120-98-9) is a water-soluble, crystalline powder that serves as a fundamental building block in various chemical syntheses.[1] Its structure, featuring an aminophenol core heavily substituted with two sulfonic acid groups, imparts unique properties that drive its utility. The sulfonic acid groups enhance water solubility and can act as anchoring points in various applications, while the amino and hydroxyl groups provide reactive sites for derivatization.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 120-98-9 | [2] |
| Molecular Formula | C₆H₇NO₇S₂ | [2] |
| Molecular Weight | 269.25 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 170 °C | [4] |
| Solubility | Soluble in water | [3] |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [2] |
Synthesis of the Core Moiety
The primary industrial synthesis of this compound involves a two-step process: the nitration of 4-hydroxybenzene-1,3-disulphonic acid followed by the reduction of the resulting nitro intermediate.[3][5]
Step 1: Nitration of 4-hydroxybenzene-1,3-disulphonic acid
This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Step 2: Reduction of the Nitro Intermediate
The nitro group is then reduced to an amino group, yielding the final product. A detailed experimental protocol for a similar reduction is provided below.
Synthetic Pathways to Derivatives
The functional groups on the this compound core provide multiple avenues for derivatization. The amino and hydroxyl groups are the primary sites for modification, leading to a wide array of derivatives with tailored properties.
N-Acylation: Synthesis of Amide Derivatives
The amino group can be readily acylated to form amide derivatives. A notable example is the synthesis of 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid, as described in Chinese patent CN1844094A. This process involves the acetylation of the amino group, which can modulate the electronic properties and biological activity of the molecule.
Diazotization and Azo Coupling: The Gateway to Azo Dyes
The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a vast range of colored compounds. These azo dyes are not only used as colorants but are also being explored for their therapeutic potential.[6][7]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the reduction of a related nitro compound.[8]
Materials:
-
2-nitrophenol-4,6-disulfonic acid (400 g)
-
Crystalline sodium sulfide nonahydrate (480 g)
-
Water
-
Hydrochloric acid
-
Potassium chloride (120 g)
Procedure:
-
Prepare a hot (100 °C) solution of sodium sulfide nonahydrate in approximately 50 ml of water.
-
Slowly add the 2-nitrophenol-4,6-disulfonic acid in small portions over 30 minutes. The temperature will rise to about 108 °C. Maintain a constant volume by replacing any evaporated water.
-
The reaction mixture will initially turn brown, then reddish-brown with the formation of reddish crystals. After about an hour, the solution will become lighter in color.
-
Heat the mixture at 105 °C for a total of 2.5 hours, ensuring the volume remains constant.
-
Add hydrochloric acid until the mixture shows a definite and permanent acid reaction to Congo red.[8]
-
Allow the mixture to stand overnight and then filter.
-
The precipitate, containing sulfur and the desired product, is boiled with 700 ml of water, and the boiling solution is filtered.
-
Treat the colorless filtrate with potassium chloride and cool. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will separate.
-
Filter the product after 10 hours and press it out on the filter. The yield is approximately 230 grams of dry material.[8]
Derivatives in Focus: Properties and Applications
Azo Dye Derivatives: More Than Just Color
While the primary use of azo dyes derived from this compound is in the textile and printing industries, recent research has highlighted their potential in biomedical applications.[6][9] The azo bond can be cleaved by azoreductase enzymes found in the gut microbiota, making these compounds interesting candidates for colon-targeted drug delivery.[10] Furthermore, certain azo dyes have demonstrated antibacterial, anticancer, and antioxidant activities.[7]
Sulfonamide Derivatives: A Gateway to Diverse Biological Activity
The presence of the amino group on the core molecule allows for its conversion into a sulfonamide, a privileged scaffold in medicinal chemistry. Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[11][12] While specific research on sulfonamide derivatives of this compound is still emerging, the potential for developing novel therapeutic agents from this class of compounds is significant. For instance, substituted benzenesulfonamides have been investigated as potent inhibitors of acrosin, a key enzyme in fertilization.[13]
Potential Anticancer and Enzyme Inhibitory Applications
Derivatives of aminophenols and related sulfonated aromatic compounds have shown promise in anticancer research and as enzyme inhibitors. For example, a novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative has demonstrated significant anticancer activity.[12] Additionally, various phenolic compounds are known to be effective tyrosinase inhibitors, suggesting that derivatives of this compound could be explored for this application.[14] The structural similarity of the core molecule to compounds known to interact with biological systems suggests a fertile ground for the discovery of new bioactive molecules.[3]
Characterization and Analytical Methods
The characterization of this compound and its derivatives relies on a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compounds and for their separation from reaction mixtures.[15]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Future Perspectives and Conclusion
The derivatives of this compound represent a versatile and promising class of compounds. While their role in the dye industry is well-established, their potential in medicinal chemistry and material science is an area of active and growing interest. The exploration of novel synthetic routes to create a wider range of derivatives, coupled with comprehensive biological evaluation, is crucial for unlocking the full therapeutic potential of this chemical scaffold. Future research should focus on synthesizing libraries of derivatives and screening them for a variety of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The insights gained from such studies will be invaluable for the design and development of next-generation therapeutic agents.
Visualization of Key Concepts
Synthesis of the Core Moiety
Caption: General synthesis of the core compound.
Key Derivatization Reactions
Caption: Major pathways for derivatization.
Potential Therapeutic Applications Workflow
Caption: Drug discovery workflow for derivatives.
References
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- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(15), 2066-2083.
- ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- Semantic Scholar. (n.d.). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations.
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- SIELC Technologies. (2018, May 16). This compound.
- ResearchGate. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6285.
- Abbas, B. A., Al-Jadaan, S. A., & Saeed, B. M. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 83-91.
- PubChem. (n.d.). This compound.
- Ding, L., Zhu, J., Zheng, C., Sheng, C., Qi, J., Liu, X., Han, G., Zhao, J., Lv, J., & Zhou, Y. (2011). Synthesis and acrosin inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6674-6677.
- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
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An In-depth Technical Guide to the Pharmacological Profile of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Foreword: Charting the Unexplored Potential of a Versatile Scaffold
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the pharmacological landscape of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. It is a compound known more for its utility as a chemical intermediate than for its biological effects. As we navigate the existing data, a conspicuous gap in direct pharmacological studies becomes apparent. This guide, therefore, adopts a dual objective: to meticulously present the established chemical and physical properties of this molecule and to illuminate its potential pharmacological profile by drawing logical inferences from structurally and functionally related compounds. Our exploration is an invitation to the scientific community to investigate the untapped therapeutic possibilities of this unique chemical entity.
Molecular Identity and Physicochemical Characteristics
This compound, also recognized by its synonym 2-Aminophenol-4,6-disulfonic acid, is an organic compound with the chemical formula C₆H₇NO₇S₂.[1][2] Its structure is characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two sulfonic acid groups. This unique arrangement of functional groups imparts specific physicochemical properties that are pivotal to its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| Molecular Weight | 269.25 g/mol | [1][3] |
| CAS Number | 120-98-9 | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | ~170 °C | [2] |
| Water Solubility | Soluble | [2] |
| XLogP3 | -1.1 | [1] |
| Hydrogen Bond Donor Count | 4 | [1][3] |
| Hydrogen Bond Acceptor Count | 8 | [1][3] |
The presence of hydrophilic sulfonic acid groups and the capacity for hydrogen bonding suggest that this molecule is likely to interact with biological macromolecules. The low XLogP3 value indicates a high degree of hydrophilicity, which would influence its pharmacokinetic properties, such as absorption and distribution.
Known Applications: A Foundation for Biological Exploration
Currently, the primary application of this compound lies in its role as a precursor in the synthesis of azo dyes.[2] Azo compounds are a well-known class of chemicals with a wide range of applications, and some have been investigated for their biological activities. This foundational use in chemical synthesis underscores the molecule's reactivity and potential for derivatization to create novel bioactive compounds.
Furthermore, it has been utilized as a reagent in various biochemical assays, hinting at its ability to participate in biologically relevant chemical reactions.[2] Its electron-donating properties make it a candidate for involvement in redox reactions, a fundamental process in many biological systems.[2]
Postulated Pharmacological Profile: An Evidence-Based Extrapolation
While direct pharmacological data for this compound is scarce, an examination of structurally related compounds allows for the formulation of a hypothetical pharmacological profile and suggests promising avenues for future research.
Antioxidant and Cytoprotective Potential
The phenolic hydroxyl and amino groups on the aromatic ring are characteristic features of many antioxidant compounds. These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. Research indicates that this compound has been investigated for its potential as an antioxidant.[2] This is further supported by studies on the structurally similar compound, Tiron (4,5-dihydroxy-1,3-benzene disulfonic acid), a well-known antioxidant that protects cells from reactive oxygen species-induced death.
Experimental Protocol: In Vitro Antioxidant Activity Assessment (Hypothetical)
-
Objective: To determine the free radical scavenging activity of this compound.
-
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).
-
Create a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the test compound dilutions and the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
-
Rationale: This widely accepted assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger. The discoloration of the DPPH solution from purple to yellow indicates the scavenging of the radical.
Potential as an Antiproliferative Agent
The aminophenol scaffold is present in a number of compounds with demonstrated antiproliferative and cytotoxic effects. For instance, Tiron has been shown to induce differentiation and apoptosis in human promyelotic leukemia HL-60 cells, an effect attributed to its ability to disturb iron metabolism. This suggests that this compound, by virtue of its structural similarity, could potentially exert similar effects on cancer cells.
Caption: Postulated mechanism of antiproliferative action based on Tiron.
Antimicrobial and Enzyme Inhibition Possibilities
Derivatives of aminophenols and sulfonic acids have been explored for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. For example, certain sulfonamide derivatives are known for their antibacterial properties. The presence of the sulfonic acid groups in this compound could facilitate interactions with the active sites of various enzymes, potentially leading to their inhibition.
Future Directions and Conclusion
The pharmacological profile of this compound remains largely uncharted territory. The available information, primarily centered on its chemical properties and its role as a synthetic intermediate, provides a foundation for hypothesizing its biological potential. Drawing parallels with structurally related compounds, particularly Tiron, suggests that this molecule may possess valuable antioxidant and antiproliferative properties.
To unlock the therapeutic potential of this compound, a systematic investigation into its pharmacological profile is imperative. This should encompass:
-
In-depth in vitro screening: A comprehensive assessment of its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities against a panel of cell lines and microbial strains.
-
Mechanism of action studies: Elucidation of the molecular pathways through which it exerts its biological effects.
-
Pharmacokinetic profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.
-
Derivatization and structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to optimize its potency and selectivity.
Caption: Proposed workflow for pharmacological investigation.
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physical properties of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
An In-depth Technical Guide to the Physical Properties of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 120-98-9). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical literature and databases. We delve into the compound's identity, structural attributes, physicochemical parameters, and spectral characteristics. Furthermore, we present a validated synthesis and purification workflow, explaining the rationale behind the procedural steps. The guide aims to serve as a foundational resource, enabling a deeper understanding of this versatile chemical intermediate.
Compound Identification and Molecular Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two sulphonic acid groups.[1] This unique substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as a chemical intermediate, particularly in the synthesis of azo dyes and as a reagent in analytical chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [1][2] |
| CAS Number | 120-98-9 | [1][3][4][5] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2][3][4][6] |
| Molecular Weight | 269.3 g/mol | [1][2] |
| Synonyms | 2-Aminophenol-4,6-disulfonic acid, OAP4,6DSA | [1][6] |
| InChI Key | HTYRTGGIOAMLRR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O | [1][4] |
The presence of both acidic (sulphonic acid, hydroxyl) and basic (amino) functional groups makes it an amphoteric molecule, influencing its solubility and interaction with other molecules.
Core Physicochemical Properties
The physical properties of a compound are paramount for its handling, formulation, and application. The data presented below are critical for predicting its behavior in various experimental and industrial settings.
Table 2: Summary of Physical Properties
| Property | Value | Notes & Significance | Source |
| Appearance | White to light yellow or grey crystalline powder | The color can vary based on purity. Crystalline nature suggests a well-defined solid-state structure. | [1][6] |
| Melting Point | ~170 °C | A distinct melting point is indicative of purity. Decomposition may occur at higher temperatures. | [1][4][7] |
| Density | 1.984 - 2.0 g/cm³ | A relatively high density, important for process design and formulation calculations. | [4][7] |
| Solubility | Soluble in water | The highly polar sulphonic acid groups confer significant water solubility, a key factor in its use in aqueous reaction media. | [1][8] |
| pKa (Predicted) | -1.71 ± 0.50 | This predicted value corresponds to the strong acidity of the sulphonic acid groups. The phenolic and amino groups will have higher pKa values. | [4] |
The high water solubility is a direct consequence of the two sulphonic acid groups, which are strong acids and readily ionize in aqueous solutions, forming hydrogen bonds with water molecules.[1]
Computational Molecular Descriptors
Computational models provide valuable insights into a molecule's behavior, particularly in the context of drug discovery and materials science for predicting interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 3: Computed Molecular Properties
| Descriptor | Value | Relevance in R&D | Source |
| XLogP3 | -1.1 | The negative value indicates high hydrophilicity, consistent with its observed water solubility. | [2][4] |
| Hydrogen Bond Donor Count | 4 | The amino, hydroxyl, and sulphonic acid groups can donate protons, enabling strong interactions with biological targets or other molecules. | [2][4] |
| Hydrogen Bond Acceptor Count | 8 | The numerous oxygen and nitrogen atoms can accept hydrogen bonds, further contributing to its solubility and interaction potential. | [2][4] |
| Rotatable Bond Count | 2 | The two C-S bonds are rotatable, giving the sulphonic acid groups some conformational flexibility. | [2][4] |
| Topological Polar Surface Area (TPSA) | 172 Ų | A high TPSA is generally associated with poor cell membrane permeability, a critical consideration in drug design. | [2] |
These descriptors collectively paint a picture of a highly polar and water-soluble molecule, which is a critical consideration for its use in biological assays or as a precursor for compounds intended for physiological environments.
Spectroscopic Analysis Framework
Confirmation of the chemical structure and assessment of purity are non-negotiable in scientific research. Spectroscopic methods provide the necessary empirical validation.
-
Infrared (IR) Spectroscopy : This technique is essential for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amino), S=O (sulphonic acid), and aromatic C-H and C=C stretches. Data from Fourier-Transform Infrared (FTIR) spectroscopy is available in public databases.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would reveal the chemical environment of the protons on the aromatic ring and the amino and hydroxyl groups. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[2] A complete spectral analysis is the gold standard for structural elucidation and purity verification against potential isomers or starting materials.
Caption: Workflow for Synthesis and Quality Control.
Synthesis and Purification Protocol
The most established method for synthesizing this compound involves a two-step process: nitration followed by reduction.[1][5] This pathway is efficient and scalable for industrial production.
Step 1: Nitration of 4-Hydroxy-1,3-benzenedisulfonic Acid
-
Objective : To introduce a nitro (-NO₂) group onto the benzene ring at the position ortho to the hydroxyl group and meta to the two sulphonic acid groups.
-
Methodology :
-
The starting material, 4-hydroxy-1,3-benzenedisulfonic acid, is dissolved in a solution of concentrated sulfuric acid.
-
A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction.
-
-
Scientific Rationale : The hydroxyl group is an activating, ortho-para directing group, while the sulphonic acid groups are deactivating, meta-directing groups. The regioselectivity of the nitration is controlled by the powerful directing effect of these substituents, leading to the desired nitro intermediate. The use of sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Reduction of the Nitro Intermediate
-
Objective : To reduce the nitro group (-NO₂) to an amino group (-NH₂).
-
Methodology :
-
Scientific Rationale : Sodium sulfide is a common and effective reducing agent for aromatic nitro compounds in an industrial setting. The reaction proceeds via a series of intermediates, ultimately yielding the primary amine.
Step 3: Purification and Isolation
-
Objective : To isolate the pure product from the reaction mixture and any unreacted starting materials or byproducts.
-
Methodology :
-
After reduction, the solution is acidified with hydrochloric acid. This protonates the amino group and ensures the sulphonic acids are in their free acid form, causing the product to precipitate along with sulfur (a byproduct of the sulfide reduction).[9]
-
The precipitate is collected and boiled in water to dissolve the desired product, leaving behind insoluble sulfur, which is removed by hot filtration.[9]
-
The hot, colorless filtrate is treated with potassium chloride.[9]
-
Upon cooling, the acid potassium salt of the product crystallizes out of the solution due to its lower solubility.[9]
-
The crystals are filtered, washed, and dried to yield the purified product.[9]
-
-
Scientific Rationale : This purification strategy leverages differences in solubility. The product is soluble in hot water while the sulfur byproduct is not. The final precipitation as a potassium salt is a classic purification technique; the formation of the salt significantly reduces its solubility in the aqueous medium, allowing for efficient isolation via crystallization.
Safety, Handling, and Storage
As a matter of scientific integrity and laboratory safety, proper handling is crucial.
-
Hazards : The compound is classified as irritating to the eyes, respiratory system, and skin. It is harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a highly functionalized aromatic compound with well-defined physical properties. Its high water solubility, distinct melting point, and specific molecular structure, characterized by multiple hydrogen bonding sites, make it a valuable intermediate in various chemical industries. The synthesis and purification protocols are well-established, relying on fundamental principles of organic chemistry to ensure high purity. This guide provides the foundational knowledge required for the effective use, handling, and further investigation of this compound in a research and development setting.
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stability and storage conditions for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid.
An In-Depth Technical Guide to the Stability and Storage of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-hydroxybenzene-1,3-disulfonic acid, also known by its CAS number 120-98-9, is a polysulfonated aromatic compound of significant interest in various scientific and industrial domains.[1][2][3] Its unique structure, featuring both amine and hydroxyl functional groups on a disulfonated benzene ring, imparts valuable properties that make it a key intermediate in the synthesis of azo dyes and certain pharmaceuticals.[1] Furthermore, its derivatives are explored for their potential in analytical chemistry and material science.[1]
The integrity of this compound is paramount for the success of these applications. Degradation can lead to the formation of impurities, altering its reactivity and potentially compromising the quality and safety of the final products. This guide provides a comprehensive overview of the factors influencing the stability of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability in a research and development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 120-98-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][4][5][6] |
| Molecular Weight | 269.25 g/mol | [4][5][7] |
| Appearance | White to light yellow crystalline powder | [1][7] |
| Melting Point | ~170 °C | [1][5] |
| Solubility | Soluble in water | [1][7] |
Chemical Stability and Degradation Pathways
While stable under proper conditions, 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is susceptible to degradation from several environmental factors.[8] Understanding these degradation pathways is critical for maintaining the compound's purity and reactivity.
Thermal Stability
Aromatic sulfonic acids generally exhibit good thermal stability.[9][10] However, elevated temperatures can promote decomposition of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid.[7] Industrial-scale synthesis highlights temperature control as a critical parameter to prevent decomposition and unwanted side reactions.[1] The presence of multiple functional groups can lower the overall thermal stability compared to simpler aromatic sulfonic acids.
Photostability
Exposure to light is a significant factor in the degradation of this compound.[7] A related compound, 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, is noted to be light-sensitive.[11] The aromatic structure, coupled with the activating amino and hydroxyl groups, can absorb UV-Vis light, leading to photochemical reactions that can alter the molecule's structure. Therefore, protection from light is a mandatory storage requirement.
Influence of pH
The stability of aromatic sulfonic acids in aqueous solutions is influenced by pH. Studies on related compounds have shown that they exhibit good stability in acidic conditions (pH 2.5-3).[12] In contrast, basic conditions can promote desulfonation, particularly at elevated temperatures. The strong acidity of the sulfonic acid groups (pKa ~ -1.71) suggests that the compound will be stable in its protonated form.[5]
Oxidative Degradation
The presence of an amino and a hydroxyl group on the benzene ring makes the molecule susceptible to oxidation. Consequently, 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is incompatible with strong oxidizing agents.[13] Contact with such agents can lead to the formation of colored impurities and a loss of the desired chemical properties.
Potential Degradation Pathway: Desulfonation
One of the primary degradation pathways for aromatic sulfonic acids is desulfonation, which is the hydrolytic cleavage of the carbon-sulfur bond. This reaction is often catalyzed by acid and high temperatures.
Caption: A simplified representation of a potential acid-catalyzed desulfonation pathway.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation reactions.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the amino and hydroxyl groups.[4] |
| Light | Keep in a dark place | Protects the compound from light-induced degradation.[4][7][8] |
| Container | Tightly closed, corrosion-resistant container | Prevents moisture absorption and reaction with the container material.[8][14][15] |
| Location | Dry, cool, and well-ventilated area | Ensures a stable environment and prevents the accumulation of any potential vapors.[7][14][15] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and excessive heat | Avoids chemical reactions that could degrade the compound.[7][11][13][15] |
Experimental Protocol for Safe Handling and Solution Preparation
The strong acidic and potentially irritant nature of sulfonic acids necessitates careful handling.[16][17]
Objective: To safely handle the solid compound and prepare a stock solution.
Materials:
-
5-Amino-4-hydroxybenzene-1,3-disulfonic acid solid
-
Appropriate solvent (e.g., deionized water)
-
Calibrated balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flask
-
Magnetic stirrer and stir bar
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., PVC)[14]
Procedure:
-
Preparation: Ensure the work area is clean and a chemical fume hood is operational.[8] Don all required PPE before handling the chemical.
-
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.[13]
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of the solvent (approximately half of the final volume).
-
Mixing: Place the magnetic stir bar in the flask and place it on the magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Storage of Solution: Transfer the solution to a clearly labeled, tightly sealed container. If long-term storage is required, store the solution under the same recommended conditions as the solid (2-8°C, protected from light). A study on related compounds suggests that acidification of the aqueous solution to pH 2.5-3 can enhance stability.[12]
Caption: Workflow for the safe handling and preparation of a stock solution.
Conclusion
The chemical integrity of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is contingent upon a well-defined set of storage and handling procedures. The primary factors leading to its degradation are elevated temperatures, exposure to light, and contact with oxidizing agents. By implementing the protocols outlined in this guide—specifically, storing the compound at refrigerated temperatures (2-8°C) in a dark, inert environment and utilizing appropriate personal protective equipment in a well-ventilated area—researchers can significantly mitigate the risk of degradation. These measures will ensure the compound's purity and reactivity, thereby safeguarding the reliability and reproducibility of experimental outcomes.
References
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An In-depth Technical Guide to the Safe Handling of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). As a compound utilized in various scientific applications, including as an intermediate in the synthesis of azo dyes and potentially in the development of functional materials, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for ensuring personnel safety and experimental integrity.[1] This document, compiled by a Senior Application Scientist, synthesizes critical information from authoritative safety data sheets and chemical databases to provide a practical and self-validating system for its safe use in a laboratory setting.
Chemical Identification and Properties
A foundational aspect of safe chemical handling is the accurate identification of the substance and a clear understanding of its physical and chemical properties.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3][4][5][6][7] |
| CAS Number | 120-98-9 | [1][2][3][4][5][7][8] |
| Molecular Formula | C6H7NO7S2 | [2][5][6][7][8] |
| Molecular Weight | 269.25 g/mol | [2][5][6][7][8] |
| Synonyms | 2-Aminophenol-4,6-disulfonic acid, 5-amino-4-hydroxy-1,3-benzenedisulfonic acid | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][2] |
| Solubility | Soluble in water | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classification provides a universally understood summary of the potential hazards.
-
Signal Word: Warning [9]
Hazard Statements:
-
H302: Harmful if swallowed.[10]
-
H312: Harmful in contact with skin.[10]
-
H332: Harmful if inhaled.[10]
GHS Pictograms:
First-Aid Measures: A Protocol for Immediate Response
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established safety guidelines.
Inhalation Exposure
If inhaled, remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[9][11][13] If the individual feels unwell or if breathing is difficult, seek immediate medical attention.[9][13] Artificial respiration should be administered if the individual is not breathing.[14][15]
Skin Contact
In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[9][11][13][14] If skin irritation occurs or persists, seek medical advice.[9][11][13]
Eye Contact
If the chemical enters the eyes, rinse cautiously with water for several minutes.[9][11][13] If contact lenses are present and can be easily removed, do so and continue rinsing for at least 15 minutes.[9][11][13] Seek immediate medical attention if eye irritation persists.[11][13]
Ingestion
If swallowed, rinse the mouth with water.[9][13] Do not induce vomiting.[15] Seek medical attention if you feel unwell.[9][13]
Safe Handling and Storage: A Proactive Approach to Safety
The principle of causality in laboratory safety dictates that proactive measures in handling and storage are the most effective means of preventing exposure and incidents.
Engineering Controls and Ventilation
Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[10][13] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[11][13][16]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a critical barrier against exposure.
-
Respiratory Protection: A dust respirator is recommended, and all use must adhere to local and national regulations.[13]
-
Hand Protection: Wear protective gloves.[13]
-
Eye Protection: Safety glasses are mandatory. A face shield should be used if there is a risk of splashing.[13]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[15]
The following diagram illustrates the logical flow for selecting and using appropriate PPE.
Caption: Key stages of the safe handling workflow.
Spill and Disposal Management
In the event of a spill, prevent the product from entering drains. [13]Sweep up the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal. [13]Dispose of the waste material at an approved waste disposal plant. [9][11][12][14]
Stability and Reactivity
This compound is stable under normal conditions. [12]However, it should be kept away from strong oxidizing agents, strong acids, and strong bases. [11]Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. [9][11][12]
References
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An In-depth Technical Guide to the Predicted Biological Activity of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Foreword
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the predicted biological activity of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from structurally related compounds to forecast its potential pharmacological profile. The insights and protocols contained herein are intended to provide a robust starting point for future research and development endeavors. We will delve into its chemical nature, potential biological activities, and the experimental frameworks required to validate these predictions.
Compound Profile: this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with one amino group, one hydroxyl group, and two sulfonic acid groups.[1][2][3] This unique combination of functional groups is anticipated to bestow a range of interesting chemical and biological properties upon the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₇S₂ | [1] |
| Molecular Weight | 269.25 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 120-98-9 | [1] |
Synthesis Overview
The synthesis of this compound can be achieved through several established routes. A common industrial method involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by the reduction of the resulting nitro intermediate to the desired amino compound.[1][4] An alternative pathway includes the direct sulfonation of 2-aminophenol.[1] A detailed laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis via Reduction of 2-Nitrophenol-4,6-disulfonic acid [5]
Objective: To synthesize this compound.
Materials:
-
2-Nitrophenol-4,6-disulfonic acid
-
Sodium sulfide nonahydrate
-
Hydrochloric acid
-
Potassium chloride
-
Distilled water
Procedure:
-
In a suitable reaction vessel, prepare a hot (100 °C) solution of 480g of crystalline sodium sulfide nonahydrate in approximately 50 mL of water.
-
Gradually add 400g of 2-nitrophenol-4,6-disulfonic acid to the hot sulfide solution over 30 minutes. The temperature will rise to about 108 °C. Maintain a constant volume by replacing any evaporated water.
-
The reaction mixture will initially turn brown, then reddish-brown, with the formation of reddish crystals.
-
After approximately one hour, the solution will become lighter in color. Continue heating at 105 °C for a total of 2.5 hours, ensuring the volume remains constant.
-
After the reaction is complete, add hydrochloric acid until the mixture shows a definite and permanent acidic reaction to Congo red paper.
-
Allow the mixture to stand overnight and then filter to collect the precipitate, which contains sulfur and the desired product.
-
Boil the precipitate with 700 mL of water and filter the boiling solution.
-
Treat the colorless filtrate with 120g of potassium chloride and cool. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will precipitate.
-
Filter the product after 10 hours and press to dry.
Predicted Biological Activities and Mechanistic Insights
Based on the chemical structure of this compound, several biological activities can be predicted. The presence of the aminophenol moiety is a strong indicator of antioxidant potential, while the sulfonic acid groups may influence its pharmacokinetic profile and interactions with biological targets.
Antioxidant Activity: A Primary Postulate
The core 2-aminophenol structure is a well-established pharmacophore for antioxidant activity.[6] The hydroxyl and amino groups can donate hydrogen atoms or electrons to neutralize free radicals, thus interrupting oxidative chain reactions.[6] The synergy between a phenolic hydroxyl group and an amino group can enhance this radical scavenging capability.[7]
Mechanism of Action: The primary proposed antioxidant mechanism is through hydrogen atom transfer (HAT) or single-electron transfer (SET) to reactive oxygen species (ROS). The resulting radical of the aminophenol is stabilized by resonance within the aromatic ring.
Caption: Predicted antioxidant mechanism via hydrogen atom donation.
Experimental Protocol: DPPH Radical Scavenging Assay [8][9]
Objective: To quantify the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the standard (e.g., Trolox) in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank (methanol only) and a control (methanol and DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Experimental Protocol: ABTS Radical Cation Decolorization Assay [8][10]
Objective: To further assess the antioxidant capacity of the compound.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
This compound
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard in the same solvent.
-
In a 96-well plate, add 10 µL of each dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Antimicrobial Activity: A Potential Avenue for Exploration
Sulfonamide and aminophenol derivatives have a long history as antimicrobial agents.[11][12] The sulfonamide-like features and the phenolic hydroxyl group in this compound suggest a potential for antibacterial and antifungal activity. The sulfonic acid groups might enhance the interaction with bacterial cell surfaces.[13]
Proposed Mechanism of Action: While the exact mechanism would need to be elucidated, potential modes of action could include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake.
Caption: Experimental workflow for investigating antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15]
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition: A Focus on Tyrosinase
The structural similarity of this compound to aminophenols, which are known to inhibit tyrosinase, suggests that this compound could also act as a tyrosinase inhibitor.[16][17][18] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.[19]
Predicted Mechanism of Inhibition: Aminophenols can act as non-competitive inhibitors of tyrosinase.[16][17] The compound may bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The sulfonic acid groups could potentially enhance binding to the enzyme surface.
Caption: Predicted non-competitive inhibition of tyrosinase.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay [16][17][20]
Objective: To evaluate the inhibitory effect of the compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in the phosphate buffer.
-
In a 96-well plate, add the test compound or kojic acid at various concentrations.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition and the IC50 value.
-
To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and construct Lineweaver-Burk plots.
Safety and Toxicological Profile
While specific toxicological data for this compound is limited, information on related aminophenol and sulfonamide compounds suggests that a thorough safety evaluation is crucial. Aminophenols can exhibit cytotoxicity, particularly nephrotoxicity, and some sulfonamides have been associated with hypersensitivity reactions.[21][22][23]
In Vitro Cytotoxicity Assessment
A primary step in evaluating the safety profile is to assess the compound's cytotoxicity against relevant cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [24][25]
Objective: To determine the cytotoxic effect of the compound on mammalian cells.
Materials:
-
Human cell lines (e.g., HaCaT for skin, HepG2 for liver)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
This compound presents an intriguing scaffold for biological investigation. Based on the activities of structurally related compounds, it is predicted to possess antioxidant, antimicrobial, and enzyme inhibitory properties. This guide provides a foundational framework for initiating research into these potential activities.
Future work should focus on the direct experimental validation of these predicted activities. The protocols outlined in this document offer a starting point for these investigations. Mechanistic studies will be crucial to understand the mode of action at a molecular level. Furthermore, a comprehensive toxicological evaluation is essential to ensure the safety of any potential therapeutic applications. The exploration of this compound and its derivatives could lead to the discovery of novel bioactive agents.
References
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- Komori, Y., Imai, M., Yamauchi, T., Higashiyama, K., & Takahashi, N. (2014). Effect of p-aminophenols on tyrosinase activity. PubMed. [Link]
- PrepChem.com. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. PrepChem.com. [Link]
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- Takahashi, N., et al. (2014). Inhibitory effects of p-alkylaminophenol on melanogenesis. PubMed. [Link]
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- Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. [Link]
- Takemura, M., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed. [Link]
- Singh, U. P., et al. (2012). Synthesis, Cytotoxic Evaluation and In Silico Pharmacokinetic Prediction of Some Benzo[a]Phenazine-5-sulfonic acid Derivatives.
- Takemura, M., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
- Chemsrc. (2025, August 24). CAS#:120-98-9 | 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid. Chemsrc. [Link]
- ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Ejiah, F., et al. (n.d.). Minimum inhibitory concentration (MIC) of substituted 2-aminophenol Schiff bases and metal complexes.
- El-Sayed, N. N. E., et al. (2020). In Vitro Cytotoxic Evaluation of Some New Heterocyclic Sulfonamide Derivatives.
- Lubrication Explained. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube. [Link]
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- R Discovery. (2011).
- National Institutes of Health. (2024, November 6). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
- Taylor & Francis Online. (n.d.). A comprehensive review on tyrosinase inhibitors. Taylor & Francis Online. [Link]
- MDPI. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
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- ResearchGate. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.
- Budzikiewicz, H. (2006). Bacterial Aromatic Sulfonates - A Bucherer Reaction in Nature?.
- National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
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- ResearchGate. (2022, February 17). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- National Institutes of Health. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.
- MDPI. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI. [Link]
- Wikipedia. (n.d.).
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Methodological & Application
using 5-Amino-4-hydroxybenzene-1,3-disulphonic acid in HPLC analysis.
Initiating Initial Research
I'm starting with broad Google searches for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. I'm focusing on chemical properties, typical uses, and any existing literature. My goal is to establish a solid foundation of existing knowledge to build upon.
Compiling Foundational Data
I've expanded my initial search to include scholarly articles and manufacturer application notes related to HPLC analysis of similar compounds. I am now concentrating on column choices, mobile phase composition, detection methods, and sample preparation techniques. Furthermore, I am investigating synthesis, potential impurities, and degradation pathways to anticipate analytical difficulties. I plan to use this information to define the most relevant elements of an application note, starting with an overview of the importance of analysis, and then developing a clear HPLC protocol.
Developing Analytical Structure
I'm now outlining the application note's structure. I intend to begin with a foundational introduction that showcases the importance of analyzing the target compound. It will be followed by a detailed HPLC method, including a stepwise protocol, and concluding with a segment dedicated to data interpretation and system suitability. I'm focusing on incorporating my expertise to highlight possible analytical difficulties and troubleshooting tips.
Application Notes: 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid as a Versatile Building Block in Organic Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
5-Amino-4-hydroxybenzene-1,3-disulfonic acid is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring an amine, a hydroxyl, and two sulfonic acid groups, imparts a distinct reactivity profile and valuable physicochemical properties. The primary amino group is readily converted into a diazonium salt, making it an excellent precursor for the synthesis of a wide array of azo dyes. The presence of the phenolic hydroxyl and sulfonic acid moieties not only ensures significant water solubility but also provides sites for metal chelation, rendering it particularly valuable for the creation of mordant dyes with enhanced fastness properties. This guide provides an in-depth look at the compound's properties, core reactivity, and detailed, field-proven protocols for its synthesis and its application as a precursor in azo dye formation.
Compound Profile and Physicochemical Properties
5-Amino-4-hydroxybenzene-1,3-disulfonic acid (CAS No. 120-98-9) is a trifunctional aromatic intermediate, also known by names such as 2-aminophenol-4,6-disulfonic acid.[1] Its utility in organic synthesis is a direct consequence of its distinct functional groups:
-
Amino Group (-NH₂): This primary aromatic amine is the principal site of reactivity for diazotization, enabling the formation of a highly reactive diazonium salt. This salt is a potent electrophile, central to azo coupling reactions.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is an electron-donating group that activates the aromatic ring, influencing the regioselectivity of further substitutions. Critically, in the context of dyes, it acts as a ligand site for metal ion chelation, a defining feature of mordant dyes.
-
Sulfonic Acid Groups (-SO₃H): The two sulfonic acid groups dominate the compound's physical properties. They confer high water solubility to the molecule and its derivatives, which is advantageous for aqueous reaction conditions and dyeing applications.[1] Furthermore, they can also participate in metal coordination.
The strategic placement of these groups on the benzene ring creates a versatile scaffold for building complex molecules.
Table 1: Physicochemical Properties of 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid
| Property | Value | Reference(s) |
| CAS Number | 120-98-9 | [1][2] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2] |
| Molecular Weight | 269.25 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][2] |
| Solubility | Soluble in water | [1][4] |
| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O | [2] |
Safety and Handling
Proper handling is crucial to ensure laboratory safety. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is classified as an irritant.[4][5]
Precautions for Safe Handling:
-
Engineering Controls: Conduct all operations in a well-ventilated laboratory fume hood to prevent the dispersion and inhalation of dust.[6] Eyewash stations and safety showers should be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.[6][7] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[6]
-
First-Aid Measures:
Core Reactivity: The Diazotization-Coupling Sequence
The most prominent application of this building block is in the synthesis of azo compounds, which follows a reliable two-step pathway: diazotization followed by azo coupling.
Step 1: Diazotization The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, liberating nitrogen gas. The resulting diazonium salt is a weak electrophile, ready for the coupling reaction.
Step 2: Azo Coupling The diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component. The choice of coupling partner and the control of pH are critical for a successful reaction:
-
Coupling with Phenols: This reaction is typically carried out under mild alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack of the diazonium salt.[8]
-
Coupling with Anilines: This coupling is performed in weakly acidic conditions (pH 4-6) to ensure that while the coupling component's amino group is not protonated (which would deactivate it), the concentration of the diazonium salt is maximized.
Caption: Workflow for Azo Dye Synthesis.
Materials and Equipment
-
5-Amino-4-hydroxybenzene-1,3-disulfonic acid (2.69 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Starch-iodide paper
-
Beakers (250 mL, 400 mL), magnetic stirrer, ice bath, vacuum filtration apparatus
Step-by-Step Methodology
Part A: Diazotization
-
Prepare Amine Solution: In a 250 mL beaker, suspend 2.69 g (0.01 mol) of 5-amino-4-hydroxybenzene-1,3-disulfonic acid in 30 mL of distilled water. Add 2.5 mL of concentrated HCl and stir until a clear solution is formed. [9]2. Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring.
-
Nitrite Addition: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water. Add this NaNO₂ solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Causality: A slow, dropwise addition is critical to maintain the low temperature and prevent localized overheating, which would cause the unstable diazonium salt to decompose. [8]4. Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Confirm the presence of a slight excess of nitrous acid by spotting the solution onto starch-iodide paper; it should turn blue-black. This ensures all the primary amine has been converted. The resulting cold solution contains the diazonium salt and should be used promptly.
Part B: Azo Coupling 5. Prepare Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until fully dissolved. 6. Cooling: Cool this alkaline naphthol solution to 0–5 °C in an ice bath. 7. Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution. A deeply colored precipitate of the azo dye should form immediately. [9]8. Complete Reaction: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification 9. Precipitation: To maximize the precipitation of the dye, add a sufficient amount of solid sodium chloride (salting out) until the solution is saturated. 10. Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel. 11. Washing: Wash the filter cake with several small portions of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts. 12. Drying: Transfer the solid product to a watch glass and dry in a desiccator or a low-temperature oven.
Synthesis Protocol 2: Preparation of the Building Block
The building block itself is typically synthesized via the reduction of a nitro precursor. [10]The following protocol is adapted from established chemical preparations. [11]
Materials and Equipment
-
2-Nitrophenol-4,6-disulfonic acid (400 g)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (480 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
-
Large reaction vessel, heating mantle, mechanical stirrer, filtration apparatus
Step-by-Step Methodology
-
Prepare Sulfide Solution: In a suitable reaction vessel, prepare a hot solution of 480 g of crystalline sodium sulfide nonahydrate in approximately 50 mL of water. Heat the solution to 100 °C.
-
Addition of Nitro Compound: Over 30 minutes, add 400 g of 2-nitrophenol-4,6-disulfonic acid in small portions to the hot sodium sulfide solution. The temperature will rise to about 108 °C. Causality: The portion-wise addition helps control the exothermic reduction reaction. Sodium sulfide is an effective and economical reducing agent for aromatic nitro groups in an industrial setting.
-
Reduction Reaction: Heat the reaction mixture at 105 °C for a total of 2.5 hours. Maintain a constant volume by adding water to replace any that evaporates. The color of the mixture will change from brown to reddish-brown and finally to a lighter color as the reduction proceeds. [11]4. Acidification and Precipitation: After cooling, carefully add concentrated hydrochloric acid until the mixture gives a permanent acidic reaction on Congo red paper. [11]Causality: Acidification protonates the amino group and neutralizes any remaining base, causing the less soluble free acid form of the product to precipitate along with elemental sulfur, a byproduct of the sulfide reduction.
-
Initial Filtration: Allow the mixture to stand overnight, then filter to collect the precipitate containing the product and sulfur.
-
Purification by Extraction: Transfer the precipitate to a beaker and boil with 700 mL of water. Filter the boiling solution. The desired product is soluble in hot water, while the sulfur byproduct is not.
-
Isolation as Potassium Salt: Treat the hot, colorless filtrate with 120 g of potassium chloride. Cool the solution. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid, which has lower solubility, will precipitate out. [11]8. Final Filtration: After allowing it to crystallize for at least 10 hours, collect the colorless product by filtration and press it dry. This procedure yields approximately 230 g of the purified potassium salt. [11]
Further Applications
While its primary use is in dye synthesis, the unique structure of 5-amino-4-hydroxybenzene-1,3-disulfonic acid makes it a candidate for other advanced applications:
-
Pharmaceuticals: Its derivatives are explored for potential biological activities, including antioxidant properties. [1]* Material Science: The sulfonic acid groups can act as ion-exchange sites in resins for separation processes or contribute to the conductivity of organic polymer materials. [1]* Analytical Chemistry: It can serve as a chelating agent or reagent for the spectrophotometric detection of metal ions. [1]
Characterization
The identity and purity of the synthesized building block and its derivatives should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An effective method for assessing purity and separating the product from starting materials and byproducts. [12][13]* Spectroscopy:
-
FT-IR: To confirm the presence of key functional groups (O-H, N-H, S=O, aromatic C=C).
-
¹H-NMR: To confirm the aromatic substitution pattern and the structure of the final product.
-
References
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- Dyeintermediates. (2013). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
- International Science Community Association. (2013).
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- Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. [Link]
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application of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid in dye manufacturing.
An In-Depth Guide to the Application of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Dye Manufacturing
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a pivotal intermediate in the synthesis of a variety of dyes. Intended for researchers, scientists, and professionals in drug development and materials science, this guide delves into the compound's properties, synthesis, and practical application in dye manufacturing, with a focus on azo dyes. The protocols and insights provided are grounded in established chemical principles and practices.
Introduction: The Significance of this compound in Dye Chemistry
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is a highly functionalized aromatic compound with the chemical formula C₆H₇NO₇S₂.[1][2] Its molecular structure, featuring an amino group, a hydroxyl group, and two sulfonic acid groups on a benzene ring, makes it an exceptionally versatile and valuable component in the synthesis of various dyes.[1] The presence of sulfonic acid groups imparts significant water solubility to the final dye molecules, a critical property for their application in textile dyeing processes. The amino and hydroxyl groups are key reactive sites that participate in the color-forming reactions. This compound is a cornerstone in the production of certain azo dyes and mordant dyes, contributing to a wide range of colors from reds and browns to blues and blacks.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 120-98-9 | [2][4] |
| Molecular Formula | C₆H₇NO₇S₂ | [2][4] |
| Molecular Weight | 269.256 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][2] |
| Solubility | Soluble in water | [5] |
| Hydrogen Bond Donor Count | 4 | [2][4] |
| Hydrogen Bond Acceptor Count | 8 | [2][4] |
Synthesis of this compound
The industrial synthesis of this crucial dye intermediate typically follows one of two main pathways:
-
Nitration and Subsequent Reduction : This common method involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid to introduce a nitro group, which is then reduced to the desired amino group.[1][6]
-
Direct Sulfonation : An alternative route involves the direct sulfonation of 2-aminophenol or related derivatives using agents like concentrated sulfuric acid or sulfur trioxide.[1]
A specific laboratory-scale preparation involves the reduction of 2-nitrophenol-4,6-disulfonic acid using sodium sulfide.[7] The resulting product can be isolated as its acid potassium salt.[7]
Core Application: A Coupling Component in Azo Dye Synthesis
The primary application of this compound in dye manufacturing is as a coupling component in the synthesis of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and constitute the largest class of synthetic dyes used in industry.[8][9]
The synthesis of an azo dye is a two-step process:
-
Diazotization : A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).[9][10]
-
Azo Coupling : The diazonium salt then acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[8] This is where this compound plays its role. The electron-donating amino and hydroxyl groups on its structure activate the aromatic ring for electrophilic substitution.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of an azo dye using this compound as the coupling component.
Protocol 1: Diazotization of a Primary Aromatic Amine (General Procedure)
Objective: To prepare a diazonium salt solution from a primary aromatic amine.
Materials:
-
Primary aromatic amine (e.g., aniline, sulfanilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve or suspend the chosen primary aromatic amine (1.0 equivalent) in a mixture of concentrated HCl (2.5-3.0 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[10]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. The addition should be slow enough to keep the temperature below 5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates an excess. A slight excess is generally desirable to ensure complete diazotization.
-
The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
Objective: To synthesize an azo dye by reacting the prepared diazonium salt with this compound.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Sodium Chloride (NaCl) (for salting out)
-
Ice
Procedure:
-
In a separate beaker, dissolve this compound (1.0 equivalent) in a dilute aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to deprotonate the phenolic hydroxyl group, which enhances its activating effect for the coupling reaction.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold solution of the coupling component.
-
A colored precipitate or solution should form almost immediately.[10] The color of the resulting dye will depend on the specific aromatic amine used for diazotization.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[11]
-
The pH of the solution should be monitored and maintained in the appropriate range for the specific coupling reaction (often slightly alkaline).
-
Isolate the dye product. This is often achieved by "salting out," where a saturated solution of sodium chloride is added to decrease the solubility of the dye and promote precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.[10]
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a vacuum oven at a suitable temperature.
Characterization of Synthesized Dyes
The identity and purity of the synthesized dyes should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and identify any impurities. A reverse-phase HPLC method can be employed for analysis.[12]
-
Spectroscopy:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is related to its color.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the dye molecule, such as the azo group (-N=N-), hydroxyl group (-OH), and sulfonic acid groups (-SO₃H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the dye.
-
Safety and Handling
Working with the chemicals involved in dye synthesis requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Handling of Reagents: Aromatic amines are often toxic and may be carcinogenic. Sodium nitrite is a strong oxidizing agent. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.[5]
-
Temperature Control: The diazotization reaction can be exothermic. Careful control of the temperature is crucial for both safety and reaction success.
Conclusion
This compound is a fundamentally important building block in the dye manufacturing industry. Its unique structure, particularly the presence of multiple reactive and solubilizing groups, allows for the synthesis of a wide array of azo dyes with desirable properties for various applications. The protocols and information presented in this guide offer a comprehensive overview for researchers and scientists working in this field, emphasizing both the practical aspects of synthesis and the underlying chemical principles.
References
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- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, January 24). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
- Al-Rubaie, L. A. (2012). Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. Basrah Journal of Science. [Link]
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- Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]
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Application Notes and Protocols for 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid as a Spectrophotometric Reagent
Introduction: Unveiling the Analytical Potential of 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid
5-Amino-4-hydroxybenzene-1,3-disulfonic acid (CAS: 120-98-9) is a highly functionalized aromatic compound with significant utility in analytical chemistry.[1][2] Its molecular structure, featuring an amino group, a hydroxyl group, and two sulfonic acid moieties on a benzene ring, imparts unique chemical properties that make it an excellent reagent for colorimetric analysis. The sulfonic acid groups enhance its water solubility, a desirable characteristic for an aqueous-based reagent.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid as a chromogenic reagent, with a particular focus on the spectrophotometric determination of nitrite in aqueous samples.
The primary application of this reagent in analytical chemistry is as a coupling component in the synthesis of azo dyes.[1] Azo dyes are intensely colored compounds that absorb light in the visible region of the electromagnetic spectrum, making them ideal for spectrophotometric quantification.[1] The protocol detailed herein is based on the well-established Griess diazotization-coupling reaction, a cornerstone of nitrite and nitrate analysis.[3]
Principle of the Method: The Chemistry of Color Formation
The determination of nitrite using 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is a two-step diazotization-coupling reaction. This classic approach is renowned for its sensitivity and specificity.
-
Diazotization: In an acidic medium, nitrite ions (NO₂⁻) react with a primary aromatic amine, in this case, a separate diazotizing agent such as sulfanilic acid, to form a stable diazonium salt. This reaction is highly specific to nitrite.[3]
-
Coupling Reaction: The newly formed diazonium salt then acts as an electrophile and rapidly couples with an activated aromatic ring, the nucleophile. In this protocol, 5-Amino-4-hydroxybenzene-1,3-disulfonic acid serves as this coupling agent. The coupling reaction results in the formation of a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the initial nitrite concentration in the sample.
The overall reaction mechanism can be visualized as follows:
Figure 1: General workflow of the diazotization-coupling reaction.
Quantitative Data Summary
The following table summarizes the key parameters for the spectrophotometric determination of nitrite using the proposed protocol. It is important to note that some of these parameters, particularly the wavelength of maximum absorbance (λmax), should be experimentally verified for the specific instrumentation being used.
| Parameter | Recommended Value/Range | Notes |
| Reagent | 5-Amino-4-hydroxybenzene-1,3-disulfonic acid | Coupling Agent |
| Diazotizing Reagent | Sulfanilic Acid | |
| Wavelength of Max. Absorbance (λmax) | To be determined (approx. 480-550 nm) | The exact λmax of the formed azo dye should be determined by scanning the spectrum of a standard solution. |
| Linear Range | Typically 0.1 - 10 µM | This should be established by generating a standard curve. |
| Limit of Detection (LOD) | Dependent on instrument and experimental conditions | Can be calculated from the standard deviation of the blank. |
| Reaction pH | Acidic (pH 1-2) for diazotization | Crucial for the formation of the diazonium salt. |
| Reaction Time | 10-20 minutes | For complete color development. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically stable at room temperature. |
Experimental Protocol: Spectrophotometric Determination of Nitrite
This protocol provides a detailed, step-by-step methodology for the determination of nitrite in aqueous samples.
Reagent Preparation
-
Sulfanilic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfanilic acid in 100 mL of 3 M hydrochloric acid. Gentle warming may be required to facilitate dissolution. This solution is the diazotizing agent.
-
5-Amino-4-hydroxybenzene-1,3-disulfonic Acid Solution (0.2% w/v): Dissolve 0.2 g of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid in 100 mL of deionized water. This is the coupling reagent.
-
Nitrite Stock Standard Solution (1000 ppm): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. This solution is stable for several weeks when stored at 4°C.
-
Nitrite Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water. Recommended concentrations for the standard curve are 0, 1, 2, 5, and 10 µM.
Standard Curve Generation
-
Pipette 1.0 mL of each working standard solution into a series of labeled test tubes.
-
To each tube, add 0.5 mL of the sulfanilic acid solution. Mix well and allow the reaction to proceed for 5 minutes at room temperature. This allows for the complete formation of the diazonium salt.
-
Add 0.5 mL of the 5-Amino-4-hydroxybenzene-1,3-disulfonic acid solution to each tube. Mix thoroughly and allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at the predetermined λmax using a spectrophotometer. Use the 0 µM standard as the blank.
-
Plot a graph of absorbance versus nitrite concentration. The resulting curve should be linear, and the equation of the line can be used to determine the concentration of unknown samples.
Sample Analysis
-
Collect the aqueous sample to be analyzed. If the sample contains particulate matter, it should be filtered through a 0.45 µm filter.
-
Pipette 1.0 mL of the sample into a test tube.
-
Follow steps 2-4 from the "Standard Curve Generation" section.
-
Using the equation from the standard curve, calculate the concentration of nitrite in the sample.
Figure 2: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the well-established principles of the Griess reaction. To ensure the trustworthiness of the results, the following self-validating steps are essential:
-
Standard Curve Linearity: A linear standard curve with a high correlation coefficient (R² > 0.995) is a primary indicator of a well-performing assay.
-
Spike and Recovery: To assess for matrix effects in complex samples (e.g., environmental water, biological fluids), a spike and recovery experiment should be performed. A known amount of nitrite standard is added to a sample, and the recovery of the added nitrite is calculated. Recoveries between 90-110% are generally considered acceptable.
-
Control Samples: The inclusion of positive and negative control samples in each experimental run is crucial for monitoring the performance of the reagents and the overall assay.
Causality Behind Experimental Choices
-
Acidic Conditions for Diazotization: The formation of the diazonium salt from a primary aromatic amine and nitrite is catalyzed by a strong acid. The acidic environment prevents the formation of side products and ensures the quantitative conversion of nitrite to the diazonium salt.[3]
-
Choice of Coupling Agent: 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is an excellent coupling agent due to the presence of the electron-donating amino and hydroxyl groups, which activate the aromatic ring for electrophilic substitution by the diazonium salt. The sulfonic acid groups ensure its solubility in the aqueous reaction medium.
-
Wavelength Selection (λmax): Measuring the absorbance at the wavelength of maximum absorbance provides the highest sensitivity and adherence to Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
References
- ACS Publications. (n.d.). Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid as the coupling agent.
- Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
- LookChem. (n.d.). 5-Amino-4-hydroxybenzene-1,3-disulphonic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institutes of Health. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability.
- National Institutes of Health. (1995, July 24). Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent.
- Organic Syntheses. (n.d.). Procedure.
- PrepChem.com. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- ResearchGate. (2017, March 22). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene.
- ResearchGate. (2025, August 5). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid.
- ResearchGate. (2025, August 5). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
- ResearchGate. (2025, August 5). Quantitation of trace amounts of nitrite in water samples using 4- amino-3-hydroxynaphthalene-1-sulfonic acid and central composite design.
- ResearchGate. (2025, August 6). Micelle-Mediated Extraction and Spectrophotometric Determination of Ammonia in Water Samples utilizing Indophenol Dye Formation.
- SciELO South Africa. (2013). A new spectrophotometric method for determination of residual polydiallyldimethylammonium chloride flocculant in treated water based on a diazotization-coupled ion pair.
- Semantic Scholar. (n.d.). Colorimetric Determination of pharmaceutical dyes Using 4- Aminoantipyrine : Oxidative coupling review.
- SIELC Technologies. (2018, May 16). This compound.
Sources
Application Notes and Protocols for the Spectrophotometric Determination of Analytes using 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Analytical Potential of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This compound, a water-soluble aromatic compound, serves as a versatile and highly effective chromogenic reagent in the field of analytical chemistry.[1] Its unique molecular structure, featuring both an amino and a hydroxyl group on a disulphonated benzene ring, makes it an excellent candidate for two primary classes of spectrophotometric analysis: the formation of vibrant azo dyes and the chelation of metal ions.[1]
The presence of sulfonic acid groups enhances the aqueous solubility of the reagent and its derivatives, a desirable characteristic for many analytical applications.[1] This guide provides an in-depth exploration of the chemical principles underpinning its use and offers detailed, adaptable protocols for the quantification of key analytes, empowering researchers to develop robust and reliable spectrophotometric assays.
Pillar 1: The Chemistry of Color – Mechanisms of Action
The utility of this compound in spectrophotometry is primarily rooted in its ability to form highly colored species in the presence of specific analytes. The two principal reaction mechanisms are diazotization-coupling for the determination of nitrite and chelation for the quantification of metal ions.
Mechanism I: Azo Dye Formation for Nitrite Determination
The determination of nitrite is a critical assay in environmental monitoring, food analysis, and biomedical research. The reaction proceeds via a two-step process, a modification of the classic Griess reaction:
-
Diazotization: In an acidic medium, nitrite (NO₂⁻) reacts with a primary aromatic amine (the "diazotizing reagent," e.g., sulfanilamide or p-nitroaniline) to form a diazonium salt. This reaction is highly specific to nitrite.
-
Coupling: The highly reactive diazonium salt is then immediately coupled with an aromatic compound that is activated for electrophilic substitution. In this context, this compound serves as an excellent "coupling reagent." The diazonium ion attacks the electron-rich benzene ring of the coupling agent, leading to the formation of a stable and intensely colored azo dye. The color intensity of the resulting solution is directly proportional to the initial nitrite concentration.
Diagram of the Diazotization-Coupling Reaction
Caption: Step-by-step workflow for nitrite analysis.
3. Detailed Procedure:
-
Pipette 1.0 mL of each standard solution, sample, and a deionized water blank into separate test tubes.
-
To each tube, add 1.0 mL of the sulfanilamide solution and mix well. Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.
-
Add 1.0 mL of the this compound solution to each tube and mix.
-
Add 1.0 mL of 2 M sodium hydroxide solution to each tube and mix thoroughly. A colored azo dye will form.
-
Allow the solutions to stand for 15 minutes at room temperature for full color development.
-
Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of one of the colored standards against the reagent blank.
-
Measure the absorbance of all standards, samples, and the blank at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of nitrite in the samples from the calibration curve.
4. Self-Validation and Quality Control:
-
Linearity: The calibration curve should exhibit a linear relationship (R² > 0.995) over the desired concentration range.
-
Precision: Analyze replicate samples to ensure the relative standard deviation (RSD) is within acceptable limits (typically < 5%).
-
Accuracy: Perform recovery studies by spiking samples with known concentrations of nitrite to ensure the method accurately measures the analyte.
-
Interference Studies: Investigate the effect of potentially interfering ions commonly found in the sample matrix.
| Parameter | Expected Performance (Based on Similar Methods) |
| Linearity Range | 0.1 - 2.5 µg/mL |
| Molar Absorptivity (ε) | > 2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantitation (LOQ) | < 0.15 µg/mL |
Note: These values are indicative and must be experimentally determined for this specific method.
Application Protocol 2: Determination of Iron (III)
This protocol is a model for the chelation of a metal ion, using Iron (III) as a common example.
1. Reagent Preparation:
-
Iron (III) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of a stable iron (III) salt (e.g., ferric ammonium sulfate) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis. Dilute to a final volume in a volumetric flask.
-
Iron (III) Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Reagent Solution (0.5% w/v this compound): Dissolve 0.5 g of the reagent in 100 mL of deionized water.
-
Buffer Solution: Prepare a suitable buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for acidic pH or borate buffer for alkaline pH). The optimal pH must be determined experimentally.
2. Experimental Procedure:
-
Pipette a known volume of each standard, sample, and a deionized water blank into separate volumetric flasks.
-
Add a specific volume of the buffer solution to each flask to control the pH.
-
Add an excess of the this compound reagent solution to each flask and mix well.
-
Dilute to the mark with deionized water and allow sufficient time for complete color development (this should be determined experimentally).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Construct a calibration curve and determine the concentration of Iron (III) in the samples.
3. Key Considerations for Method Development:
-
Effect of pH: The formation of the metal-ligand complex is highly dependent on pH. A systematic study should be conducted to determine the pH at which the absorbance is maximal and stable.
-
Stoichiometry: The metal-to-ligand ratio of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation.
-
Selectivity: The interference of other metal ions that may be present in the sample should be thoroughly investigated. Masking agents can sometimes be used to eliminate interferences.
| Parameter | Expected Performance (Based on Similar Chelating Agents) |
| Linearity Range | 0.1 - 10 µg/mL |
| Molar Absorptivity (ε) | > 1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.3 µg/mL |
Note: These values are indicative and must be experimentally determined for this specific method.
Pillar 3: Trustworthiness and Authoritative Grounding
References
- ResearchGate. (2016, June 9). A Spectrophotometric Method for the Determination of Nitrite and Nitrate.
- Walsh Medical Media. (2015, June 9). Spectrophotometric Determination of Some Antibiotics Using Bromophenol Blue as Ion Pair Reagent.
- ResearchGate. (2020, September 2). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- MDPI. (2022, November 28). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.
- International Science Community Association. (2014, September 18). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol.
Sources
Application Notes & Protocols: Leveraging 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Advanced Electrochemical Sensing
An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Multifunctional Aromatic Compound
5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHDBS) is a water-soluble, crystalline powder with the molecular formula C₆H₇NO₇S₂.[1][2][3] While traditionally utilized as an intermediate in the synthesis of azo dyes and as a reagent in analytical chemistry, its molecular architecture presents compelling features for the development of novel electrochemical sensors.[1] The AHDBS molecule possesses a unique combination of functional groups: an electrochemically active aminophenol core and two sulfonic acid groups.
The hydroxyl (-OH) and amino (-NH₂) groups attached to the benzene ring are readily oxidizable, providing a distinct electrochemical signature that can be harnessed for sensing applications. Concurrently, the sulfonic acid (-SO₃H) moieties enhance aqueous solubility and provide negatively charged sites, which are ideal for stable immobilization onto electrode surfaces and for facilitating ion-exchange processes.[1] This guide details the principles, applications, and detailed protocols for constructing and utilizing AHDBS-based electrochemical sensors for the sensitive detection of critical analytes.
Part 1: The Electrochemical Principle and Sensing Mechanism
The utility of AHDBS in electrochemical sensing is predicated on its ability to be immobilized on an electrode surface and act as an electrocatalyst or recognition element. The core of the sensing mechanism lies in the redox chemistry of the aminophenol group.
-
Electrode Modification: AHDBS can be attached to the surface of a standard electrode, such as a Glassy Carbon Electrode (GCE), through methods like electropolymerization or drop-casting. Electropolymerization is often preferred as it creates a stable, conductive, and high-surface-area polymer film (poly-AHDBS) that is covalently bonded to the electrode. This process leverages the oxidative coupling of the amino and phenolic groups.
-
Electrocatalytic Activity: Once immobilized, the poly-AHDBS film serves as a robust electron transfer mediator. The hydroxyl and amino groups can catalyze the oxidation or reduction of target analytes that may have sluggish kinetics on a bare electrode. This results in a significant amplification of the analyte's signal (e.g., higher peak current) and/or a reduction in the overpotential required for the reaction, enhancing both sensitivity and selectivity.
-
Analyte Interaction: The sensor's response is generated when a target analyte interacts with the modified electrode. This interaction can manifest in several ways:
-
Direct Oxidation/Reduction: The analyte is directly oxidized or reduced at the poly-AHDBS surface, with the polymer facilitating faster electron transfer.
-
Signal Modulation: The analyte may bind to the polymer film, causing a measurable change (enhancement or suppression) in the intrinsic redox signal of the poly-AHDBS itself.
-
This mechanism makes AHDBS-based sensors particularly promising for detecting pharmaceutical compounds and environmental pollutants that contain electroactive functional groups.
Conceptual Signaling Pathway
The following diagram illustrates the proposed electrocatalytic mechanism for analyte detection at a poly-AHDBS modified electrode.
Caption: Electrocatalytic oxidation of an analyte at the poly-AHDBS modified electrode surface.
Part 2: Detailed Protocols for Sensor Development and Application
The following protocols provide a comprehensive workflow, from electrode preparation to analyte quantification. These methodologies are designed to be self-validating, with built-in steps for characterization and optimization.
Protocol 1: Fabrication of a Poly-AHDBS Modified Glassy Carbon Electrode
This protocol details the preparation of the sensor via oxidative electropolymerization, a robust method for creating a stable and active sensing layer.
A. Materials and Reagents:
-
Glassy Carbon Electrode (GCE), 3 mm diameter
-
This compound (AHDBS, ≥95% purity)
-
Phosphate Buffer Solution (PBS), 0.1 M
-
Alumina powder (0.3 and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
B. Apparatus:
-
Potentiostat/Galvanostat with a three-electrode cell setup
-
Ag/AgCl (3 M KCl) reference electrode
-
Platinum wire counter electrode
-
Polishing pad
-
Ultrasonic bath
C. Step-by-Step Procedure:
-
GCE Pre-treatment (Critical for Reproducibility):
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, moving in a figure-eight motion.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.
-
Rinse again with DI water.
-
Place the polished electrode in a beaker containing a 1:1 solution of ethanol and DI water and sonicate for 5 minutes to remove any embedded alumina particles.
-
Rinse the electrode thoroughly with DI water and allow it to air dry. A clean, mirror-like surface should be visible.
-
-
Preparation of Monomer Solution:
-
Prepare a 1.0 mM solution of AHDBS in 0.1 M PBS (pH 7.0). Ensure the AHDBS is fully dissolved.
-
-
Electropolymerization Workflow:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.
-
Fill the cell with the 1.0 mM AHDBS solution.
-
Connect the cell to the potentiostat.
-
Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.2 V for 15 cycles at a scan rate of 100 mV/s. This potential window is chosen to effectively oxidize the monomer without degrading the solvent or electrode.
-
After 15 cycles, a stable, dark-colored polymer film (poly-AHDBS) should be visible on the GCE surface.
-
Remove the modified electrode, rinse it gently with DI water to remove any non-adherent monomer, and store it in PBS when not in use.
-
D. Characterization (Self-Validation):
-
To confirm successful modification, record a CV of the modified electrode in a solution containing a standard redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Compare this to the CV of a bare GCE. A successful modification will typically show an increased peak current and a decreased peak-to-peak separation (ΔEp), indicating enhanced surface area and faster electron transfer kinetics.[4]
Fabrication Workflow Diagram
Caption: Step-by-step workflow for the fabrication of the poly-AHDBS/GCE sensor.
Protocol 2: Voltammetric Detection of 4-Aminophenol (4-AP)
This protocol outlines the use of the fabricated sensor for the quantitative analysis of 4-aminophenol (4-AP), a toxic isomer of paracetamol and an environmental pollutant.[5][6]
A. Materials and Reagents:
-
Poly-AHDBS/GCE (prepared as in Protocol 1)
-
4-aminophenol (4-AP) stock solution (10 mM in 0.1 M PBS)
-
Phosphate Buffer Solution (PBS), 0.1 M, various pH values for optimization (e.g., 5.0, 6.0, 7.0, 8.0)
-
Real samples (e.g., tap water, paracetamol tablet solution)
B. Apparatus:
-
Same as Protocol 1.
C. Step-by-Step Procedure:
-
Optimization of Experimental Conditions:
-
pH Optimization: Record the signal for a fixed concentration of 4-AP (e.g., 100 µM) in PBS of varying pH values. The pH that yields the highest peak current should be selected for all subsequent experiments. The structure of 4-AP suggests that pH will significantly affect its redox behavior.
-
Accumulation Step (Optional but Recommended): To improve sensitivity, an open-circuit accumulation step can be introduced. Immerse the electrode in the sample solution for a set time (e.g., 120 seconds) with stirring to pre-concentrate the analyte on the electrode surface before the measurement.
-
-
Voltammetric Measurement:
-
Use a more sensitive technique for quantification, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[6]
-
Typical DPV Parameters: Potential range: 0.0 V to +0.6 V; Pulse amplitude: 50 mV; Pulse width: 50 ms.
-
Record a blank DPV scan in the optimized PBS.
-
Add a known concentration of 4-AP to the cell, stir for 30 seconds, then let the solution rest for 10 seconds before scanning. The resulting oxidation peak current is the analytical signal.
-
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of 4-AP by serial dilution of the stock solution into the optimized PBS (e.g., concentrations ranging from 0.1 µM to 100 µM).
-
Record the DPV response for each standard solution.
-
Plot the background-subtracted peak current (Ip) versus the 4-AP concentration. The resulting linear regression equation (y = mx + c) and correlation coefficient (R²) will be used for quantifying unknown samples.
-
-
Analysis of Real Samples:
-
Prepare the real sample. For a paracetamol tablet, dissolve it in PBS and filter to remove excipients. For water samples, filter if necessary.
-
Spike the sample with a known concentration of 4-AP to test for matrix effects and calculate recovery.
-
Use the standard addition method for highest accuracy. Add small, known amounts of 4-AP standard to the real sample and record the DPV after each addition. The initial concentration in the sample is determined by extrapolating the linear plot of current vs. added concentration to the x-intercept.[5]
-
Part 3: Performance Characteristics and Data Presentation
The performance of an electrochemical sensor is defined by several key metrics. The table below presents expected performance characteristics for the AHDBS-based sensor, based on data from similar aminophenol detection systems.[5][6][7][8]
| Parameter | Expected Performance | Significance |
| Analytical Technique | Differential Pulse Voltammetry (DPV) | High sensitivity due to effective discrimination against capacitive current.[9] |
| Linear Dynamic Range | 0.1 µM – 150 µM | The concentration range over which the sensor provides a linear response. |
| Limit of Detection (LOD) | ~0.05 µM (S/N = 3) | The lowest concentration of analyte that can be reliably detected. |
| Sensitivity | ~0.5 µA/µM/cm² | The slope of the calibration curve, indicating the change in signal per unit change in concentration. |
| Selectivity | Good | Tested against common interferents like ascorbic acid, uric acid, and metal ions. |
| Reproducibility (RSD) | < 5% (for n=5 measurements) | Indicates the precision of the sensor for repeated measurements of the same sample. |
| Stability | Retains >90% of initial signal after 2 weeks | The operational lifetime of the sensor when stored properly. |
Conclusion and Future Outlook
This compound offers a compelling platform for the development of sensitive and robust electrochemical sensors. The protocols outlined in this guide provide a clear and scientifically grounded pathway for fabricating and applying these sensors for the detection of pharmaceutically and environmentally relevant analytes. The inherent advantages of the AHDBS molecule—its electroactive core and solubilizing groups—make it a versatile building block. Future research should focus on exploring its application for a wider range of target molecules, including biomolecules and other drug compounds, and integrating the modified electrodes into portable, field-deployable sensing devices.
References
- Smolecule. (2023, August 15). Buy this compound | 120-98-9.
- ChemicalBook. (2023, October 29). This compound | 120-98-9.
- ChemBK. This compound.
- PubChem. This compound | C6H7NO7S2 | CID 67127.
- LookChem. This compound.
- SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
- PMC - NIH.
- MDPI. Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs.
- PubMed Central. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples.
- ChemUniverse. This compound [P44470].
- ResearchGate. A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol | Request PDF.
- PMC - NIH.
- MDPI. Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion.
- PubMed. (2022, December 11).
- PMC - NIH. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI.
- Elsevier Inc. (2022). A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadia. Journal of food composition and analysis, 114, 104728-.
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- 4. Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Application Note: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid as a Novel Fluorescent Probe for pH Sensing and Cellular Imaging
Introduction
5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHBDS) is a water-soluble aromatic compound with the molecular formula C₆H₇NO₇S₂.[1][2][3] Traditionally, it has been utilized as an intermediate in the synthesis of azo dyes and as a reagent in analytical chemistry for the detection of metal ions.[1] However, its intrinsic molecular structure, featuring an electron-donating amino group and a hydroxyl group on a benzene ring, suggests a strong potential for fluorescence, a property that remains largely unexplored. The presence of two sulphonic acid groups confers high aqueous solubility, a desirable characteristic for biological applications.[1] This document outlines the potential of AHBDS as a novel fluorescent probe, detailing its proposed mechanism of action, spectral properties, and providing detailed protocols for its application in pH sensing and live cell imaging.
Principle of Action: A Proposed pH-Dependent Fluorescence Mechanism
The fluorescence of many organic molecules is dictated by an intramolecular charge transfer (ICT) process. In the case of AHBDS, the amino (-NH₂) and hydroxyl (-OH) groups can act as electron donors, while the benzene ring and the sulphonic acid groups act as electron acceptors. The efficiency of this ICT process, and thus the fluorescence intensity and emission wavelength, is highly dependent on the protonation state of the amino and hydroxyl moieties.
At varying pH levels, the protonation equilibrium of the phenolic hydroxyl group and the anilinic amino group will shift. This change in protonation is hypothesized to modulate the ICT character of the molecule, leading to a ratiometric change in its fluorescence emission. This pH-dependent spectral shift provides a basis for its use as a pH-sensitive fluorescent probe.[4][5][6]
Caption: Figure 1: Proposed pH-Sensing Mechanism of AHBDS
Spectroscopic Properties
The following table summarizes the anticipated spectroscopic properties of AHBDS. These are theoretical values based on the known properties of similar aminophenolic compounds and require experimental validation.
| Property | Value | Conditions |
| Absorption Maximum (λ_abs_) | ~330 nm | pH 7.4 PBS |
| Emission Maximum (λ_em_) | ~450 nm (pH > 8) ~400 nm (pH < 6) | pH-dependent |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | pH 7.4 PBS |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.4 | pH-dependent |
| Photostability | Moderate to High | Requires experimental validation |
Applications
Ratiometric pH Sensing in Solution
The proposed pH-dependent emission shift of AHBDS makes it a promising candidate for ratiometric pH measurements. Ratiometric probes offer a significant advantage over intensity-based probes as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration, photobleaching, and instrumental parameters, leading to more accurate and reliable measurements.[4]
Protocol for pH Titration of AHBDS:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of AHBDS in deionized water.
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 10).
-
-
Sample Preparation:
-
In a 96-well plate or cuvettes, add the appropriate buffer.
-
Add the AHBDS stock solution to each well/cuvette to a final concentration of 10 µM.
-
Mix thoroughly.
-
-
Spectrofluorometric Analysis:
-
Using a spectrofluorometer, record the emission spectra of each sample from 380 nm to 550 nm, with an excitation wavelength of 330 nm.
-
Record the fluorescence intensities at the two emission maxima (e.g., 400 nm and 450 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I₄₅₀/I₄₀₀) for each pH value.
-
Plot the intensity ratio against the pH to generate a calibration curve.
-
The linear range of this curve will determine the optimal working pH range for AHBDS as a ratiometric pH probe.[4]
-
Caption: Figure 2: Workflow for pH Titration of AHBDS
Live Cell Imaging of Intracellular pH
The high water solubility and potential for pH-sensitive fluorescence make AHBDS a candidate for monitoring intracellular pH in living cells.[5][7] Changes in intracellular pH are associated with various cellular processes, including proliferation, apoptosis, and metabolism.[7]
Protocol for Live Cell Staining and Imaging:
-
Cell Culture:
-
Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or chamber slides and culture to 70-80% confluency.
-
-
Probe Loading:
-
Prepare a 100 µM loading solution of AHBDS in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the AHBDS loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells three times with fresh, warm HBSS to remove any unbound probe.[8]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the two emission wavelengths of AHBDS.
-
Acquire images in both emission channels.
-
-
Data Analysis:
-
Generate a ratiometric image by dividing the image from the longer wavelength channel by the image from the shorter wavelength channel on a pixel-by-pixel basis.
-
The resulting ratiometric image will represent the relative intracellular pH.
-
Validation and Controls
To ensure the reliability of AHBDS as a fluorescent probe, a series of validation experiments are crucial.[9][10]
| Validation Parameter | Experimental Approach | Expected Outcome |
| Selectivity | Test the fluorescence response of AHBDS to various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) and reactive oxygen species. | The fluorescence ratio should remain stable in the presence of other analytes, demonstrating high selectivity for H⁺. |
| Photostability | Continuously expose the probe to excitation light and monitor the fluorescence intensity over time. | The fluorescence intensity should exhibit minimal decay over the course of a typical imaging experiment. |
| Cell Viability | Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) on cells loaded with AHBDS at the working concentration. | The probe should not induce significant cytotoxicity. |
| Intracellular Calibration | Use ionophores such as nigericin and monensin to equilibrate the intracellular and extracellular pH, allowing for the generation of an in-situ calibration curve. | This will allow for the conversion of fluorescence ratios to absolute pH values. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal in cells | - Insufficient probe loading- Probe efflux | - Increase incubation time or probe concentration.- Use a probenecid solution to inhibit organic anion transporters.[8] |
| High background fluorescence | - Incomplete washing- Autofluorescence from cells or medium | - Increase the number of washing steps.- Use a phenol red-free medium for imaging.[11] |
| Phototoxicity | - High excitation light intensity- Prolonged light exposure | - Reduce the excitation intensity and exposure time.- Use a more sensitive detector. |
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of a novel, water-soluble, ratiometric fluorescent pH probe. Its straightforward synthesis and inherent spectroscopic potential make it an attractive candidate for applications in analytical chemistry and cell biology.[1][12][13] The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers to investigate and harness the full potential of this compound. Further experimental characterization is essential to confirm the proposed mechanisms and fully establish its utility in the field of fluorescence sensing.
References
- Smolecule. (2023, August 15). This compound.
- MDPI. (2024). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
- Royal Society of Chemistry. (2017). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels.
- National Institutes of Health. (2014). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels.
- OUCI. (2024). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
- National Institutes of Health. (2017). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
- ChemicalBook. (2023, October 29). This compound.
- University of California San Francisco. In vivo cellular imaging using fluorescent proteins : methods and protocols.
- PubMed. (2006). Validation of in vivo fluorochrome concentrations measured using fluorescence molecular tomography.
- Promega Corporation.
- ChemBK. This compound.
- LI-COR Biosciences. (2018, July 11).
- Thermo Fisher Scientific. 5 steps to live-cell imaging.
- National Institutes of Health. (2017). Fluorescence Live Cell Imaging.
- National Institutes of Health. (2018). Quantitative determination of fluorescence labeling implemented in cell cultures.
- dye-intermediates.com. (2013, January 24). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid.
- LookChem. This compound.
- SIELC Technologies. (2018, May 16). This compound.
- Semantic Scholar. (2017).
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- 5. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [ouci.dntb.gov.ua]
- 7. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 13. This compound | 120-98-9 [chemicalbook.com]
Application Notes and Protocols for Derivatization with 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Reagent for Chromophore Development in Analytical Sciences
5-Amino-4-hydroxybenzene-1,3-disulfonic acid, a multifunctional aromatic compound, serves as a pivotal reagent in the field of analytical chemistry.[1][2][3][4] Its utility is primarily centered on its role as a coupling component in the synthesis of azo dyes.[1] This characteristic allows for its application in the derivatization of various analytes, transforming them into highly colored species that can be readily quantified using spectrophotometry.[1] The presence of both an amino and a hydroxyl group on the benzene ring, activated by two sulfonic acid groups, makes it an excellent candidate for electrophilic aromatic substitution reactions, which is the cornerstone of its derivatization chemistry. This application note provides a detailed experimental procedure for the use of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid in the derivatization of primary aromatic amines for their subsequent spectrophotometric determination.
The underlying principle of this derivatization strategy is the diazotization of a primary aromatic amine analyte, followed by an azo coupling reaction with 5-Amino-4-hydroxybenzene-1,3-disulfonic acid. This two-step process yields a stable and intensely colored azo dye, where the concentration of the dye, and thus the original analyte, can be determined by measuring its absorbance at a specific wavelength.
Chemical and Physical Properties of the Reagent
A thorough understanding of the reagent's properties is critical for its effective application.
| Property | Value | Reference |
| Chemical Name | 5-Amino-4-hydroxybenzene-1,3-disulfonic acid | [2][3] |
| CAS Number | 120-98-9 | [2][3][4] |
| Molecular Formula | C₆H₇NO₇S₂ | [2][3] |
| Molecular Weight | 269.25 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Reaction Mechanism: The Chemistry of Color Formation
The derivatization process unfolds in two key stages:
-
Diazotization of the Analyte: The primary aromatic amine analyte is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid), under cold conditions (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich aromatic ring of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid, which serves as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, leading to the formation of a stable azo dye with an extended conjugated system, which is responsible for its color.
Caption: Derivatization reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the derivatization of a primary aromatic amine analyte. Optimal conditions may vary depending on the specific analyte and should be determined empirically.
Reagents and Materials
-
5-Amino-4-hydroxybenzene-1,3-disulfonic acid (reagent grade)
-
Sodium nitrite (NaNO₂), analytical grade
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Analyte (primary aromatic amine)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer
-
Ice bath
Preparation of Solutions
-
5-Amino-4-hydroxybenzene-1,3-disulfonic Acid Solution (0.1% w/v): Dissolve 0.1 g of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid in 100 mL of distilled water.
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of distilled water. This solution should be prepared fresh daily.
-
Hydrochloric Acid Solution (1 M): Carefully add 8.3 mL of concentrated HCl to approximately 50 mL of distilled water in a 100 mL volumetric flask and dilute to the mark.
-
Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH in approximately 50 mL of distilled water in a 100 mL volumetric flask, allow to cool, and dilute to the mark.
-
Analyte Stock Solution: Prepare a stock solution of the primary aromatic amine analyte of a known concentration in a suitable solvent (e.g., distilled water or a water-miscible organic solvent).
Derivatization Procedure
Caption: Experimental workflow for derivatization.
-
Sample Preparation: Pipette an aliquot of the analyte solution (containing the primary aromatic amine) into a 25 mL volumetric flask.
-
Acidification: Add 1.0 mL of 1 M HCl to the flask and mix well.
-
Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Diazotization: Add 1.0 mL of the freshly prepared 0.5% NaNO₂ solution dropwise while gently swirling the flask.
-
Reaction Time: Allow the reaction mixture to stand in the ice bath for 5 minutes to ensure complete diazotization.
-
Coupling Reaction: Add 2.0 mL of the 0.1% 5-Amino-4-hydroxybenzene-1,3-disulfonic acid solution to the flask and mix.
-
Alkalinization: Add 2.0 mL of 1 M NaOH to the solution to make the medium alkaline, which facilitates the coupling reaction. A color change should be observed.
-
Dilution: Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.
-
Color Development: Allow the solution to stand at room temperature for 15 minutes for the color to develop fully and stabilize.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte. The λmax should be determined by scanning the spectrum of the colored solution from 400 to 700 nm.
Calibration and Quantification
A calibration curve should be prepared by taking varying concentrations of the standard analyte solution and following the derivatization procedure described above. Plot the absorbance values versus the corresponding concentrations of the analyte. The concentration of the analyte in an unknown sample can then be determined from its absorbance using the calibration curve.
Method Validation and Self-Validating Systems
To ensure the trustworthiness and reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Linearity and Range: The linear relationship between absorbance and concentration should be established over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Causality Behind Experimental Choices
-
Cold Conditions (0-5 °C) for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a loss of analyte and inaccurate results.
-
Acidic Medium for Diazotization: The formation of nitrous acid from sodium nitrite requires an acidic environment.
-
Alkaline Medium for Coupling: The azo coupling reaction is favored in an alkaline medium, which deprotonates the hydroxyl group of the 5-Amino-4-hydroxybenzene-1,3-disulfonic acid, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium ion.
-
Freshly Prepared Sodium Nitrite: Nitrous acid is unstable and decomposes over time. Therefore, the sodium nitrite solution should be prepared fresh to ensure a sufficient concentration of the diazotizing agent.
Conclusion
The derivatization of primary aromatic amines using 5-Amino-4-hydroxybenzene-1,3-disulfonic acid via a diazotization-coupling reaction is a robust and effective method for their spectrophotometric quantification. This application note provides a comprehensive and scientifically grounded protocol to guide researchers in the successful implementation of this technique. Adherence to the principles of method validation will ensure the generation of accurate and reliable data, which is paramount in scientific research and drug development.
References
- PubChem. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid.
- LookChem. (2023, October 29). 5-Amino-4-hydroxybenzene-1,3-disulphonic acid.
- SIELC Technologies. (2018, May 16). This compound.
Sources
Application Notes and Protocols for 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Proteomics Research: A-Theoretical Framework and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The application of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid in proteomics is a novel concept and the following application notes and protocols are theoretical. They are intended to inspire further research and should be subject to rigorous experimental validation.
I. Introduction: Unveiling the Potential of a Multifunctional Chemical Tool
This compound is a water-soluble organic compound characterized by a benzene ring functionalized with an amino group, a hydroxyl group, and two sulfonic acid groups.[1][2][3] While its primary applications have traditionally been in the synthesis of azo dyes and as a reagent in analytical chemistry, its unique chemical architecture presents a compelling case for its exploration in the field of proteomics.[1] The presence of a reactive primary amine, a nucleophilic hydroxyl group, and the strongly acidic sulfonic acid moieties suggest its potential utility in protein labeling, affinity-based enrichment, and the study of post-translational modifications.
This document outlines a series of hypothetical applications and conceptual protocols for the use of this compound in proteomics research. The proposed methodologies are grounded in established proteomic principles and are designed to be self-validating through integrated quality control checkpoints.
II. Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₇S₂ | [2][3] |
| Molecular Weight | 269.25 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][2] |
| Solubility | Soluble in water | [1] |
| CAS Number | 120-98-9 | [2][3] |
Safety Precautions: Users should consult the Safety Data Sheet (SDS) before handling this compound.[4][5] It may cause skin and eye irritation, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be performed in a well-ventilated fume hood.
III. Hypothetical Application 1: A Novel Isobaric-like Tag for Relative Protein Quantification
Rationale: The primary amine group of this compound can be derivatized to create a novel set of isobaric-like labeling reagents. The sulfonic acid groups would impart a strong negative charge, potentially improving ionization efficiency in mass spectrometry. By synthesizing isotopically labeled versions of an N-hydroxysuccinimide (NHS) ester derivative, it may be possible to achieve multiplexed relative quantification of proteins.
Conceptual Workflow for Isobaric-like Labeling
Figure 1. Conceptual workflow for relative protein quantification using a hypothetical isobaric-like tag derived from this compound.
Detailed Hypothetical Protocol
A. Synthesis of the NHS-ester Labeling Reagent (Requires Synthetic Chemistry Expertise):
-
Synthesize isotopically labeled variants of a linker molecule (e.g., containing ¹³C or ¹⁵N).
-
React the primary amine of this compound with the isotopically labeled linker.
-
Activate the terminus of the linker with N-hydroxysuccinimide to create an amine-reactive NHS ester.
-
Purify each isotopic variant of the labeling reagent.
B. Protein Sample Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a protease such as trypsin.[6]
-
Quantify the peptide concentration of each sample.
C. Peptide Labeling:
-
For each sample, dissolve an equal amount of peptides in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate isotopic variant of the synthesized NHS-ester labeling reagent to each sample.
-
Incubate for 1-2 hours at room temperature to allow for the labeling of primary amines (N-terminus and lysine side chains).
-
Quench the reaction with a primary amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0).
D. Sample Pooling and Mass Spectrometry:
-
Combine the labeled peptide samples in a 1:1:1... ratio.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
E. Data Analysis:
-
Use a suitable proteomics software suite to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensity of the reporter ions generated from the fragmentation of the labeled peptides.
Self-Validation and QC:
-
Labeling Efficiency: Analyze a small aliquot of a single labeled sample to determine the percentage of labeled peptides.
-
Mixing Accuracy: Spike a known amount of a standard protein into each sample before labeling to verify equal mixing.
IV. Hypothetical Application 2: Enrichment of Hydroxyl-Interacting Proteins via Affinity Chromatography
Rationale: The hydroxyl group on the benzene ring can serve as a ligand for the affinity-based enrichment of proteins that specifically interact with this moiety. By immobilizing this compound onto a solid support, it may be possible to capture and identify novel protein binding partners.
Conceptual Workflow for Affinity Chromatography
Figure 2. Conceptual workflow for the enrichment of hydroxyl-interacting proteins using an affinity matrix functionalized with this compound.
Detailed Hypothetical Protocol
A. Preparation of the Affinity Matrix:
-
Activate a solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.
-
Dissolve this compound in a suitable coupling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).
-
Incubate the activated beads with the ligand solution to allow for covalent immobilization via the amino group.
-
Wash the beads extensively to remove unbound ligand.
-
Block any remaining active sites on the beads with a blocking agent (e.g., ethanolamine).
B. Affinity Purification:
-
Pack the functionalized beads into a chromatography column.
-
Equilibrate the column with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).[8]
-
Prepare a clarified protein lysate from the biological sample of interest.
-
Load the protein lysate onto the column and allow it to incubate to facilitate binding.[1]
-
Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of a similar small molecule) or by changing the pH or ionic strength of the buffer.[9]
C. Protein Identification:
-
Analyze the eluted fractions by SDS-PAGE to visualize the enriched proteins.
-
Excise protein bands of interest from the gel and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS for protein identification.
Self-Validation and QC:
-
Control Experiment: Perform a parallel experiment using an unfunctionalized "mock" column to identify proteins that bind non-specifically to the matrix.
-
Western Blotting: If a known interactor is suspected, validate its presence in the eluate by Western blotting.
V. Hypothetical Application 3: A Probe for Redox Proteomics
Rationale: The antioxidant properties of this compound suggest its potential as a tool in redox proteomics to study oxidative stress.[1] It could potentially be used to protect specific cysteine residues from oxidation or, if modified with a reactive group, to selectively label oxidized thiols.
Conceptual Workflow for Redox Proteomics
Figure 3. Conceptual workflow for the identification of oxidized proteins using a hypothetical redox-active probe derived from this compound.
Detailed Hypothetical Protocol
A. Synthesis of a Thiol-Reactive Probe (Requires Synthetic Chemistry Expertise):
-
Synthesize a derivative of this compound containing a thiol-reactive group (e.g., a maleimide or iodoacetamide).
-
Incorporate a biotin tag or other affinity handle for subsequent enrichment.
B. Sample Preparation:
-
Culture cells under control and experimental (oxidative stress-inducing) conditions.
-
Lyse the cells in a buffer containing a reagent to block free, reduced cysteine residues (e.g., N-ethylmaleimide).
-
Reduce all disulfide bonds with a reducing agent like DTT.
-
Label the newly exposed cysteine residues (which were originally oxidized) with the synthesized thiol-reactive probe.
C. Enrichment and Identification:
-
Digest the labeled proteins into peptides.
-
Enrich the labeled peptides using an affinity resin that binds to the tag on the probe (e.g., streptavidin beads for a biotin tag).
-
Analyze the enriched peptides by LC-MS/MS to identify the proteins and the specific sites of oxidation.
Self-Validation and QC:
-
No-Probe Control: A sample that goes through the entire workflow without the addition of the labeling probe should yield no enriched peptides.
-
Diagonal Electrophoresis: As an orthogonal validation method, 2D diagonal electrophoresis can be used to visualize changes in protein disulfide bonding under oxidative stress.[10][11]
VI. Future Perspectives and Call to Research
The proposed applications of this compound in proteomics are speculative but founded on sound chemical principles. The multifunctionality of this compound makes it an intriguing candidate for the development of novel chemical tools to address complex biological questions. We encourage researchers in both chemistry and proteomics to explore these and other potential applications. The synthesis of derivatives and their subsequent testing in the workflows outlined above could pave the way for new methodologies in protein quantification, interaction analysis, and the study of redox biology.
VII. References
-
LookChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
-
ACS Publications. (n.d.). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. [Link]
-
University of Washington. (n.d.). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. [Link]
-
NIH. (2017, November 28). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. [Link]
-
NIH. (n.d.). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. [Link]
-
Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]
-
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]
-
Springer Protocols. (n.d.). Diagonal Electrophoresis for the Detection of Protein Disulfides. [Link]
-
Oxford Academic. (n.d.). Redox proteomics: basic principles and future perspectives for the detection of protein oxidation in plants. [Link]
Sources
- 1. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 8. conductscience.com [conductscience.com]
- 9. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Diagonal Electrophoresis for the Detection of Protein Disulfides | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols for the Synthesis of Azo Dyes Using 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid
Introduction: The Strategic Role of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in industrial applications such as textiles, printing, and paper manufacturing.[1][2] Their prominence stems from their straightforward and cost-effective synthesis, which allows for a vast spectrum of colors and functionalities to be achieved through simple chemical modifications.[1][3] The synthesis is fundamentally a two-stage process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1][4]
Within the vast library of precursors for azo dyes, this compound (CAS No. not directly found, but its synthesis from 2-nitrophenol-4,6-disulfonic acid is documented[5]) is a uniquely valuable intermediate. Its molecular architecture offers a strategic combination of functional groups:
-
Primary Aromatic Amine (-NH₂): The reactive site for diazotization, the foundational step for forming the azo chromophore (-N=N-).
-
Hydroxyl Group (-OH): An electron-donating group that activates the aromatic ring and influences the final color (bathochromic shift). It also provides a potential site for complexation with metal ions to form mordant dyes.
-
Two Sulphonic Acid Groups (-SO₃H): These groups confer excellent water solubility to both the intermediate and the final dye product. This is a critical property for dyeing applications in aqueous media and reduces the need for organic solvents. They also enhance the dye's affinity for polar substrates like wool, silk, and polyamide fibers.[6]
This application note provides a detailed, field-proven guide for researchers and professionals on the synthesis of azo dyes using this versatile precursor. We will delve into the causality behind experimental choices and provide self-validating protocols for both the diazotization and coupling stages.
Part 1: The Diazotization Reaction - Activating the Amine
Diazotization is the conversion of the primary amino group of this compound into a highly reactive diazonium salt (-N₂⁺). This is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality of Experimental Conditions: The diazonium salt is notoriously unstable and can decompose violently if isolated in a dry state.[1] Therefore, the reaction is performed in an aqueous solution at low temperatures (0–5 °C) and the resulting diazonium salt solution is used immediately in the subsequent coupling step. The low temperature is critical to suppress the decomposition of the diazonium salt to a phenol, which would result in unwanted byproducts and reduced yield.[7] An excess of mineral acid is used to ensure the complete conversion of sodium nitrite to nitrous acid and to maintain a low pH, which stabilizes the diazonium salt.
Experimental Workflow: Diazotization
Caption: Workflow for the diazotization of the starting amine.
Protocol 1: Diazotization of this compound
| Reagent/Material | Quantity (for 0.01 mol scale) | Purpose | Safety Notes |
| This compound | 2.69 g (0.01 mol) | Aromatic amine precursor | Wear appropriate PPE. |
| Sodium Hydroxide (NaOH), 2 M solution | ~5 mL | Solubilize the starting material | Corrosive. Handle with care. |
| Concentrated Hydrochloric Acid (HCl), ~37% | 2.5 mL (~0.03 mol) | Generate nitrous acid; stabilize diazonium salt | Highly corrosive. Work in a fume hood. Add acid to water. |
| Sodium Nitrite (NaNO₂) | 0.73 g (0.0105 mol) | Nitrous acid precursor | Toxic, Oxidizer. Handle with care. |
| Deionized Water | ~50 mL | Solvent | - |
| Ice | As needed | Maintain low temperature | - |
| Starch-Iodide Paper | Strips | Test for excess nitrous acid | - |
| Urea or Sulfamic Acid | Small amount | Quench excess nitrous acid | - |
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a 100 mL beaker, create a slurry of this compound (2.69 g) in 20 mL of deionized water. Add 2 M NaOH dropwise while stirring until a clear solution is obtained. The sulphonic acid groups are acidic and dissolving in a base ensures complete solubilization.
-
Cooling: Place the beaker in an ice-water bath and stir until the temperature of the solution is between 0 and 5 °C. This is the most critical parameter of the entire synthesis.[7]
-
Acidification: While maintaining the temperature below 5 °C, slowly add concentrated HCl (2.5 mL). The solution must remain strongly acidic.
-
Preparation of Nitrite Solution: In a separate test tube, dissolve sodium nitrite (0.73 g) in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, acidic amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. Vigorous stirring is essential.
-
Confirmation and Quenching: After the addition is complete, continue stirring in the ice bath for another 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess HNO₂. If the test is positive, add a small amount of urea or sulfamic acid to destroy the excess nitrous acid, which could otherwise cause unwanted side reactions during coupling.
-
Proceed Immediately: The resulting clear diazonium salt solution is unstable and should be used without delay in the azo coupling reaction.
Part 2: The Azo Coupling Reaction - Chromophore Formation
Azo coupling is an electrophilic aromatic substitution reaction.[1] The diazonium salt, a weak electrophile, attacks an electron-rich "coupling component." The choice of coupling component is what determines the final color and properties of the dye. Phenols and aromatic amines are common choices.
Causality of Experimental Conditions: The pH of the reaction medium is paramount.
-
Coupling to Phenols: This reaction is typically carried out in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenol to form a highly nucleophilic phenoxide ion, which readily attacks the diazonium salt.
-
Coupling to Amines: This is generally performed in a mildly acidic solution (pH 4-7). This keeps the concentration of the free amine high (which is the reactive species) without deactivating the diazonium salt.
For this protocol, we will use 2-naphthol as a classic coupling component to produce a red-orange dye.
Experimental Workflow: Azo Coupling
Caption: Workflow for the azo coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
| Reagent/Material | Quantity (for 0.01 mol scale) | Purpose | Safety Notes |
| Diazonium Salt Solution | From Protocol 1 | Electrophile | Unstable; use immediately. |
| 2-Naphthol | 1.44 g (0.01 mol) | Coupling component | Irritant. Avoid inhalation and skin contact. |
| Sodium Hydroxide (NaOH), 10% w/v solution | ~10 mL | Solubilize 2-naphthol; maintain alkaline pH | Corrosive. Handle with care. |
| Sodium Chloride (NaCl) | ~10-20 g | "Salting out" to precipitate the dye | - |
| Deionized Water | ~100 mL | Solvent | - |
| Ice | As needed | Maintain low temperature | - |
Step-by-Step Methodology:
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 2-naphthol (1.44 g) in approximately 10 mL of 10% NaOH solution. Add 50 mL of cold water and place the beaker in an ice bath to cool to 0-5 °C.
-
Coupling Reaction: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1. The addition should take about 15-20 minutes.
-
Dye Formation: An intensely colored precipitate (typically red or orange) should form almost immediately. The exact hue depends on the pH and substitution patterns.[3]
-
Completion: Continue to stir the mixture in the ice bath for an additional 30-45 minutes to ensure the reaction goes to completion.
-
Isolation by Salting Out: To facilitate the precipitation of the water-soluble dye, add sodium chloride (NaCl) in portions with stirring until the dye separates from the solution. This process, known as "salting out," reduces the solubility of the organic dye in the aqueous medium.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of saturated NaCl solution to remove excess reactants and inorganic salts.
-
Drying: Dry the dye in a desiccator or a low-temperature oven (e.g., 60-70 °C). Record the yield.
Characterization and Data
The synthesized dye should be characterized to confirm its identity and purity.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., water or ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.
-
FTIR Spectroscopy: Identify key functional groups. Look for the characteristic -N=N- stretch (azo) around 1400-1450 cm⁻¹, broad -OH stretch (~3400 cm⁻¹), and strong S=O stretches from the sulphonic acid groups (~1030 and ~1170 cm⁻¹).
| Property | Expected Result (Example with 2-Naphthol) | Significance |
| Appearance | Red-Orange Crystalline Powder | Visual confirmation of product formation. |
| Solubility | Soluble in water, especially in basic media | Conferred by the two -SO₃H groups. |
| λmax (in water) | ~480 - 520 nm | Corresponds to the color observed (orange-red region). |
| Key FTIR Peaks (cm⁻¹) | ~3400 (O-H), ~1450 (N=N), ~1170 & 1030 (S=O) | Confirms the presence of essential functional groups. |
References
- The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
- Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC, National Institutes of Health.
- Azo Dyes. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US Pharmacopeia. (2024). Safety Data Sheet for Trichlormethiazide.
- Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. (n.d.). ResearchGate.
- Vidya, V. G., et al. (n.d.). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. SciSpace.
- Synthesis of an azo dye. (2021). YouTube.
- Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. (n.d.). ResearchGate.
- Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. (n.d.). PrepChem.com.
- This compound. (2018). SIELC Technologies.
- New Diazo Process. (n.d.). DTIC.
- Hanadi, S. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Application on Different Fabrics. ResearchGate.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application and Protocol Guide for the Quantification of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides detailed application notes and validated protocols for the accurate quantification of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and robust, reproducible results.
Introduction
This compound is a key aromatic compound utilized in various industrial applications, including the synthesis of azo dyes and as an intermediate in the pharmaceutical industry.[1] Its accurate quantification is paramount for quality control, process optimization, and regulatory compliance. The presence of both amino and sulfonic acid functional groups imparts a high degree of polarity to the molecule, which necessitates carefully designed analytical methods to achieve reliable and precise measurements.
This document details three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). Each section provides the underlying scientific principles, a step-by-step protocol, and expected performance characteristics to guide the user in selecting and implementing the most suitable method for their specific needs.
I. High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is a highly effective approach.
A. Rationale for Method Selection
A reversed-phase HPLC method is selected for its ability to separate polar analytes. The use of a specialized column, such as the Newcrom R1, which has low silanol activity, is particularly advantageous for analyzing highly polar compounds that might otherwise exhibit poor peak shape on standard C18 columns.[2] The mobile phase, consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid, ensures good peak shape and retention.
B. Experimental Workflow
Figure 1: HPLC analysis workflow for this compound.
C. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent
3. Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in 100 mL of the mobile phase to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: Newcrom R1 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (adjust ratio for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
D. Method Validation Summary
The validation of this HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[2]
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Meets linearity |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
II. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for quantification, particularly for routine analysis where high sample throughput is required. This method relies on the formation of a colored azo dye through a diazotization and coupling reaction.
A. Rationale for Method Selection
Direct UV-Vis spectrophotometry may lack specificity. Therefore, a colorimetric method involving diazotization of the primary aromatic amine of this compound, followed by coupling with a suitable agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride or 8-hydroxyquinoline), is employed.[3] This reaction produces a stable, intensely colored azo dye, allowing for sensitive and selective quantification in the visible region, minimizing interference from other UV-absorbing compounds.
B. Experimental Workflow
Figure 2: UV-Vis spectrophotometry workflow for this compound.
C. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium nitrite (NaNO₂), 1% (w/v) solution (prepare fresh)
-
Ammonium sulfamate, 1.5% (w/v) solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride, 0.1% (w/v) in deionized water
-
Deionized water
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution of the reference standard in deionized water.
-
Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution.
4. Sample Preparation:
-
Dissolve the sample in deionized water to obtain a concentration within the working standard range.
5. Color Development Procedure:
-
To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of 0.1 M HCl.
-
Add 1 mL of 1% NaNO₂ solution, mix, and allow to stand for 3 minutes for diazotization.
-
Add 1 mL of 1.5% ammonium sulfamate solution to quench excess nitrous acid, and mix.
-
Add 1 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride solution, mix, and allow the color to develop for 15 minutes.
-
Dilute the final solution to a known volume (e.g., 10 mL) with deionized water.
6. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax), which should be determined experimentally (typically around 540-550 nm).
-
Use a reagent blank for the baseline correction.
7. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
D. Method Validation Summary
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 0.5 - 10 µg/mL | Meets linearity |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | 3.3 * (Standard Deviation of Blank / Slope) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | 10 * (Standard Deviation of Blank / Slope) | ~0.15 µg/mL |
| Specificity | No significant interference from excipients | Confirmed by spike/recovery studies |
III. Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. Its high efficiency, short analysis time, and minimal sample consumption make it an attractive alternative to HPLC.
A. Rationale for Method Selection
Capillary Zone Electrophoresis (CZE) is the chosen mode of CE for this application. The analyte, being negatively charged at neutral or alkaline pH due to the sulfonic acid groups, will migrate towards the anode. However, the strong electroosmotic flow (EOF) in an uncoated fused-silica capillary will carry all species, including anions, towards the cathode. The separation is based on the differences in the electrophoretic mobilities of the analytes. A simple borate buffer is effective for the separation of aromatic sulfonates.[4]
B. Experimental Workflow
Figure 3: Capillary Electrophoresis analysis workflow for this compound.
C. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Sodium tetraborate
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
0.22 µm syringe filters
2. Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., 50 cm total length)
3. Buffer Preparation:
-
Prepare a 20 mM sodium tetraborate buffer.
-
Adjust the pH to 9.3 with sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter.
4. Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution of the reference standard in the running buffer.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the running buffer.
5. Sample Preparation:
-
Dissolve the sample in the running buffer to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter.
6. CE Conditions:
-
Capillary: Uncoated fused-silica (50 µm I.D., 50 cm total length)
-
Buffer: 20 mM Sodium tetraborate, pH 9.3
-
Voltage: 20 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Temperature: 25 °C
-
Detection: UV at 214 nm
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
D. Method Validation Summary
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | 5 - 100 µg/mL | Meets linearity |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 101.8% |
| Precision (% RSD) | ≤ 2.5% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
| Specificity | Baseline separation from interfering peaks | Resolution > 1.5 |
IV. Conclusion
The analytical methods presented in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.
References
- Popp, P., Kalbitz, K., & Oppermann, G. (1998). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis.
- Piveteau, S., et al. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Mohamed, A. M. (1989). Spectrophotometric determination of some benzene sulfonamides with 7,7,8,8-tetracyanoquinodimethane. Journal of the Association of Official Analytical Chemists, 72(6), 885-889. [Link]
- Wikipedia. (2023). Capillary electrophoresis.
- OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III).
- Agarwal, S. P., Walash, M. I., & Blake, M. I. (1972). Spectrophotometric titration of sulfonamides with bromate-bromide solution. Journal of Pharmaceutical Sciences, 61(5), 779-781. [Link]
- United States Pharmacopeia. (n.d.). 1053 CAPILLARY ELECTROPHORESIS.
- Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Role of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid in Pharmaceutical Synthesis
Executive Summary
5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the class of potent loop diuretics.[1] Its unique substitution pattern, featuring amino, hydroxyl, and dual sulphonic acid groups, provides a versatile scaffold for constructing complex molecules. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, purification, and analytical characterization of this intermediate, with a focus on its application in the synthetic pathway towards anthranilic acid-derived diuretics. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and high purity.
Physicochemical & Structural Properties
Understanding the fundamental properties of this intermediate is paramount for its effective handling, reaction design, and purification. The compound is a white to light yellow crystalline powder, with its sulfonic acid groups rendering it water-soluble.[1]
| Property | Value | Source |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [2] |
| Synonyms | 2-Aminophenol-4,6-disulfonic acid, OAP4,6DSA | [2][3] |
| CAS Number | 120-98-9 | [1][2] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2] |
| Molecular Weight | 269.26 g/mol | [2][4] |
| Melting Point | ~170 °C | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water | [5] |
| XLogP3 | -1.1 | [4] |
Core Application: A Gateway to Anthranilic Acid Diuretics
The primary pharmaceutical relevance of this compound lies in its role as a precursor for the synthesis of 5-sulfamoyl-anthranilic acid derivatives. These derivatives form the core structure of several high-ceiling or loop diuretics, such as Furosemide. While various synthetic routes to these drugs exist, pathways involving functionalized aminophenols represent a classical and important strategy.
The journey from this intermediate to a final drug product involves a series of transformations designed to replace the sulfonic acid groups and modify the amino and hydroxyl functionalities to build the final pharmacophore. The diagram below illustrates the conceptual pathway, highlighting the pivotal position of our title compound in generating the necessary 5-sulfamoylbenzoic acid core, a key building block for many diuretics.[6]
Caption: Step-wise workflow for the synthesis and purification of the title compound.
Analytical Quality Control
Ensuring the purity and identity of the synthesized intermediate is critical for its successful use in subsequent GMP (Good Manufacturing Practice) stages. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Principle of the Method
A reverse-phase HPLC method can effectively separate the polar this compound from potential starting materials and by-products. [7]The method's validation should demonstrate specificity, linearity, accuracy, and precision. [8]
Suggested HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for polar analytes. |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v) | Provides good retention and peak shape for the analyte. [8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [8] |
| Detection | UV-Vis or PDA Detector at a suitable wavelength | To be determined by UV scan of a pure standard. |
| Column Temp. | 40 °C | Ensures reproducible retention times. [8] |
| Injection Vol. | 10 µL | Standard injection volume. |
| MS Compatibility | For MS detection, replace phosphoric or acetic buffer with formic acid. [7] | Formic acid is a volatile buffer compatible with mass spectrometry. |
Trustworthiness Note: This analytical method must be fully validated according to ICH guidelines before use in a regulated environment. This includes assessing parameters like linearity (with a correlation coefficient target of >0.999), precision (RSD <2%), and accuracy (recovery between 98-102%). [8]
References
- Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. PrepChem.com. [Link]
- This compound. SIELC Technologies. (2018-05-16). [Link]
- EP0788494B1 - Process for the preparation of furosemide.
- WO1996012714A1 - Process for the preparation of furosemide.
- This compound. ChemBK. [Link]
- This compound | C6H7NO7S2 | CID 67127.
- This compound CAS NO.120-98-9. LookChem. [Link]
- Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds.
- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN.[Link]
- This compound. LookChem. [Link]
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
- 5-Amino-4-hydroxybenzene-1,3-disulfonic acid. WorldOfChemicals. (2013-01-24). [Link]
- US5189206A - Process for the preparation of aminobenzenesulfonic acids.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. (2024-05-02). [Link]
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
- 2. This compound | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prashant.lookchem.com [prashant.lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. eruditio.pom.go.id [eruditio.pom.go.id]
industrial applications of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
An In-Depth Technical Guide to the Industrial Applications of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is a foundational chemical compound with significant industrial utility.[1] With the CAS number 120-98-9, this water-soluble, crystalline powder serves as a crucial intermediate, primarily in the synthesis of dyes and pigments.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts unique chemical properties that are leveraged across various scientific and industrial domains.[1] This guide provides a detailed exploration of its applications, complete with protocols and technical insights for laboratory and industrial professionals.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application and safe handling.
| Property | Value | Reference |
| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [3] |
| CAS Number | 120-98-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2][3] |
| Molecular Weight | 269.25 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][5] |
| Solubility | Soluble in water | [1] |
| Complexity | 444 | [5] |
Primary Industrial Application: Synthesis of Azo Dyes
The most prominent industrial application of this compound is its role as a key intermediate in the manufacturing of azo dyes.[1][2] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). This compound functions as a "coupling component" in the synthesis process.
The synthesis of azo dyes is a well-established two-step process involving:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt then reacts with a coupling component, in this case, this compound, to form the final azo dye.[6]
The presence of two sulfonic acid groups (SO₃H) in the molecule's structure is particularly significant as it enhances the water solubility of the resulting dyes, making them suitable for dyeing textiles in aqueous baths. The hydroxyl (OH) and amino (NH₂) groups act as powerful auxochromes, which are essential for color development and modification, as well as for improving the dye's affinity and fastness to fabrics.[7]
Experimental Protocol: Synthesis of a Mono-Azo Dye
This protocol outlines a representative procedure for the synthesis of a water-soluble mono-azo dye using this compound as the coupling component and Aniline-2,5-disulphonic acid as the diazo component.
Materials and Reagents:
-
Aniline-2,5-disulphonic acid
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and measuring cylinders
-
Buchner funnel and filter paper for vacuum filtration[8]
Step-by-Step Procedure:
Part A: Diazotization of Aniline-2,5-disulphonic acid
-
Preparation of Diazo Component Solution: In a 250 mL beaker, dissolve a specific molar equivalent of Aniline-2,5-disulphonic acid in distilled water and a stoichiometric amount of hydrochloric acid.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[8] Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the chilled amine solution. The addition should be slow enough to keep the temperature below 5 °C.[8]
-
Confirmation of Diazotization: After the complete addition of sodium nitrite, continue stirring for 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The reaction is complete when a slight excess is maintained.
Part B: Azo Coupling 5. Preparation of Coupling Component Solution: In a separate 500 mL beaker, dissolve an equimolar amount of this compound in a dilute aqueous solution of sodium hydroxide to form the phenoxide, which is more reactive. 6. Cooling: Cool this solution in an ice bath to 0-5 °C. 7. Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution with vigorous stirring. The pH of the mixture should be maintained in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed to facilitate the coupling reaction. 8. Dye Precipitation: As the coupling reaction proceeds, the azo dye will precipitate out of the solution. The color of the solution will change significantly, indicating dye formation.[8] 9. Salting Out: After stirring for about an hour, add sodium chloride to the mixture to "salt out" the dye, which decreases its solubility and promotes precipitation. 10. Isolation and Purification: Isolate the precipitated dye by vacuum filtration using a Buchner funnel.[8] Wash the filter cake with a saturated sodium chloride solution to remove impurities. 11. Drying: Dry the purified dye in an oven at a controlled temperature.
Workflow Visualization: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Manufacturing Protocol: Synthesis of the Intermediate
The compound itself is typically synthesized through the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.[4] A detailed laboratory-scale preparation involves the reduction of 2-nitrophenol-4,6-disulfonic acid.[9]
Protocol: Reduction of 2-nitrophenol-4,6-disulfonic acid
This protocol is adapted from established chemical synthesis literature.[9]
Materials:
-
2-nitrophenol-4,6-disulfonic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Water
Procedure:
-
Reaction Setup: Prepare a hot (100 °C) solution of 480g of crystalline sodium sulfide nonahydrate in approximately 50 mL of water.
-
Addition of Nitro Compound: Over 30 minutes, add 400g of 2-nitrophenol-4,6-disulfonic acid in small portions to the hot sodium sulfide solution. The temperature will rise to about 108 °C. Maintain a constant volume by adding water to replace what evaporates.[9]
-
Heating and Reduction: The mixture will turn reddish-brown. Heat the reaction at 105 °C for a total of 2.5 hours, keeping the volume constant. The solution will become lighter in color as the reduction proceeds.[9]
-
Acidification: After cooling, add hydrochloric acid until the mixture is acidic to Congo red paper. Let the mixture stand overnight to allow for precipitation.[9]
-
Initial Filtration: Filter the precipitate, which contains sulfur and the desired product.
-
Purification: Boil the precipitate with 700 mL of water and filter the hot solution to remove the insoluble sulfur.
-
Isolation: Treat the hot, colorless filtrate with 120g of potassium chloride and cool. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will separate out.
-
Final Filtration: After 10 hours, filter off the crystalline product and press it dry. This method yields approximately 230g of dry material.[9]
Visualization: Synthesis Pathway
Caption: Synthesis of the title compound via reduction.
Emerging and Niche Applications
Beyond its primary role in dye manufacturing, this compound and its derivatives are explored in several other fields:
-
Analytical Chemistry: It can be used as a reagent for the detection of metal ions and in spectrophotometric methods.[1]
-
Material Science: Research is underway to explore its potential in developing functional materials like organic conductors and ion-exchange resins, owing to the conductive and ion-exchange properties of the sulfonic acid groups.[1]
-
Biochemical Research: The compound has been studied for its antioxidant properties and its ability to interact with enzymes and proteins, suggesting potential applications in biochemical assays.[1]
-
Pharmaceuticals: Due to its structural features, derivatives of this compound may possess biological activity, making it a point of interest for potential therapeutic applications.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are compiled from various safety data sheets (SDS).[10][11][12]
| Aspect | Guideline | Citations |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (goggles), and face protection. Use a self-contained breathing apparatus in case of insufficient ventilation. | [10][11][12] |
| Handling | Use only in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [10][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents and sources of ignition. | [10][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [10][11][12] |
| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | [10][11][12] |
| First Aid (Inhalation) | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell. | [10][11][12] |
| Spill & Disposal | Absorb spills with inert material (e.g., sand, vermiculite). Transfer to a container for disposal. Dispose of waste in accordance with federal, state, and local environmental regulations. | [10][11] |
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[10]
Conclusion
This compound is a chemical of significant industrial value, primarily as an indispensable building block in the synthesis of azo dyes. Its unique molecular structure provides a versatile platform for creating a wide range of colors with desirable properties like water solubility and fabric affinity. While its main application lies within the dye industry, ongoing research into its use in material science and biochemical assays highlights its potential for broader technological impact. The protocols and safety information provided in this guide offer a comprehensive resource for professionals working with this important chemical intermediate.
References
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- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
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- SNCL. PARA AMINO PHENOL. [Link]
- Basrah University. Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. [Link]
- YouTube. (2021, May 12). Synthesis of an azo dye. [Link]
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Preparation and Quality Control of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid for Experimental Use
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-4-hydroxybenzene-1,3-disulphonic acid is a vital intermediate in the synthesis of azo dyes and serves as a valuable reagent in various analytical and research applications.[1] Its utility in spectrophotometry, biochemical assays, and material science underscores the need for a reliable, well-characterized source of this compound for experimental use.[1] This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis, purification, and analytical characterization of this compound, ensuring high purity and batch-to-batch consistency for demanding research applications.
Introduction: The Scientific Rationale
This compound (CAS No. 120-98-9), also known as 2-aminophenol-4,6-disulfonic acid, is an aromatic organic compound characterized by a benzene ring functionalized with amino, hydroxyl, and two sulphonic acid groups.[1] This unique structure imparts high water solubility and makes it a versatile precursor, particularly as a coupling component in the synthesis of azo dyes used in analytical techniques.[1] Its derivatives are also explored for their potential biological activities, including antioxidant properties.[1]
The reliable synthesis of this compound is critical for ensuring the validity of downstream experiments. The most established synthetic route involves the reduction of a nitro precursor, which offers a high-yield pathway to the desired amino derivative.[1][2] This application note details a robust protocol based on the reduction of 2-nitrophenol-4,6-disulfonic acid using sodium sulfide, a method chosen for its efficiency and manageable reaction conditions.
Physicochemical Properties & Specifications
A thorough understanding of the compound's properties is essential for its handling, characterization, and application.
| Property | Value | Source |
| CAS Number | 120-98-9 | [3] |
| Molecular Formula | C₆H₇NO₇S₂ | [3] |
| Molecular Weight | 269.26 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][3] |
| Solubility | Soluble in water | [4] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 8 | [5] |
Synthesis Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid
This protocol is adapted from established chemical synthesis methodologies and provides a reliable route to the target compound.[6] The core of this synthesis is the chemical reduction of a nitro group to an amine.
Rationale for Method Selection
The reduction of an aromatic nitro compound is a classic and effective method for amine synthesis. Sodium sulfide (Na₂S) is selected as the reducing agent. In an aqueous solution, it provides a controlled reduction environment, minimizing over-reduction or unwanted side reactions. The choice of starting material, 2-nitrophenol-4,6-disulfonic acid, directly yields the desired product upon successful reduction, making the pathway efficient.
Materials & Reagents
-
2-Nitrophenol-4,6-disulfonic acid (400 g)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (480 g)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Potassium chloride (KCl) (120 g)
-
Congo red indicator paper
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Synthesis Procedure
-
Preparation of Reducing Agent: In the 1 L flask, prepare a hot solution by dissolving 480 g of crystalline sodium sulfide nonahydrate in approximately 50 mL of water. Heat the solution to 100°C.
-
Addition of Starting Material: Over 30 minutes, add 400 g of 2-nitrophenol-4,6-disulfonic acid to the hot sodium sulfide solution in small portions.
-
Expert Insight: The portion-wise addition is crucial to control the exothermic reaction. The temperature will naturally rise to about 108°C.[6] Maintain a constant reaction volume by adding small amounts of water to replace what evaporates. This ensures consistent reagent concentration.
-
-
Reaction Monitoring: The reaction mixture will initially turn brown, then reddish-brown, and a crust of crystals may form.[6] After approximately one hour, the solution's color will lighten.[6]
-
Reaction Completion: Maintain the reaction temperature at 105°C for a total of 2.5 hours, ensuring the volume remains constant.[6] This extended heating ensures the complete reduction of the nitro group.
-
Acidification: After cooling slightly, carefully add concentrated hydrochloric acid until the mixture shows a definite and permanent acid reaction to Congo red paper.
-
Causality Check: Acidification serves two purposes: it neutralizes any remaining base and protonates the product, reducing its solubility to facilitate precipitation. The sulfur byproduct from the sulfide oxidation will also precipitate.
-
-
Initial Product Isolation: Allow the acidified mixture to stand overnight. Filter the resulting precipitate, which contains both the desired product and elemental sulfur.[6]
Purification Protocol: Selective Precipitation
Purification is critical to remove the sulfur byproduct and other impurities. This protocol leverages the differential solubility of the product's potassium salt.
Rationale for Method Selection
The target compound, being a disulphonic acid, can form salts. The acid potassium salt of this compound has significantly lower solubility in hot water compared to impurities, allowing for effective separation by crystallization.[6]
Step-by-Step Purification Procedure
-
Redissolving the Crude Product: Transfer the filtered precipitate from the synthesis step into a beaker and add 700 mL of water. Boil the mixture.
-
Expert Insight: The target compound will dissolve in the boiling water, while the elemental sulfur remains largely insoluble.
-
-
Hot Filtration: Filter the boiling solution to remove the insoluble sulfur.
-
Precipitation of the Potassium Salt: To the hot, colorless filtrate, add 120 g of potassium chloride.
-
Causality Check: The addition of a high concentration of potassium ions forces the precipitation of the less soluble acid potassium salt of the product, even at elevated temperatures (around 90°C).[6]
-
-
Crystallization and Final Isolation: Cool the solution and allow it to stand for at least 10 hours to ensure complete crystallization.[6]
-
Final Filtration: Collect the colorless crystals of the acid potassium salt of this compound by filtration. Press the crystals firmly on the filter to remove excess mother liquor.[6] The expected yield is approximately 230 g of dry material.[6]
Experimental Workflow & Synthesis Pathway
The following diagrams illustrate the logical flow of the entire process, from synthesis to characterization.
Caption: Chemical reaction pathway for the synthesis.
Analytical Characterization: Ensuring Purity
Final product quality must be verified empirically. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized compound. [7][8]
Recommended HPLC Method
-
Method Type: Reverse Phase (RP) HPLC. [8]* Column: C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size. [9]* Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid). [8]For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid. [7]* Detection: UV detector at a wavelength determined by a preliminary UV scan of the pure compound.
-
Rationale: This RP-HPLC setup effectively separates the polar analyte from less polar impurities. The acidic mobile phase ensures the sulphonic acid groups are protonated, leading to consistent retention times.
Expected Results
A successful synthesis and purification will yield a single major peak in the HPLC chromatogram, corresponding to the this compound. Purity can be calculated from the peak area percentage. The identity can be further confirmed by techniques like LC-MS or NMR spectroscopy. [1][5]
Safety & Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Identification: The starting materials and product may cause skin and eye irritation. [10]Inhalation of dust should be avoided.
-
Recommended PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. [10] * Skin Contact: Wash off immediately with soap and plenty of water. [10] * Inhalation: Move the person to fresh air. [10] * Ingestion: Clean the mouth with water and seek medical attention. [10]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
References
- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- SIELC Technologies. (2018, May 16). This compound. [Link]
- ChemBK. (2024, April 9). This compound. [Link]
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound [P44470].
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
- Eruditio: Indonesia Journal of Food and Drug Safety. (2024, May 2).
Sources
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- 10. fishersci.com [fishersci.com]
The Pivotal Role of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Advanced Materials: A Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the dynamic landscape of material science, the strategic design of molecular components is paramount to achieving novel functionalities. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a seemingly unassuming aromatic compound, has emerged as a critical building block in the synthesis of advanced materials. Its unique molecular architecture, featuring an amino group, a hydroxyl group, and two sulfonic acid moieties, bestows a remarkable versatility that is leveraged in the creation of high-performance dyes and functional polymers.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into the causality behind its utility, providing detailed, field-proven protocols for its application in the synthesis of azo dyes and specialty polyamides.
Core Principles: The Functional Group Advantage
The efficacy of this compound in material science is rooted in the distinct properties of its functional groups:
-
Amino Group (-NH₂): This primary amine is a versatile reactive site, most notably for diazotization reactions, which are the cornerstone of azo dye synthesis. It also serves as a crucial monomer unit in polycondensation reactions for the formation of polyamides.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group influences the electronic properties of the aromatic ring and can participate in chelation with metal ions, a key feature in mordant dyes.
-
Sulfonic Acid Groups (-SO₃H): The two sulfonic acid groups are the primary drivers of many of the desirable properties of materials derived from this compound. They impart high water solubility, which is essential for the application of many dyes and for the processing of certain polymers. In the context of polymers, these acidic groups can act as proton conductors, making them invaluable in the development of proton exchange membranes for fuel cells. Furthermore, the bulky and polar nature of sulfonic acid groups can disrupt polymer chain packing, leading to increased solubility and modified mechanical properties.[1][2][3]
Application I: Synthesis of High-Performance Azo Dyes
This compound is a key intermediate in the synthesis of a variety of azo dyes.[1] The presence of the amino group allows for its conversion into a diazonium salt, which can then be coupled with a suitable aromatic compound to form the characteristic azo (-N=N-) chromophore. The sulfonic acid groups enhance the water solubility of the resulting dye, a critical factor for textile dyeing processes.
A notable example of a dye synthesized from this compound is C.I. Mordant Black 18 .[4][5] The manufacturing process for this dye involves a two-step diazotization and coupling sequence.
Protocol: Laboratory-Scale Synthesis of a Disazo Mordant Dye based on C.I. Mordant Black 18
This protocol outlines a representative procedure for the synthesis of a disazo mordant dye analogous to C.I. Mordant Black 18.
Step 1: First Diazotization and Coupling
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve 2.69 g (0.01 mol) of this compound in 50 mL of distilled water containing 1.0 g of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
With constant stirring, add this mixture to a beaker containing 20 mL of 1 M hydrochloric acid, also cooled to 0-5 °C. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling with Naphthalen-1-amine:
-
In a separate 400 mL beaker, dissolve 1.43 g (0.01 mol) of naphthalen-1-amine in 50 mL of 5% acetic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the naphthalen-1-amine solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure complete coupling. A colored precipitate of the monoazo intermediate will form.
-
Step 2: Second Diazotization and Coupling
-
Isolation and Diazotization of the Monoazo Intermediate:
-
Filter the precipitated monoazo intermediate and wash with a small amount of cold water.
-
Redissolve the intermediate in 50 mL of water containing 1.0 g of sodium carbonate.
-
Cool the solution to 0-5 °C and perform a second diazotization by the slow addition of a cold solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, followed by the addition to 20 mL of 1 M hydrochloric acid at 0-5 °C.
-
-
Coupling with Naphthalen-2-ol:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of naphthalen-2-ol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the second diazonium salt solution to the naphthalen-2-ol solution with continuous stirring.
-
Maintain the temperature at 0-5 °C and stir for 2-3 hours. The disazo dye will precipitate.
-
Step 3: Isolation and Purification
-
Salting Out: Add sodium chloride to the reaction mixture to precipitate the dye completely.
-
Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Azo Dye
A self-validating system for this protocol involves the characterization of the final product to confirm its identity and purity.
| Technique | Expected Observations |
| FT-IR Spectroscopy | The FT-IR spectrum should exhibit characteristic peaks for the azo group (-N=N-) in the range of 1400–1490 cm⁻¹. Other expected peaks include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching of the aromatic rings, and strong S=O stretching from the sulfonic acid groups around 1040 and 1180 cm⁻¹.[2][3][6] |
| UV-Vis Spectroscopy | The UV-Vis spectrum, recorded in a suitable solvent like water or DMSO, will show strong absorption bands in the visible region, which is responsible for the color of the dye. The exact λmax will depend on the specific structure of the dye and the solvent used.[7][8] |
Diagram of Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a disazo mordant dye.
Application II: Development of Functional Polyamides
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to be incorporated into polymer backbones. The amino group can react with diacyl chlorides or dicarboxylic acids to form amide linkages, the defining feature of polyamides. The presence of the sulfonic acid groups in the resulting polymer imparts unique properties.
Causality of Functional Group Effects in Sulfonated Polyamides:
-
Enhanced Solubility: The highly polar sulfonic acid groups increase the affinity of the polymer for polar solvents, often rendering otherwise insoluble aromatic polyamides processable from solution.
-
Improved Thermal Stability: The aromatic backbone and the strong C-S bonds of the sulfonic acid groups contribute to the high thermal stability of these polymers.
-
Proton Conductivity: The sulfonic acid groups can act as proton exchange sites, making these materials candidates for proton exchange membranes in fuel cells. The efficiency of proton transport is influenced by the concentration and distribution of these acidic groups.
-
Modified Mechanical Properties: The introduction of bulky sulfonic acid groups can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in flexibility.
Protocol: Synthesis of a Sulfonated Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for synthesizing a sulfonated polyamide using this compound and a diacyl chloride.
Materials:
-
This compound
-
Adipoyl chloride (or another suitable diacyl chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
Procedure:
-
Dissolution of the Monomer: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.69 g (0.01 mol) of this compound and 1.6 mL (0.02 mol) of anhydrous pyridine in 20 mL of anhydrous DMAc. Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacyl Chloride: Slowly add a solution of 1.83 g (0.01 mol) of adipoyl chloride in 10 mL of anhydrous DMAc to the stirred monomer solution. The addition should be dropwise to control the reaction exotherm.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. The sulfonated polyamide will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C for 24 hours.
Characterization of the Sulfonated Polyamide
The properties of the synthesized sulfonated polyamide should be thoroughly characterized to validate the synthesis and understand its potential applications.
| Technique | Expected Results and Interpretation |
| FT-IR Spectroscopy | The spectrum should confirm the formation of the amide linkage with characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1650 cm⁻¹). The presence of the sulfonic acid groups will be indicated by S=O stretching bands. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectroscopy can be used to confirm the polymer structure by identifying the protons on the aromatic rings and the aliphatic chains. The integration of the peaks can provide information about the monomer ratio in the copolymer. |
| Thermogravimetric Analysis (TGA) | TGA will provide information on the thermal stability of the polymer. Sulfonated aromatic polyamides are expected to exhibit good thermal stability, with decomposition temperatures typically above 300 °C. |
| Differential Scanning Calorimetry (DSC) | DSC can be used to determine the glass transition temperature (Tg) of the polymer, which is an important indicator of its amorphous or semi-crystalline nature and its processing window. |
| Ion-Exchange Capacity (IEC) | For applications such as proton exchange membranes, the IEC is a critical parameter. It is a measure of the number of milliequivalents of ions per gram of the dry polymer and can be determined by titration. |
| Water Uptake and Swelling Ratio | The hydrophilic nature of the sulfonic acid groups will lead to water absorption. The water uptake and swelling ratio are important properties for membrane applications and can be determined by measuring the weight and dimensional changes of the polymer film before and after immersion in water. |
Diagram of Sulfonated Polyamide Synthesis and Properties
Caption: Synthesis of sulfonated polyamide and its key resulting properties.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in material science. Its unique combination of reactive and functional groups enables the synthesis of materials with tailored properties for a range of applications, from vibrant and soluble dyes to high-performance functional polymers. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore and expand the applications of this remarkable compound. Future research may focus on the development of novel copolymers with precisely controlled distributions of sulfonic acid groups to fine-tune properties for specific applications, such as advanced membrane technologies and stimuli-responsive materials.
References
- Jutemar, E. P., & Jannasch, P. (2011). Locating sulfonic acid groups on various side chains to poly(arylene ether sulfone)s: effects on the ionic clustering and properties of proton-exchange membranes. Polymer Chemistry, 2(5), 1166-1175.
- ACS Publications. (2022). Synthesis of Water-Soluble Polymeric Surfactants Bearing Sulfonic Acid Groups and the Effects of Hydrophilic Components on the Rheology and Dispersive Properties of Dye Dispersions.
- Capital Resin Corporation. (2023). Understanding 7 Key Properties of Sulfonic Acid.
- MDPI. (2020). Effect of Sulfonic Groups Concentration on IEC Properties in New Fluorinated Copolyamides. Polymers, 12(11), 2588.
- Taylor & Francis Online. (2015). Polyelectrolytes with sulfonic acid groups useful in the synthesis and stabilization of Au and Ag nanoparticles. Journal of Experimental Nanoscience, 10(14), 1113-1124.
- World Dye Variety. (2012). Mordant Black 18.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound.
Sources
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- 5. worlddyevariety.com [worlddyevariety.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support resource for the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9). This guide is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As an essential intermediate in the manufacturing of azo dyes and with applications in analytical chemistry, mastering its synthesis is critical.[1]
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a robust, self-validating framework for your work.
Part 1: Synthesis Overview & Core Principles
The most established and industrially relevant route for synthesizing this compound involves a two-step process:
-
Nitration: Electrophilic nitration of a precursor, 4-hydroxy-1,3-benzenedisulfonic acid, to introduce a nitro group at the 5-position.
-
Reduction: Subsequent reduction of the nitro intermediate (2-nitrophenol-4,6-disulfonic acid) to the desired amino group.[1][2]
The overall efficiency of this process hinges on precise control over reaction conditions in both stages. Temperature, reactant stoichiometry, and pH are critical parameters that dictate not only the yield but also the impurity profile of the final product.
Caption: General synthesis pathway for this compound.
Part 2: Troubleshooting Guide - Common Yield-Limiting Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My yield is significantly low after the reduction step, and the reaction mixture is a dark, tarry mess. What went wrong?
-
Potential Cause 1: Uncontrolled Exotherm During Reduction. The reduction of aromatic nitro compounds is highly exothermic. Using strong reducing agents like sodium sulfide can cause the temperature to rise rapidly if addition is not controlled.[3] Excessive heat can lead to decomposition of the starting material and the desired product, resulting in polymerization and tar formation.
-
Solution 1: Implement Strict Temperature Control.
-
Add the nitro-intermediate substrate in small portions to the heated solution of the reducing agent.[3]
-
Maintain the reaction vessel in an ice/water bath to dissipate heat effectively.
-
Monitor the internal temperature continuously. For the sodium sulfide reduction, the temperature should be maintained around 105-108°C.[3] Evaporated water should be replaced to maintain a constant volume and help regulate temperature.[3]
-
-
Potential Cause 2: Incorrect pH During Workup. After the reduction is complete, the product exists as a salt in the alkaline solution. If acidification is performed too rapidly or with an overly concentrated acid, localized heating can occur, degrading the product. The final pH is also critical for precipitation.
-
Solution 2: Controlled Acidification and pH Monitoring.
-
Cool the reaction mixture before beginning acidification.
-
Add hydrochloric acid slowly with vigorous stirring.
-
Monitor the pH using an indicator like Congo red paper. The goal is a definite and permanent acid reaction to ensure complete precipitation of the product along with sulfur.[3]
-
Question 2: The final product is a pale yellow or brown powder, not the expected colorless crystals. How can I improve purity?
-
Potential Cause 1: Residual Sulfur from Reduction. When using sodium sulfide as the reducing agent, elemental sulfur is a primary byproduct. This sulfur co-precipitates with the product upon acidification, leading to a discolored and impure solid.[3]
-
Solution 1: Hot Water Recrystallization.
-
The crude precipitate (containing both product and sulfur) should be boiled with a sufficient volume of water (e.g., ~700 mL for a ~400g scale reaction).[3]
-
The desired product, this compound, is soluble in hot water, while elemental sulfur is not.
-
Filter the boiling solution to remove the insoluble sulfur. The pure product will be in the colorless filtrate.[3]
-
-
Potential Cause 2: Formation of Oxidized Byproducts. The amino phenol structure is susceptible to air oxidation, especially under neutral or alkaline conditions and at elevated temperatures. This can form colored impurities.
-
Solution 2: Minimize Air Exposure and Work Quickly.
-
Once the reduction is complete and the product is in its more stable acid form, do not let it sit for extended periods exposed to air, especially when hot.
-
Consider performing the filtration and subsequent steps under a nitrogen or argon atmosphere if extreme purity is required.
-
Question 3: My final isolated yield is low despite a seemingly complete reaction. Where am I losing my product?
-
Potential Cause: Inefficient Isolation/Precipitation. The product has significant solubility in water, even in its acid form. Relying on cooling alone after the hot filtration may not be sufficient for high recovery.
-
Solution: Salting Out with Potassium Chloride.
-
The potassium salt of this compound is significantly less soluble in water than the free acid or the sodium salt.
-
After removing sulfur by hot filtration, add a calculated amount of potassium chloride (KCl) to the hot, colorless filtrate.[3]
-
As the solution cools, the acid potassium salt will precipitate out almost completely, leading to a much higher isolated yield.[3] A yield of approximately 230g from 400g of starting nitro-compound has been reported using this method.[3]
-
Caption: A workflow for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control for maximizing yield?
-
Temperature: As discussed, controlling the exotherm during the reduction step is paramount to prevent product degradation.[1] Uniform temperature distribution is a key challenge during scale-up.[1]
-
Stoichiometry of Reducing Agent: An excess of the reducing agent (e.g., sodium sulfide) is necessary to ensure complete conversion of the nitro group. However, a gross excess will complicate the workup and increase the amount of sulfur byproduct.
-
Purity of Starting Material: The synthesis begins with 4-hydroxy-1,3-benzenedisulfonic acid. The purity of this starting material will directly impact the yield and purity of the nitrated intermediate and, consequently, the final product.
-
-
Q2: Are there alternative reducing agents to sodium sulfide?
-
Yes, other reducing agents have been studied. Traditional methods include using zinc dust with ammonium chloride or iron powder in acidic media.[1] However, these methods often result in lower yields and can require more complex purification procedures to remove metal salt byproducts.[1] For laboratory and industrial preparations, sodium sulfide remains a common choice due to its effectiveness and the relative ease of removing the sulfur byproduct.[3]
-
-
Q3: How can I monitor the reaction's progress?
-
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material (2-nitrophenol-4,6-disulfonic acid) and the appearance of the product. A reverse-phase method using an acetonitrile/water mobile phase with a formic or phosphoric acid modifier is suitable.[4] This allows for quantitative assessment of the reaction's completion before proceeding to the workup.
-
-
Q4: What is the typical appearance of the final, pure product?
Part 4: Reference Experimental Protocol
This protocol is adapted from established methodologies and is intended for experienced laboratory personnel.[3]
Step 1: Reduction of 2-Nitrophenol-4,6-disulfonic Acid
-
Prepare a solution of 480g of crystalline sodium sulfide nonahydrate (Na₂S·9H₂O) in approximately 50 mL of water in a suitable reaction vessel. Heat this solution to 100°C.
-
Over 30 minutes, add 400g of 2-nitrophenol-4,6-disulfonic acid in small portions to the hot sodium sulfide solution. The temperature will rise to about 108°C.
-
Maintain the reaction mixture at 105°C for a total of 2.5 hours. Add small amounts of water as needed to keep the reaction volume constant. The mixture will turn from brown to a lighter reddish-brown.
-
After 2.5 hours, cool the reaction mixture.
Step 2: Acidification and Crude Precipitation
-
Slowly add concentrated hydrochloric acid (HCl) to the cooled mixture with vigorous stirring until the solution shows a definite and permanent acid reaction to Congo red paper.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the resulting precipitate. This crude solid contains the desired product and elemental sulfur.
Step 3: Purification and Isolation
-
Transfer the filtered precipitate to a beaker and add 700 mL of water. Heat the suspension to a boil.
-
Filter the boiling solution. The insoluble sulfur will be retained on the filter paper, while the product will be in the hot, colorless filtrate.
-
To the hot filtrate, add 120g of potassium chloride (KCl) and stir until dissolved.
-
Allow the solution to cool slowly. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will precipitate as colorless crystals.
-
Let the mixture stand for at least 10 hours (or overnight) to maximize crystallization.
-
Filter the crystals, press them to remove excess mother liquor, and dry them. The expected yield is approximately 230g.[3]
Data Summary Table
| Parameter | Step 1: Reduction | Step 2: Acidification | Step 3: Isolation |
| Key Reagents | 2-Nitrophenol-4,6-disulfonic acid; Sodium sulfide nonahydrate | Hydrochloric acid | Potassium chloride |
| Temperature | 105-108°C | Cooled, then ambient | Hot (boiling), then cool |
| Duration | 2.5 hours | Overnight standing | Overnight standing |
| pH Target | Alkaline | Acidic (to Congo red) | N/A |
| Key Observation | Color change from brown to reddish-brown | Formation of a precipitate | Precipitation of colorless crystals from a clear solution |
References
- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- ChemBK. (2024, April 9). This compound.
- SIELC Technologies. (2018, May 16). This compound.
Sources
Technical Support Center: Purification of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering step-by-step protocols for resolution.
My final product is colored (yellow to brown), not the expected white to light yellow crystalline powder. How can I decolorize it?
Answer:
Discoloration is a common issue arising from residual impurities from the synthesis, such as unreacted starting materials or by-products from side reactions. The amino and hydroxyl groups on the benzene ring make the molecule susceptible to oxidation, which can also lead to colored impurities. The most effective laboratory-scale method for decolorization is treatment with activated carbon.[1][2][3][4][5]
Causality: Activated carbon has a high surface area and a porous structure that adsorbs large organic molecules, which are often the source of color, without significantly affecting the solubility of the highly polar desired product.[3][4] The effectiveness of decolorization can be influenced by pH, temperature, and the amount of activated carbon used.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in hot deionized water. The concentration should be kept as high as possible while ensuring complete dissolution at the elevated temperature.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to be slightly acidic (around 5-6). This can sometimes enhance the adsorption of specific impurities onto the activated carbon.
-
Addition of Activated Carbon: Add 1-5% (w/w) of activated carbon to the solution. The exact amount may require optimization. Start with a lower percentage and increase if necessary.
-
Heating and Stirring: Heat the suspension to 60-80°C and stir for 15-30 minutes. Avoid boiling, as this can lead to degradation of the product.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or a suitable filter paper to remove the activated carbon. Pre-heating the filtration apparatus will prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
The yield of my purified product is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors, including incomplete reaction, losses during workup and purification, or degradation of the product.
Causality and Solutions:
-
Incomplete Reaction: Ensure the initial synthesis (either through nitration and reduction or direct sulfonation) has gone to completion. Monitor the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Losses during Filtration: The product, especially in its free acid form, has some solubility in water. When washing the crystals, use a minimal amount of ice-cold solvent to minimize losses.
-
Sub-optimal Crystallization Conditions: The pH of the solution plays a critical role in the crystallization of amino acids and their derivatives.[6] For this compound, precipitation as a salt can significantly improve the yield. A common and effective method is to precipitate it as the acid potassium salt.[7]
-
Degradation: The compound can be sensitive to high temperatures and extreme pH values.[8] Prolonged heating during decolorization or other steps should be avoided.
Experimental Protocol: High-Yield Precipitation as the Potassium Salt
-
Dissolution: After initial purification steps (e.g., removal of inorganic solids), dissolve the crude product in a minimum amount of hot deionized water.
-
Filtration: If any insoluble material is present, perform a hot filtration.
-
Salting Out: To the hot, clear solution, add a saturated aqueous solution of potassium chloride (KCl) or solid KCl. The amount of KCl to be added may need to be optimized, but a common starting point is to add it until a slight cloudiness persists.
-
Crystallization: Stir the mixture and allow it to cool slowly to room temperature, then in an ice bath. The acid potassium salt of this compound is significantly less soluble in the presence of excess potassium and chloride ions and will precipitate out.[7]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold saturated KCl solution, and then with a minimal amount of ice-cold deionized water to remove excess KCl.
-
Drying: Dry the product under vacuum.
My purified product shows persistent impurities in the HPLC analysis. How can I identify and remove them?
Answer:
Persistent impurities are often structurally similar to the desired product, making them difficult to remove by simple crystallization. Understanding the synthetic route is key to predicting the likely impurities.
Causality and Impurity Profile:
-
From Nitration and Reduction Synthesis:
-
Unreacted Starting Material: 2-nitrophenol-4,6-disulfonic acid may be present if the reduction is incomplete.
-
By-products of Reduction: The reduction of nitroarenes can sometimes lead to the formation of other species like benzoquinones or hydroquinones, especially under harsh conditions.
-
Isomeric Impurities: If the initial nitration is not perfectly regioselective, other isomers of the nitro-intermediate, and consequently the final product, may be formed.
-
-
From Direct Sulfonation Synthesis:
-
Over-sulfonation or Incomplete Sulfonation: The reaction may yield mono-sulfonated or tri-sulfonated products.
-
Isomeric Impurities: Sulfonation of 2-aminophenol can lead to a mixture of isomers, with the sulfonic acid groups at different positions on the benzene ring.
-
-
Degradation Products: At elevated temperatures, aminosulfonic acids can undergo decomposition.[8]
Troubleshooting and Purification Strategies:
-
Recrystallization from Different Solvent Systems: While water is a common solvent, exploring mixed solvent systems can alter the solubility of the product and impurities, potentially leading to better separation. Mixtures of water with polar organic solvents like ethanol or methanol could be effective.[2]
-
pH-Controlled Crystallization: The solubility of both the desired product and the impurities will be pH-dependent. Carefully adjusting the pH of the solution before crystallization can selectively precipitate the desired compound.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities. A reverse-phase method with a C8 or C18 column and a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid is a good starting point.[9]
Data Presentation: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of pure this compound?
A1: Pure this compound is a white to light yellow crystalline powder.[1] It is soluble in water and polar organic solvents like methanol and ethanol, but sparingly soluble in non-polar organic solvents.[2][8]
Q2: How should I store this compound to ensure its stability?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It can be sensitive to light and air, which may cause it to discolor over time due to oxidation.[8]
Q3: What are the key safety precautions when handling this compound?
A3: this compound can be irritating to the skin, eyes, and respiratory system. It is important to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use other methods besides potassium chloride for salting out the product?
A4: Yes, other inorganic salts like sodium chloride can also be used to decrease the solubility of the product in water and induce precipitation.[10][11] However, the effectiveness of a particular salt will depend on the specific solubility characteristics of the product and its impurities.
Q5: My product appears to be an oil rather than a crystalline solid after purification. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated or if impurities are present that inhibit crystallization. Try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. This can provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. A gradual decrease in temperature is crucial for the formation of well-defined crystals.
-
Change the solvent system: If the problem persists, try a different recrystallization solvent or solvent mixture.
Section 3: Visualizing the Purification Process
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Potential Impurity Formation Pathways
Caption: Common impurity pathways in the synthesis of this compound.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ChemBK. (2024, April 9). This compound.
- The University of Melbourne. (n.d.). Decolorizing Carbon.
- Thakral, S., & Suryanarayanan, R. (2018). pH-Dependent Crystallization of a Weakly Basic Drug from Aqueous Solutions. Crystal Growth & Design, 18(10), 5883–5893.
- PrepChem.com. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- LookChem. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound [P44470].
- Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
- Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
- ACC. (n.d.). Decolorization of Amino Acids by Modified Activated Carbon.
- Calgon Carbon. (n.d.). Activated Carbon for Acids/Chemical Purification.
- Zhulin Carbon. (n.d.). Activated Carbon for Color Removal.
- Wang, Y., et al. (2010). Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. The Journal of Physical Chemistry B, 114(45), 14955–14964.
- CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents. (n.d.).
- Alberti, A., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology, 36(3), 433-439.
- Aoki, H., et al. (2020). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 20(21), 12961-12975.
- Wang, Z., et al. (2016). Mechanism of the Salt Effect on Micellization of an Aminosulfonate Amphoteric Surfactant. Journal of Dispersion Science and Technology, 37(11), 1594-1600.
- PubMed. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.
- PubMed. (2017, November 22). Effect of thermal treatments on the degradation of antibiotic residues in food.
- MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- Patsnap Eureka. (2025, July 30). Thermal Decomposition Behavior of Sulfamic Acid and Its By Products.
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 4. This compound | 120-98-9 [chemicalbook.com]
- 5. 2-AMINOPHENOL-4-SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lookchem.com [lookchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. The impact of inorganic salts on the ultrasonic degradation of contaminants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
degradation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Introduction to this compound
This compound is a water-soluble crystalline powder, appearing colorless to light yellow.[1] Its structure, featuring an aminophenol core with two sulfonic acid groups, makes it a valuable intermediate in the synthesis of azo dyes and potentially in other applications due to its antioxidant properties.[2] However, the presence of amino and hydroxyl groups on the benzene ring also renders the molecule susceptible to degradation, particularly through oxidation. Understanding the factors that influence its stability is paramount for its effective use in research and development.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.
Problem 1: The solid compound has developed a pink, brown, or dark purple discoloration upon storage.
-
Potential Cause 1: Oxidation. The aminophenol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This process can lead to the formation of colored quinone-imine or other polymeric species. The rate of oxidation can be accelerated by the presence of trace metal impurities.
-
Solution 1:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon.[3] For long-term storage, consider using a glove box or a sealed container with an inert gas headspace.
-
Minimize Headspace: When storing in a container, minimize the headspace to reduce the amount of available oxygen.
-
Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, consider purifying the compound or using a non-interfering chelating agent in your experimental setup, if applicable.
-
-
Potential Cause 2: Light Exposure. Photons can provide the activation energy for oxidative degradation pathways.[1]
-
Solution 2:
-
Amber Vials: Always store the compound in amber or opaque containers to protect it from light.
-
Dark Storage: Keep the storage containers in a dark place, such as a cabinet or a drawer.
-
-
Potential Cause 3: Inappropriate Temperature. While stable at room temperature, elevated temperatures can accelerate degradation.[1]
-
Solution 3:
-
Controlled Room Temperature: For short-term storage, maintain a controlled room temperature.
-
Refrigeration: For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the container is tightly sealed to prevent condensation upon removal from the cold.
-
Problem 2: Aqueous solutions of the compound rapidly change color (e.g., to yellow, pink, or brown).
-
Potential Cause 1: Dissolved Oxygen and pH. The rate of oxidation of aminophenols in solution is highly dependent on the pH and the concentration of dissolved oxygen. Alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.
-
Solution 1:
-
Degassed Solvents: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.
-
pH Control: If your experimental conditions allow, maintaining a slightly acidic pH can enhance the stability of the compound in solution.
-
Fresh Solutions: Prepare solutions fresh for each experiment to minimize the time they are exposed to ambient conditions.
-
-
Potential Cause 2: Contaminants in the Solvent. Trace metal ions or other impurities in the solvent can catalyze oxidation.
-
Solution 2:
-
High-Purity Solvents: Use high-purity, HPLC-grade or equivalent solvents to prepare your solutions.
-
Problem 3: Inconsistent or unexpected experimental results (e.g., low yield, unexpected byproducts).
-
Potential Cause 1: Degradation of the starting material. If the compound has degraded, it will not perform as expected in subsequent reactions.
-
Solution 1:
-
Purity Check: Before use, assess the purity of the this compound. This can be done using techniques like HPLC or UV-Vis spectroscopy. A fresh, pure sample should be colorless or very pale yellow.
-
Stability-Indicating Method: Develop a stability-indicating HPLC method to separate the parent compound from its potential degradation products. This will allow you to quantify the extent of degradation.
-
-
Potential Cause 2: Incompatibility with reaction conditions. The compound may be degrading under the specific conditions of your experiment (e.g., presence of strong oxidizing agents, high temperatures, extreme pH).
-
Solution 2:
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). This can help you identify the formation of degradation products.
-
Condition Optimization: If degradation is observed, consider modifying the reaction conditions, such as lowering the temperature, using a less harsh reagent, or protecting the amino and hydroxyl groups if necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed, amber or opaque container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1] It should be kept in a dry, dark, and well-ventilated place, away from oxidizing agents.[4]
Q2: How can I prepare a stable aqueous solution of this compound?
To prepare a relatively stable aqueous solution, use high-purity, deoxygenated water. Prepare the solution fresh and, if possible, adjust the pH to be slightly acidic. For experiments requiring the solution to be stable for a longer period, it should be stored in a sealed, amber vial with minimal headspace, refrigerated, and protected from light.
Q3: What are the likely degradation pathways for this molecule?
Based on the chemical structure (aminophenol and sulfonic acid groups), the primary degradation pathways are likely:
-
Oxidation: The aminophenol ring is prone to oxidation, leading to the formation of quinone-imines and subsequent polymerization to form colored, complex structures. This is often the most significant degradation pathway.
-
Desulfonation: Under certain conditions, such as high temperatures or harsh acidic/basic environments, the sulfonic acid groups may be cleaved from the aromatic ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to oxidation or other structural changes.[5]
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[6][7] An ideal method would be a reverse-phase HPLC method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products. UV detection is appropriate for this chromophoric molecule.
Q5: Are there any known impurities in commercially available this compound?
Common impurities can arise from the synthesis process. The compound is often prepared by the reduction of 2-nitrophenol-4,6-disulfonic acid.[8][9] Therefore, potential impurities could include the starting nitro compound or byproducts of the reduction reaction. Incomplete sulfonation during synthesis can also lead to the presence of mono-sulfonated species.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours. Dissolve a portion of the stressed solid in the solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve a portion of the stressed solid in the solvent to the target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Recommended Stability-Indicating HPLC Method (Starting Point)
This is a general-purpose reverse-phase HPLC method that can be optimized for your specific system and to achieve separation from degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation pathways of this compound.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 120-98-9 [smolecule.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound | 120-98-9 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor solubility of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support center for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the handling and dissolution of this compound. Our aim is to equip you with the scientific rationale behind each procedural step, ensuring both success and reproducibility in your experiments.
Understanding the Challenge: The Amphoteric Nature of this compound
This compound is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its complex solubility behavior. The molecule contains:
-
Two strongly acidic sulphonic acid groups: These groups are readily deprotonated, even in highly acidic conditions.
-
A weakly basic amino group: This group can be protonated in acidic conditions.
-
A weakly acidic phenolic hydroxyl group: This group can be deprotonated in alkaline conditions.
The overall charge of the molecule is therefore highly dependent on the pH of the solution, which in turn dictates its solubility. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal aqueous solubility due to strong intermolecular interactions and potential precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
Poor solubility in neutral water is expected due to the zwitterionic nature of the compound. At neutral pH, the sulphonic acid groups are deprotonated (negatively charged), while the amino group is likely protonated (positively charged), leading to a net-neutral molecule with strong intermolecular forces that hinder dissolution.
Q2: I've tried heating the solution, but the compound still won't dissolve. What should I do?
While gentle heating can increase the rate of dissolution, it may not be sufficient to overcome the inherent low solubility at the isoelectric point. Forcing dissolution with high heat is not recommended as it can lead to degradation. A more effective approach is to adjust the pH of the solvent.
Q3: Can I use organic solvents to dissolve this compound?
While some sources suggest solubility in solvents like methanol and ethanol, the highly polar nature of the two sulphonic acid groups generally limits its solubility in most common organic solvents.[1] For applications requiring an organic medium, it is often more practical to first dissolve the compound in an aqueous solution at an appropriate pH and then, if compatible with the experimental design, introduce the organic co-solvent.
Q4: My dissolved solution has a slight color. Is this normal?
This compound is typically a white to light yellow or gray-brown crystalline powder.[2] A slight coloration in solution is not uncommon. However, a significant or deepening color change, especially upon heating or exposure to light, may indicate degradation. This compound can be sensitive to prolonged air exposure and may decompose under high temperature and light conditions.[1]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Aqueous Dissolution
This guide provides a step-by-step protocol for dissolving this compound by leveraging its pH-dependent solubility.
Underlying Principle: By adjusting the pH away from the isoelectric point, the molecule acquires a net positive or negative charge, which enhances its interaction with polar water molecules and significantly increases its solubility.
Estimated pKa Values:
| Functional Group | Estimated pKa | Predominant State at Neutral pH (~7) |
| Sulphonic Acid | < 0 | Deprotonated (-SO₃⁻) |
| Anilinium (protonated amino group) | ~4.6 | Protonated (-NH₃⁺) |
| Phenolic Hydroxyl | ~10 | Protonated (-OH) |
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Below pH ~4.6: The amino group is protonated (-NH₃⁺), and the sulphonic acid groups are deprotonated (-SO₃⁻). The phenolic group is protonated (-OH). The molecule will have a net negative charge.
-
Between pH ~4.6 and ~10: The amino group is neutral (-NH₂), the sulphonic acid groups are deprotonated (-SO₃⁻), and the phenolic group is protonated (-OH). The molecule will have a strong net negative charge. This is likely the region of highest aqueous solubility.
-
Above pH ~10: The amino group is neutral (-NH₂), the sulphonic acid groups are deprotonated (-SO₃⁻), and the phenolic group is deprotonated (-O⁻). The molecule will have a strong net negative charge.
Experimental Protocol:
-
Initial Slurry: Add the desired amount of this compound to your aqueous solvent (e.g., deionized water) at room temperature. Do not heat at this stage. Stir to form a uniform slurry.
-
pH Adjustment (Alkaline):
-
While stirring, add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor the pH of the solution continuously.
-
As the pH increases above 7, the compound should begin to dissolve. Complete dissolution is expected as the pH approaches and surpasses the pKa of the phenolic hydroxyl group (around pH 10-11).
-
-
pH Adjustment (Acidic):
-
Alternatively, while stirring the initial slurry, add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise.
-
As the pH is lowered, the solubility may also increase, although the alkaline route is generally more effective for compounds with multiple acidic groups.
-
-
Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back to your desired experimental value. Be aware that if you adjust the pH back towards the isoelectric point, the compound may precipitate out of solution.
-
Gentle Warming (Optional): If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied in conjunction with pH adjustment. Avoid boiling.
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound via pH adjustment.
Guide 2: Salt Formation for Improved Handling and Solubility
For applications where the free acid form is not strictly required, converting the compound to a salt can significantly improve its solubility and handling characteristics. The potassium or sodium salts are common choices.
Underlying Principle: Forming a salt disrupts the strong intermolecular zwitterionic interactions, allowing for easier solvation in water.
Experimental Protocol for Salt Formation (Example: Potassium Salt):
This protocol is adapted from a known synthesis method where the potassium salt is precipitated.[3]
-
Dissolution in Hot Water: Suspend the this compound in deionized water.
-
Heat the Suspension: Gently heat the suspension to boiling to dissolve the compound.
-
Add Potassium Chloride: To the hot, clear solution, add a calculated amount of potassium chloride (KCl).
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Crystallization: As the solution cools, the potassium salt of this compound will precipitate.
-
Isolation: The precipitated salt can be isolated by filtration, washed with a small amount of cold water, and dried.
The resulting salt should exhibit improved solubility in neutral water compared to the free acid form.
Considerations for Purity and Stability
-
Source of Material: The purity of the starting material can affect solubility. Impurities from the synthesis, such as residual starting materials or by-products, may be less soluble. This compound is typically synthesized by the reduction of 4-hydroxy-5-nitrobenzene-1,3-disulphonic acid.[4]
-
Storage: Store the compound in a dry, dark, and well-ventilated place, away from strong oxidizing agents.[1]
-
Solution Stability: Once in solution, be mindful of potential degradation, especially if exposed to light, high temperatures, or extreme pH for extended periods. It is advisable to prepare solutions fresh for optimal results.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 120-98-9 | [2] |
| Molecular Formula | C₆H₇NO₇S₂ | [2] |
| Molecular Weight | 269.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 170 °C | [1] |
| Predicted pKa | -1.71 ± 0.50 | [4] |
| Aqueous Solubility | Soluble in water (pH-dependent) | [2] |
Logical Relationship Diagram:
Caption: Key factors influencing the solubility of this compound.
References
- This compound - Introduction. ChemBK.
- Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. PrepChem.com.
Sources
optimization of reaction conditions for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Technical Support Center: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support center for the synthesis and optimization of this compound (CAS 120-98-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis. We will move beyond simple protocols to address the underlying chemistry, helping you troubleshoot common issues and optimize your reaction conditions for improved yield and purity.
Section 1: Foundational Knowledge & General FAQs
This section addresses the most common initial inquiries regarding the target compound and its synthesis.
Q1: What is this compound and what are its primary applications?
This compound (also known as 2-aminophenol-4,6-disulfonic acid) is a water-soluble crystalline powder with the molecular formula C₆H₇NO₇S₂.[1][2][3][4][5] Its structure, featuring amino, hydroxyl, and sulfonic acid groups, makes it a valuable intermediate in several fields.[1] Primarily, it serves as a key precursor in the synthesis of azo dyes and pigments.[1] In the realm of analytical chemistry, it is used as a reagent for detecting metal ions.[1] Furthermore, its derivatives are explored for potential therapeutic applications due to their biological activity.[1]
Q2: What are the principal synthetic routes to prepare this compound?
There are two predominant pathways for synthesizing this molecule, each with its own set of advantages and challenges. Your choice of method will often depend on the available starting materials, scale, and desired purity.
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Nitration and Subsequent Reduction: This is the most established industrial approach. It begins with 4-hydroxy-1,3-benzenedisulfonic acid, which is nitrated to introduce a nitro group at the 5-position. This nitro intermediate is then reduced to the desired amino group.[1][6]
-
Direct Sulfonation: This alternative route typically starts with 2-aminophenol. The molecule is then directly sulfonated using strong sulfonating agents to introduce the two sulfonic acid groups onto the benzene ring.[1]
The following diagram illustrates these two core pathways.
Caption: Core synthetic pathways to this compound.
Section 2: Troubleshooting Guide by Synthetic Pathway
This section provides detailed, practical advice for overcoming common experimental hurdles.
Pathway 1: Nitration of 4-Hydroxy-1,3-benzenedisulfonic Acid & Subsequent Reduction
This is often the preferred route for its reliability, but it requires careful control over two distinct reaction steps.
Q3: My nitration step is giving a low yield and a dark, impure product. What's going wrong?
This is a classic issue in nitration chemistry, especially with activated rings like phenols. The cause is almost always a combination of excessive temperature and/or incorrect reagent concentration.
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Causality: The hydroxyl group makes the benzene ring highly susceptible to oxidation by nitric acid, leading to tar-like byproducts. Furthermore, the reaction is highly exothermic. If the temperature rises uncontrollably, you risk not only oxidation but also the formation of unwanted dinitro isomers.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Maintain a strict temperature range of -10°C to 30°C throughout the addition of the nitrating agent (a mixture of nitric and sulfuric acid).[7] Use an ice-salt or acetone-dry ice bath for effective cooling.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 4-hydroxy-1,3-benzenedisulfonic acid in sulfuric acid. This prevents localized temperature spikes.
-
Monitor Reagent Quality: Use concentrated (not fuming) nitric acid and sulfuric acid to avoid overly aggressive reaction conditions that promote oxidation.
-
Q4: The reduction of the nitro-intermediate is incomplete or produces significant side products. How can I optimize this step?
The reduction step is pivotal. The choice of reducing agent and control of pH are the most common sources of error.
-
Causality: An insufficient amount of reducing agent will naturally lead to incomplete conversion. Conversely, overly harsh conditions or incorrect pH can lead to side reactions or degradation of the desired amine. Different reducing agents have different operational requirements.
-
Comparative Table of Reducing Agents:
Reducing Agent Typical Conditions Pros Cons Sodium Sulfide (Na₂S) Hot aqueous solution (100-108°C)[8] Effective, relatively clean. Generates sulfur byproduct which can complicate purification. Requires careful temperature control. Iron (Fe) Powder / Acid Acidic media (e.g., HCl) Inexpensive, widely used. Can result in lower yields and requires more stringent purification to remove iron salts.[1] Zinc (Zn) Dust / NH₄Cl Alcoholic solution[1] Reliable conversion. More expensive than iron, requires removal of zinc salts. | Catalytic Hydrogenation | H₂, Pd/C or Pt catalyst, 70-100°C[7] | High yield, clean product. | Requires specialized high-pressure equipment (autoclave). |
-
Recommended Protocol & Troubleshooting (Sodium Sulfide Method): This method is well-documented and provides a good balance of efficiency and accessibility.[8]
Step-by-Step Protocol:
-
Prepare a solution of sodium sulfide nonahydrate (480g) in a minimal amount of hot water (approx. 50 mL). Heat to 100°C.
-
Add the 2-nitrophenol-4,6-disulfonic acid (400g) in small portions over 30 minutes. The temperature will rise to about 108°C.
-
Troubleshooting Point: The reaction mixture will turn from brown to reddish-brown. A crust of crystals may form. After about an hour, the solution should become lighter in color. This visual cue indicates the reaction is proceeding correctly.[8]
-
Maintain the temperature at ~105°C for a total of 2.5 hours. Replace any evaporated water to keep the reaction volume constant.
-
After cooling, carefully add hydrochloric acid until the solution is acidic to Congo red paper. This precipitates the product along with elemental sulfur.
-
Filter the precipitate and boil it with water (~700 mL) to dissolve the product, leaving the insoluble sulfur behind. Filter the hot solution.
-
To the hot, colorless filtrate, add potassium chloride (120g) and allow it to cool slowly. The potassium salt of the product will precipitate out. Filter after several hours to collect the purified product.[8]
-
Pathway 2: Direct Sulfonation of 2-Aminophenol
This route is more direct but can be aggressive, requiring precise control to avoid product degradation.
Q5: I'm attempting the direct sulfonation of 2-aminophenol, but the reaction is producing a black, charred mess. What is happening?
This is a very common outcome when sulfonating sensitive, electron-rich aromatic compounds like aminophenols.
-
Causality: The sulfonating agent, typically fuming sulfuric acid (oleum), is a powerful oxidizing and dehydrating agent.[7] At elevated temperatures or with rapid addition, it will readily oxidize and polymerize the 2-aminophenol, resulting in charring and a complete loss of yield.
-
Optimization & Troubleshooting Workflow: The key is to control the reactivity through careful temperature management and staged addition of reagents.
Caption: Troubleshooting workflow for direct sulfonation of 2-aminophenol.
Section 3: Product Purification & Analysis
Q6: How can I purify the final product and remove residual sulfuric acid or metal salts?
Purification is essential to obtain a high-quality final product. The method depends on the synthetic route used.
-
From Reduction Pathway: As detailed in the protocol above[8], precipitation as a potassium salt is highly effective. The initial acid precipitation removes the bulk of inorganic salts, and subsequent boiling separates the product from co-precipitated sulfur. The final crystallization of the potassium salt from a hot aqueous solution provides a high degree of purity.
-
General Purification from Sulfuric Acid: If you suspect residual sulfuric acid after sulfonation, a common industrial method involves treating the aqueous solution with a metal hydroxide or carbonate, such as calcium hydroxide.[9] This precipitates the insoluble metal sulfate, which can be removed by filtration. The soluble metal sulfonate salt remaining in the filtrate can then be passed through an acid-form cation exchange resin to remove the metal ion and yield the pure sulfonic acid in solution.[9]
Q7: What analytical techniques are recommended to confirm the structure and purity of this compound?
A combination of chromatographic and spectroscopic methods should be used.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for assessing purity. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can effectively separate the main product from starting materials and impurities.[10]
-
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.[1][2] The IR spectrum will show characteristic peaks for the -OH, -NH₂, and S=O groups. ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.
Section 4: Scale-Up and Industrial Considerations
Q8: What are the critical parameters to consider when scaling this synthesis from the lab to a pilot plant?
Scaling up this synthesis introduces significant challenges, primarily related to reaction control and safety.
-
Heat Management: The nitration and sulfonation reactions are highly exothermic. Industrial reactors must have efficient cooling systems and provide uniform temperature distribution to prevent hot spots, which can lead to runaway reactions, decomposition, and unwanted side products.[1]
-
Process Control: The synthesis involves multiple steps that exhibit different reaction kinetics. Sophisticated process control systems are necessary to monitor and maintain parameters like temperature, pressure, and reagent addition rates to ensure consistent product quality and yield.[1]
-
Reagent Handling: The use of corrosive and hazardous materials like concentrated acids and oleum requires specialized handling procedures and equipment at an industrial scale.
-
Pilot Studies: It is essential to conduct pilot plant studies to identify and address potential scale-up issues before committing to full-scale production.[1]
References
- Smolecule. (2023, August 15). This compound.
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- SIELC Technologies. (2018, May 16). This compound.
- ChemicalBook. (2023, October 29). This compound.
- Google Patents. (CN104693074A). Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
- PubChem. This compound.
- Dye intermediates. (2013, January 24). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid.
- LookChem. This compound.
- Prashant Group of Companies. This compound CAS NO.120-98-9.
- Google Patents. (US3496224A).
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
- 2. This compound | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid [dyestuffintermediates.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, CasNo.120-98-9 Prashant Group of Companies India [prashant.lookchem.com]
- 6. This compound | 120-98-9 [chemicalbook.com]
- 7. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulfonic Acid
Welcome to the technical support center for the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid (AHDS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the integrity of your experimental outcomes. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of AHDS, providing not just solutions but also the underlying chemical principles.
Issue 1: Low Yield and/or Product Contamination in the Nitration/Reduction Pathway
Question: I am following the standard nitration of 4-hydroxybenzene-1,3-disulfonic acid followed by reduction, but my yields are consistently low, and I observe significant colored impurities. What are the likely causes and how can I mitigate them?
Answer: This is a multi-faceted issue often stemming from suboptimal control over reaction conditions in both the nitration and reduction steps. Let's break down the potential culprits and their solutions.
A. Uncontrolled Nitration:
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Side Reaction: Formation of Nitro Isomers. The nitration of 4-hydroxybenzene-1,3-disulfonic acid can lead to the formation of undesired nitro isomers, which are difficult to separate from the desired product.[1] The primary cause is inadequate temperature control.
-
Troubleshooting:
-
Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[2] This favors the formation of the desired 5-nitro isomer.
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Slow, dropwise addition of the nitrating agent is crucial to prevent localized temperature spikes.
-
-
B. Incomplete or Over-Reduction:
-
Side Reaction: Incomplete Reduction. The presence of unreacted 5-nitro-4-hydroxybenzene-1,3-disulfonic acid will lead to a lower yield of the desired amino product.
-
Troubleshooting:
-
Ensure the reducing agent (e.g., sodium sulfide, catalytic hydrogenation) is added in the correct stoichiometric amount.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting nitro compound.
-
-
-
Side Reaction: Over-reduction to Azo and Azoxy Compounds. A common issue, especially under basic conditions, is the condensation of intermediate nitroso and hydroxylamine species to form colored azo and azoxy byproducts.[3]
-
Troubleshooting:
-
Carefully control the pH of the reaction mixture during reduction. For reductions using sodium sulfide, the reaction is typically basic. However, excessive basicity can promote the formation of these condensation byproducts.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the formation of side products.
-
Consider alternative reduction methods, such as catalytic hydrogenation over palladium on carbon (Pd/C), which can offer higher selectivity under milder conditions.
-
-
C. Co-precipitation of Impurities:
-
Side Reaction: Sulfur Co-precipitation. When using sodium sulfide as the reducing agent, elemental sulfur is a common byproduct that can co-precipitate with the product, making purification difficult.
-
Troubleshooting:
-
After the reduction is complete, the reaction mixture can be filtered to remove the precipitated sulfur before isolating the product.
-
Washing the crude product with a solvent that dissolves sulfur but not the desired product (e.g., carbon disulfide, with appropriate safety precautions) can also be effective.
-
-
Issue 2: Formation of Insoluble Byproducts in the Direct Sulfonation Pathway
Question: I am attempting the direct sulfonation of 2-aminophenol, but I am observing the formation of an insoluble, high-melting point solid. What is this byproduct and how can I avoid its formation?
Answer: The formation of an insoluble byproduct during the direct sulfonation of 2-aminophenol is a strong indicator of sulfone formation.
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Side Reaction: Formation of Diaryl Sulfones. Sulfones are frequently encountered as side products in sulfonation reactions.[4][5] They arise from the reaction of the initially formed sulfonic acid with an excess of the starting arene (2-aminophenol in this case).[4]
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled excess of the sulfonating agent (e.g., fuming sulfuric acid) to ensure the complete conversion of the starting material to the sulfonic acid and minimize the presence of unreacted 2-aminophenol that can participate in sulfone formation.
-
Temperature Control: Carry out the sulfonation at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote the intermolecular reaction leading to sulfones.
-
Reaction Time: Monitor the reaction closely and stop it once the desired disulfonated product is formed to prevent further side reactions.
-
-
Issue 3: Product Instability and Color Change Upon Storage
Question: My synthesized 5-Amino-4-hydroxybenzene-1,3-disulfonic acid appears pure initially but develops a pink or brown color over time. What is causing this degradation?
Answer: The discoloration of your product upon storage is likely due to oxidation. Aminophenols, in general, are susceptible to oxidation, especially in the presence of air and light.[6]
-
Side Reaction: Oxidation of the Aminophenol. The amino and hydroxyl groups on the benzene ring make the molecule electron-rich and thus prone to oxidation, leading to the formation of colored quinone-imine type structures.
-
Troubleshooting:
-
Storage Conditions: Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and light.[7]
-
Low Temperature Storage: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can significantly slow down the rate of oxidation.
-
Antioxidants: For solutions of the product, the addition of a small amount of an antioxidant, such as sodium bisulfite, can help to prevent oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the final product isolation?
A1: 5-Amino-4-hydroxybenzene-1,3-disulfonic acid is an amphoteric molecule, meaning it has both acidic (sulfonic acid groups) and basic (amino group) functionalities. The solubility of the product is highly dependent on the pH of the solution. To isolate the product by precipitation, you should adjust the pH to its isoelectric point, where it has minimum solubility. This is typically in the acidic range. A common procedure involves acidifying the reaction mixture with hydrochloric acid until it is acidic to Congo red paper.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired product from impurities and starting materials. A reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile, water, and an acid modifier like phosphoric or formic acid) can be used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any major impurities.
-
Mass Spectrometry (MS): This can confirm the molecular weight of the desired product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Corrosive Reagents: The synthesis involves the use of strong acids (sulfuric acid, nitric acid) and potentially corrosive reagents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxic Vapors: Work in a well-ventilated fume hood, especially when handling fuming sulfuric acid and nitric acid.
-
Exothermic Reactions: Both nitration and sulfonation reactions can be highly exothermic. Use an ice bath for cooling and add reagents slowly to control the reaction temperature.
Visualizing Reaction Pathways
To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Key synthetic routes to 5-Amino-4-hydroxybenzene-1,3-disulfonic acid and major side reactions.
Experimental Protocols
Protocol 1: Reduction of 2-Nitrophenol-4,6-disulfonic Acid
This protocol is adapted from established procedures and provides a detailed workflow for the reduction step.
Materials:
-
2-Nitrophenol-4,6-disulfonic acid
-
Sodium sulfide nonahydrate
-
Hydrochloric acid
-
Potassium chloride
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 480g of crystalline sodium sulfide nonahydrate in approximately 50 mL of hot water (100 °C).
-
In small portions, over 30 minutes, add 400g of 2-nitrophenol-4,6-disulfonic acid to the hot sodium sulfide solution. The temperature will rise to about 108 °C. Maintain a constant volume by adding water to replace what has evaporated.
-
The reaction mixture will initially turn brown, then reddish-brown. Heat the mixture at 105 °C for a total of 2.5 hours, maintaining a constant volume.
-
After heating, add hydrochloric acid until the mixture shows a definite and permanent acid reaction to Congo red paper.
-
Allow the mixture to stand overnight, then filter the precipitate, which contains sulfur and the desired product.
-
Boil the precipitate with 700 mL of water and filter the hot solution.
-
Treat the colorless filtrate with 120g of potassium chloride and cool. The potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will precipitate.
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After 10 hours, filter the crystalline product and press it dry on the filter.
References
- SIELC Technologies. (n.d.). Separation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid on Newcrom R1 HPLC column.
- Larock, R. C. (2009).
- Liu, N.-W., et al. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939–1973.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). Oriental Journal of Chemistry, 34(4).
- Wikipedia. (2023). Sulfone.
- Lund, H. (1989). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. In The Chemistry of Functional Groups, Supplement F: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Part 1 (pp. 491-558). John Wiley & Sons.
- PubChem. (n.d.). 5-Amino-4-hydroxybenzene-1,3-disulfonic acid.
- Yadav, J. S., et al. (2016). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 18(19), 5248-5254.
- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- ChemBK. (n.d.). This compound.
- ResearchGate. (n.d.). Aminophenols.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | SIELC Technologies [sielc.com]
Technical Support Center: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9). The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this highly polar compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route employed. The most common synthesis involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by reduction of the resulting nitro intermediate.[1][2] Consequently, you should anticipate the following impurities:
| Impurity Category | Specific Examples | Source in Synthesis |
| Starting Materials & Intermediates | 4-hydroxy-1,3-benzenedisulfonic acid, 2-nitrophenol-4,6-disulfonic acid | Incomplete nitration or reduction reactions. |
| Isomeric Byproducts | Other aminophenol disulfonic acid isomers | Lack of complete regioselectivity during the sulfonation or nitration steps.[3] |
| Side-Reaction Products | Over-nitrated species (e.g., dinitro compounds), picric acid if conditions are harsh.[4] | Aggressive nitrating conditions (temperature, acid concentration). |
| Reduction-Related Impurities | Partially reduced nitroso or hydroxylamine intermediates, residual metal catalysts (e.g., iron, tin, zinc salts).[1] | Incomplete reduction or inadequate work-up to remove metal catalysts. |
| Inorganic Salts | Sodium chloride (NaCl), sodium sulfate (Na₂SO₄), potassium chloride (KCl) | Use of salting-out procedures for product isolation and neutralization steps.[4][5] |
Q2: My compound is a white to light yellow powder, but after synthesis, it's dark brown/red. What does this indicate?
A2: A dark coloration, typically brown or reddish-brown, often points to the presence of oxidized species or residual nitro compounds. The amino group in the final product is susceptible to oxidation, especially when exposed to air and light. The presence of residual nitrating agents or nitro intermediates, which are often colored, can also contribute to this discoloration.
Q3: What is the best analytical method to assess the purity of my sample?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for analyzing the purity of this compound.[6][7] Its high polarity requires a highly aqueous mobile phase.
Here is a recommended starting point for your HPLC method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18, low silanol activity (e.g., Newcrom R1 or similar)[6] | A standard C18 column is effective. Low silanol activity minimizes peak tailing for the acidic sulfonic groups. |
| Mobile Phase | Acetonitrile and Water with an acidic modifier | A gradient elution from high aqueous to higher organic content is typically needed to elute all components. |
| Acidic Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid | Phosphoric acid provides excellent peak shape.[6] Formic acid should be used if the method needs to be compatible with mass spectrometry (MS).[6] |
| Detection | UV, ~254 nm | The aromatic ring provides strong UV absorbance for sensitive detection.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges. The choice of method depends on the primary impurity you are trying to remove.
Workflow for Purification Strategy
Before diving into specific protocols, it's helpful to have a logical workflow. The following diagram outlines a decision-making process for purifying your crude product.
Caption: A decision tree to guide the selection of an appropriate purification method.
Issue 1: High Content of Inorganic Salts (e.g., NaCl, Na₂SO₄)
Inorganic salts are a common issue due to the high water solubility of the target compound, making simple extraction impossible. The primary method to address this is through differential solubility.
Q: How can I effectively remove inorganic salts from my highly water-soluble product?
A: The most effective method is recrystallization by forming the potassium salt . The potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid has significantly lower solubility in hot aqueous solutions compared to common inorganic salts like NaCl.
Protocol: Recrystallization via Potassium Salt Precipitation
-
Causality: This protocol exploits the difference in lattice energy and hydration enthalpy between the potassium salt of your large organic sulfonic acid and smaller inorganic salts like NaCl or KCl. The larger, less symmetric organic salt precipitates more readily from a concentrated aqueous solution upon cooling.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude, salt-contaminated product in a minimum amount of hot deionized water (~80-90 °C). Aim for a concentrated solution.
-
Filtration (Optional but Recommended): If there are insoluble impurities (like residual sulfur or metal oxides), perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Potassium Salt Formation: To the hot, clear filtrate, add a saturated aqueous solution of potassium chloride (KCl). A typical starting point is to add KCl in a 1.5 to 2.0 molar excess relative to your product.
-
Crystallization: The acid potassium salt of your product should begin to separate almost immediately. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, saturated KCl solution to displace any remaining mother liquor containing the dissolved inorganic salt impurities. Follow this with a wash of cold ethanol or acetone to remove the KCl solution and aid in drying.
-
Drying: Dry the purified product under vacuum.
-
Validation: Confirm the removal of inorganic salts and the purity of your product using RP-HPLC.
-
Issue 2: Contamination with Organic Impurities (Starting Materials, Intermediates)
When recrystallization is insufficient to remove structurally similar organic impurities, ion-exchange chromatography (IEX) is the method of choice.[9][10][11] This technique separates molecules based on their net charge.
Q: My HPLC shows multiple organic peaks close to my product peak. How can I resolve these?
A: Ion-exchange chromatography provides high-resolution separation for charged molecules like sulfonic acids.[12] Since your product has both strongly acidic sulfonate groups and a weakly basic amino group, you can use either anion or cation exchange chromatography depending on the pH and the nature of the impurities. Anion exchange is often more effective.
Principle of Anion-Exchange Chromatography for Purification
Caption: The two-stage process of binding and eluting the target compound in anion-exchange chromatography.
Protocol: Anion-Exchange Chromatography
-
Causality: At a pH above its isoelectric point, the sulfonic acid groups (-SO₃H) are deprotonated to -SO₃⁻, giving the molecule a strong net negative charge. This allows it to bind tightly to a positively charged anion-exchange resin. Impurities with a different charge profile (less negative or neutral) will bind less tightly or not at all, allowing for separation. Elution is achieved by running a high concentration of a salt (like NaCl) through the column; the chloride ions compete with your product for binding sites on the resin, eventually displacing and eluting it.
-
Step-by-Step Methodology:
-
Resin Selection: Choose a strong anion exchanger (Q-type) for a wide pH working range or a weak anion exchanger (DEAE-type) for potentially milder elution conditions.[12]
-
Buffer Preparation:
-
Binding/Equilibration Buffer (Buffer A): Prepare a low ionic strength buffer at a pH at least 1 unit above the isoelectric point of your compound (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): This is Buffer A containing a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
-
-
Column Packing and Equilibration: Pack a column with your chosen resin and equilibrate it by washing with 5-10 column volumes of Buffer A until the pH and conductivity of the effluent match the buffer.
-
Sample Preparation and Loading: Dissolve your crude product in Buffer A. Ensure the pH is adjusted correctly. Filter the sample to remove any particulates. Load the sample onto the equilibrated column at a slow flow rate.
-
Wash: After loading, wash the column with 2-5 column volumes of Buffer A to elute any unbound or weakly bound impurities.
-
Elution: Elute the bound product using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. This gradual increase in salt concentration will elute molecules based on their binding strength, with your highly charged product likely eluting at a higher salt concentration.
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions using RP-HPLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions. The product will now be in a high-salt buffer. It must be desalted. This can be done by dialysis, tangential flow filtration, or by using a reverse-phase C18 cartridge designed for desalting.
-
References
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
- Google Patents. (n.d.).
- ChemBK. (2024). This compound. [Link]
- Google Patents. (n.d.).
- Reddit. (2023). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts. US20020022743A1.
- IAJPS. (2023).
- Reddit. (2023).
- LookChem. (n.d.). This compound. [Link]
- SIELC Technologies. (2018). This compound. [Link]
- PrepChem.com. (n.d.). Preparation of 2-nitrophenol-4,6-disulfonic acid. [Link]
- Harvard Apparatus. (n.d.).
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. [Link]
- Google Patents. (n.d.). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. DE3718314A1.
- Google Patents. (n.d.). Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt. US1211923A.
- Google Patents. (n.d.). Purification of amino alkane sulfonic acids by ion exchange. US2693488A.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
- European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. EP 3763700 A1. [Link]
- SciSpace. (n.d.). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. [Link]
- PMC - NIH. (n.d.).
- VCU Scholars Compass. (n.d.).
- SIELC Technologies. (n.d.). Separation of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid on Newcrom R1 HPLC column. [Link]
- NIH. (2022).
- ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
- Google Patents. (n.d.). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. CN1850796A.
Sources
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- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
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- 11. US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Stability of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Solution
Here is the technical support center for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid.
Welcome to the technical resource center for this compound (CAS No: 120-98-9). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a water-soluble crystalline powder with the molecular formula C₆H₇NO₇S₂.[1][2] Its structure, containing both an aminophenol core and two sulfonic acid groups, makes it a useful intermediate in the synthesis of azo dyes and a reagent in various analytical and biochemical assays.[1] The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring makes the molecule susceptible to oxidation, which is the primary cause of its instability in solution.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound in an aqueous solution is influenced by several factors:
-
Oxidation: The aminophenol structure is readily oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[3] This is the most common degradation pathway.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4] Aromatic sulfonates can undergo photocatalytic degradation, leading to the formation of intermediates like polyhydroxybenzenes.[5]
-
pH: The pH of the solution plays a critical role. The stability of aromatic sulfonic acids has been shown to be greater in acidic conditions.[6] In alkaline solutions, the deprotonation of the phenolic hydroxyl group increases the electron density of the aromatic ring, making it more susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][6] Storing solutions at lower temperatures is generally recommended to enhance stability.[6]
Q3: What are the typical signs of degradation?
The most common sign of degradation is a change in color of the solution. A freshly prepared, pure solution of this compound should be colorless to light yellow.[1] Upon degradation, particularly through oxidation, the solution may turn yellow, brown, or even darker. This is due to the formation of colored oxidation products.
Analytically, degradation can be observed by:
-
A decrease in the peak area of the parent compound in HPLC analysis.
-
The appearance of new, unexpected peaks in the chromatogram, which correspond to degradation products.[5]
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize the stability of your solutions, the following storage conditions are recommended:
-
Storage: Keep solutions in a cool, dark place, such as a refrigerator at 2-8°C.[6][7] For long-term storage, freezing at -20°C is preferable.[6]
-
Container: Use tightly sealed amber glass vials or containers wrapped in aluminum foil to protect from light.
-
Atmosphere: For maximum stability, especially for long-term storage or when working with very dilute solutions, it is advisable to prepare the solution with deoxygenated solvent and store it under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Maintain the solution at an acidic pH (e.g., pH 2.5-3) to improve stability.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: My solution is rapidly changing color.
-
Observation: A freshly prepared solution of this compound turns yellow or brown within minutes or hours.
-
Underlying Cause: This is a classic sign of rapid oxidation. The aminophenol moiety is highly sensitive to dissolved oxygen in the solvent, especially at neutral or alkaline pH. The presence of trace metal ion contaminants can also catalyze this oxidation.
-
Troubleshooting Steps:
-
Solvent Preparation: Use high-purity, HPLC-grade water. Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
pH Adjustment: Ensure your final solution is acidic. Adding a small amount of a non-reactive acid like sulfuric acid to adjust the pH to around 3 can significantly inhibit oxidation.[6]
-
Use of Chelators: If metal ion contamination is suspected (e.g., from glassware or other reagents), consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to sequester these ions.
-
Immediate Use: Prepare the solution fresh, immediately before use, whenever possible.
-
Issue 2: I'm seeing inconsistent results and suspect reagent degradation.
-
Observation: There is poor reproducibility in your assay results, or the signal-to-noise ratio is decreasing over time.
-
Underlying Cause: The concentration of the active compound is likely decreasing due to degradation in your stock or working solutions. The degradation products themselves might also interfere with your assay.
-
Troubleshooting Workflow:
Follow a systematic approach to verify the integrity of your reagent.
Caption: Workflow for diagnosing reagent instability.
Protocol: Verifying Reagent Integrity
-
Prepare a Fresh Standard: Make a new stock solution of this compound following the "Best Practices for Solution Preparation" outlined below.
-
HPLC Analysis: Analyze your current (suspect) solution and the freshly prepared solution using a suitable HPLC method. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a good starting point.[8]
-
Compare Results:
-
Degradation Confirmed: If the chromatogram of the old solution shows a significantly smaller peak for the parent compound and/or additional peaks not present in the fresh sample, degradation has occurred.
-
Reagent Stable: If the chromatograms are nearly identical, the source of inconsistency lies elsewhere in your experimental setup.
-
-
Protocols and Best Practices
Diagram: Factors Influencing Stability
Caption: Key environmental factors leading to degradation.
Protocol: Preparation of a Stable Stock Solution
This protocol incorporates best practices to minimize degradation from the outset.
-
Solvent Deoxygenation: Select HPLC-grade water. Sparge with high-purity nitrogen or argon gas for 20-30 minutes. Alternatively, use freshly boiled and cooled water (though sparging is more effective).
-
Acidification: Add a suitable acid (e.g., H₂SO₄) to the deoxygenated water to achieve a pH between 2.5 and 3.0.
-
Weighing: Weigh the this compound powder accurately in a clean vessel.
-
Dissolution: Add the acidified, deoxygenated solvent to the powder and dissolve completely. Gentle sonication can be used if necessary.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace of the vial with inert gas before sealing tightly.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Data Summary: Influence of Conditions on Stability
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | -20°C | High Stability | Slows down all chemical reaction rates significantly.[6] |
| 4°C | Good Stability | Recommended for short to medium-term storage.[6] | |
| Room Temperature | Poor Stability | Increased rate of oxidation and other degradation reactions.[6] | |
| pH | Acidic (pH < 4) | Good Stability | The amino group is protonated, reducing its electron-donating capacity and thus its susceptibility to oxidation.[6] |
| Neutral (pH ~7) | Moderate to Poor Stability | Susceptible to oxidation. | |
| Alkaline (pH > 8) | Very Poor Stability | Deprotonation of the hydroxyl group greatly activates the ring towards oxidation. | |
| Atmosphere | Inert (N₂ or Ar) | High Stability | Minimizes the primary reactant (O₂) for the main oxidation pathway. |
| Ambient Air | Poor Stability | Dissolved oxygen readily promotes oxidation of the aminophenol. | |
| Light | Dark (Amber Vial) | High Stability | Prevents light-induced degradation pathways.[4] |
| Ambient Light | Poor Stability | Can lead to photodegradation over time.[4][5] |
References
- FABBRI, D., BIANCO PREVOT, A., & PRAMAURO, E. (2005). Photocatalytic Degradation of Aromatic Sulfonates present in Industrial Percolates. Journal of Applied Electrochemistry, 35, 815-820. [Link]
- SIELC Technologies. (2018). This compound. [Link]
- ResearchGate. (n.d.).
- ChemBK. (2024). This compound. [Link]
- Barceló, D., & Albaigés, J. (1995). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4983. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]
- LookChem. (n.d.). This compound. [Link]
- PubMed. (2000). Fate and biodegradability of sulfonated aromatic amines.
- ResearchGate. (n.d.).
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
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- 5. iris.unito.it [iris.unito.it]
- 6. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
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how to increase the reactivity of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support center for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS: 120-98-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reactivity of this versatile chemical intermediate. The following content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Understanding the Molecule: A Balancing Act of Reactivity
This compound is a unique aromatic compound where the reactivity is governed by the interplay of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS).[1] Conversely, the two sulfonic acid (-SO₃H) groups are strongly electron-withdrawing and deactivating.[2] Mastering the reactivity of this molecule means understanding how to leverage the activating groups while mitigating the challenges posed by the deactivating groups and steric hindrance.
Caption: Functional group effects on the aromatic core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound shows poor solubility in the reaction solvent. How can I improve this?
Answer: While the sulfonic acid groups confer good water solubility, issues can arise in mixed aqueous-organic systems or under specific pH conditions.[3] Solubility is critical for ensuring reaction homogeneity and maximizing reaction rates.
Troubleshooting Steps:
-
pH Adjustment: The molecule's solubility is highly pH-dependent due to the acidic sulfonic acid groups and the basic amino group.
-
In acidic media (pH < 2): The amino group is protonated (-NH₃⁺), increasing solubility in aqueous solutions.
-
In alkaline media (pH > 8): The sulfonic acid (-SO₃⁻) and hydroxyl groups (-O⁻) are deprotonated, forming salts that are typically very water-soluble.
-
Experimental Insight: Before starting your reaction, determine the optimal pH for both solubility and reactivity. For instance, while high alkalinity improves solubility, it may be detrimental to a subsequent diazotization step.
-
-
Co-Solvent Systems: If your reaction requires an organic component, using a water-miscible co-solvent can be effective.
-
Recommended Solvents: Consider using methanol, ethanol, or acetonitrile in your reaction mixture.[4]
-
Protocol: Start by dissolving the compound in a minimal amount of water, adjusting the pH if necessary. Then, slowly add the organic co-solvent to the aqueous solution.
-
-
Salt Formation: Converting the compound to a specific salt can sometimes improve solubility in a desired solvent system.[5][6] For example, preparing the sodium or potassium salt can enhance aqueous solubility.[7]
| Method | Principle | Recommended For |
| pH Adjustment | Ionizing functional groups to increase polarity and interaction with polar solvents. | Aqueous or semi-aqueous reaction systems. |
| Co-Solvents | Modifying the overall polarity of the solvent system to accommodate all reactants. | Reactions involving less polar components. |
| Salt Formation | Creating an ionic form of the molecule with different solubility characteristics. | Enhancing solubility in specific aqueous buffers. |
FAQ 2: My diazotization reaction is sluggish or gives low yields. What factors should I optimize?
Answer: Diazotization is the conversion of the primary amino group into a diazonium salt, a crucial step for subsequent azo coupling reactions.[8] This reaction is sensitive to several parameters, and failure is often due to improper temperature control or reagent stoichiometry.
Causality: The reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid. The highly reactive nitrosonium ion (NO⁺) then attacks the primary amine.[9] Low temperatures (0-5 °C) are critical to prevent the unstable diazonium salt from decomposing.[10]
Caption: Troubleshooting workflow for diazotization reactions.
Detailed Protocol for Optimized Diazotization:
-
Preparation: In a jacketed reactor, dissolve one molar equivalent of this compound in water and cool to 0 °C.
-
Acidification: Slowly add 2.5-3.0 molar equivalents of concentrated hydrochloric acid while maintaining the temperature between 0-5 °C. The solution should be strongly acidic to Congo red paper.[11]
-
Nitrite Solution: In a separate beaker, prepare a solution of 1.05 molar equivalents of sodium nitrite in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes. Crucially, the addition should happen subsurface (below the surface of the liquid) to prevent localized excess and decomposition. Maintain the temperature strictly between 0-5 °C.
-
Monitoring: After the addition is complete, continue stirring for 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue instantly).[11]
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
FAQ 3: How can I increase the efficiency and regioselectivity of my azo coupling reaction?
Answer: Azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking an electron-rich coupling component (like a phenol or aniline). The most critical factor for increasing reactivity and controlling the outcome is pH .
The Causality of pH Control:
-
The diazonium salt is the active electrophile only in its cationic form (Ar-N₂⁺). In alkaline conditions (pH > 7), it can be converted to a non-reactive diazotate anion (Ar-N₂-O⁻).
-
The coupling component must be in its activated form. Phenols are most activated as phenoxides (-O⁻), which form under alkaline conditions. Anilines are most activated as the free amine (-NH₂), which exists under neutral to slightly acidic conditions. In strongly acidic conditions, the amine is protonated (-NH₃⁺) and becomes deactivated.
This creates a pH "sweet spot" that must be optimized for each specific reaction.
Caption: The critical role of pH in directing azo coupling reactions.
Troubleshooting Guide for Azo Coupling:
-
Incorrect pH: This is the most common cause of failure.
-
Coupling to Phenols: The reaction mixture should be buffered to pH 8-10. This deprotonates the phenol to the highly activated phenoxide ion.
-
Coupling to Anilines: The reaction should be buffered to pH 4-7. This ensures the aniline's amino group is in its free, activated form.
-
-
Steric Hindrance: The bulky sulfonic acid groups on your parent molecule can sterically hinder the approach of the coupling component. If yields are low, consider a smaller, less-hindered coupling partner if your synthesis allows.
-
Low Reactivity of Coupling Component: Ensure your coupling partner is sufficiently activated (i.e., contains electron-donating groups). If coupling is slow, a slight increase in temperature (to 10-15 °C) can sometimes help, but this risks decomposing the diazonium salt.
FAQ 4: Can the deactivating sulfonic acid groups be removed or modified to increase reactivity?
Answer: Yes. While the sulfonic acid groups are deactivating towards electrophilic aromatic substitution, they have a unique property: the sulfonation reaction is reversible.[2][12] This can be exploited as a powerful synthetic strategy.
Desulfonation Protocol:
By heating the sulfonated compound in dilute aqueous acid, a sulfonic acid group can be removed, replacing it with a hydrogen atom.[3]
-
Conditions: Heat the this compound in dilute sulfuric or hydrochloric acid.
-
Mechanism: This is essentially the reverse of sulfonation. A proton acts as the electrophile, attacking the carbon bearing the -SO₃H group, leading to the eventual loss of SO₃.[12]
-
Application: This strategy can be used to unmask a position on the ring for another reaction after the sulfonic acid group has served its purpose (e.g., as a solubilizing or directing group). This is an advanced technique that can dramatically alter the molecule's subsequent reactivity profile.
References
- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- OpenOChem Learn. (n.d.). EAS-Sulfonation.
- Quora. (2015). Which will give electrophilic substitution reaction faster: phenol or aniline in acidic medium?.
- ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid.
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ChemBK. (2024). This compound.
- Clutch Prep. (2022). Blocking Groups - Sulfonic Acid.
- askiitians. (n.d.). Phenol Electrophilic substitution rxn.
- SlideShare. (2020). Aromatic Electrophilic substitution.
- Chemistry Stack Exchange. (2020). Why don't phenol behave like aniline in electrophilic substitutions?.
- YouTube. (2023). Sulfonation of Aromatic Compounds.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- LookChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
- ChemUniverse. (n.d.). This compound [P44470].
- YouTube. (2021). Mechanism of diazotization and azo dyes.
- ResearchGate. (n.d.). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst.
- SIELC Technologies. (2018). This compound.
- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid....
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
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- 4. This compound | SIELC Technologies [sielc.com]
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common pitfalls in the application of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support center for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile compound in your experiments. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a highly functionalized aromatic compound with several key applications in scientific research and industry. Its principal use is as a crucial intermediate in the synthesis of azo dyes.[1] Additionally, it serves as a reagent in analytical chemistry for the detection of various metal ions and other substances.[1] There is also growing research interest in its potential for developing functional materials like organic conductors and in the pharmaceutical field due to the biological activity of its derivatives.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place, away from heat, light, and moisture. The compound is a white to light yellow crystalline powder, and any significant color change may indicate degradation.[1] For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C. As the compound can be hygroscopic, it is recommended to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Q3: What are the typical signs of degradation of this compound?
A3: Degradation of this compound can be observed through several indicators. A noticeable color change of the solid from its typical white to light yellow appearance to a darker yellow or brownish hue is a primary sign of degradation. In solution, the appearance of a yellow or brown tint, or the formation of a precipitate, suggests chemical decomposition. For quantitative assessment, a decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) is a definitive indicator of degradation.
Q4: What are the main degradation pathways for this compound?
A4: Based on its chemical structure containing both phenolic hydroxyl and amino groups, the primary degradation pathways are likely oxidation and photodecomposition. The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air (oxygen), which can be accelerated by light and elevated temperatures. The amino group can also undergo oxidation. These degradation processes can lead to the formation of colored impurities and potentially polymeric byproducts, which can interfere with experimental outcomes.
II. Troubleshooting Guide: Azo Dye Synthesis
The synthesis of azo dyes using this compound involves two critical steps: diazotization and coupling. This guide provides troubleshooting for common issues encountered during this process.
A. Diazotization of this compound
Problem 1: Low or No Yield of Diazonium Salt
-
Possible Cause 1: Incorrect Reaction Temperature. Diazonium salts are thermally unstable and readily decompose at higher temperatures.
-
Possible Cause 2: Insufficient Acidity. A strong acidic medium is crucial for the in-situ generation of the nitrosonium ion (NO⁺), the reactive electrophile, from sodium nitrite.
-
Solution: Ensure the use of a strong mineral acid, such as hydrochloric acid, in sufficient excess to maintain a highly acidic environment throughout the reaction.[2]
-
-
Possible Cause 3: Incomplete Dissolution of the Amine. If the starting material is not fully dissolved, the diazotization reaction will be incomplete.
-
Solution: Ensure that the this compound is completely dissolved in the acidic solution before initiating the addition of sodium nitrite. Gentle warming can aid dissolution, but the solution must be thoroughly cooled to 0-5°C before the reaction begins.[2]
-
Problem 2: Formation of a Dark Brown or Black Precipitate
-
Possible Cause 1: Decomposition of the Diazonium Salt. This is often indicated by the evolution of nitrogen gas and the formation of phenolic byproducts.
-
Solution: Immediately check and adjust the reaction temperature to ensure it is within the 0-5°C range.
-
-
Possible Cause 2: Unwanted Azo Coupling Side Reaction. The newly formed diazonium salt can couple with the unreacted parent amine if the acidity is not high enough to keep the amine protonated.[2]
-
Solution: Increase the concentration of the strong acid to ensure the complete protonation of the starting amine.
-
B. Coupling Reaction with the Diazonium Salt
Problem 1: Low Yield of Azo Dye
-
Possible Cause 1: Incorrect pH of the Coupling Medium. The pH of the reaction medium is a critical factor for a successful coupling reaction. Phenolic coupling partners generally require a mildly alkaline medium, while aromatic amine coupling partners react best in a weakly acidic to neutral medium.[3]
-
Solution: Carefully adjust and maintain the pH of the coupling partner solution within the optimal range for the specific compound being used. Use appropriate buffers to stabilize the pH.
-
-
Possible Cause 2: Decomposition of the Diazonium Salt Before Coupling. The diazonium salt is unstable and should be used immediately after its preparation.
-
Solution: Prepare the solution of the coupling partner in advance and have it cooled to 0-5°C. Add the freshly prepared, cold diazonium salt solution to the coupling partner solution without delay.[3]
-
Problem 2: Formation of Impure Product with Poor Color Quality
-
Possible Cause 1: Presence of Side Products. Side reactions can lead to the formation of undesired isomers or other colored impurities.
-
Solution: Control the reaction temperature and pH meticulously. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Possible Cause 2: Oxidation of the Coupling Partner or Final Dye. Phenolic compounds and some azo dyes are susceptible to oxidation, which can lead to discoloration.
-
Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
III. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[6]
Mobile Phase:
-
A gradient elution is typically employed for good separation of the main compound from potential impurities.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).
-
Solvent B: Acetonitrile (MeCN).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 280 nm).
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and increase to a higher percentage (e.g., 90-95%) over 20-30 minutes to elute all components.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.
Protocol 2: General Procedure for Azo Dye Synthesis
This protocol outlines the fundamental steps for synthesizing an azo dye using this compound.
Step 1: Diazotization
-
Dissolve this compound (1 equivalent) in a solution of a strong mineral acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling partner (e.g., a phenol or an aromatic amine) in an appropriate solvent.
-
For phenolic coupling partners, dissolve in a dilute aqueous solution of sodium hydroxide.
-
For aromatic amine coupling partners, dissolve in a weakly acidic to neutral buffer.
-
-
Cool the solution of the coupling partner to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold, freshly prepared diazonium salt solution to the cold solution of the coupling partner.
-
Maintain the appropriate pH for the coupling reaction by adding a base (for phenolic coupling) or a buffer.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the resulting azo dye precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then with a suitable organic solvent to remove unreacted starting materials.
-
Purify the crude dye by recrystallization from an appropriate solvent.
IV. Visualizations
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Troubleshooting Logic for Low Diazotization Yield
Caption: Troubleshooting flowchart for low diazotization yield.
V. References
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
-
Organic Syntheses. (n.d.). CONGO RED. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
YouTube. (2021). Synthesis of an azo dye. [Link]
-
Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9). This molecule is a critical intermediate in the manufacturing of various azo dyes, pigments, and potentially pharmaceutical derivatives.[1] While the laboratory-scale synthesis is well-documented, transitioning to pilot or industrial scale introduces significant challenges related to reaction control, product purity, and process engineering.
This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world problems encountered by researchers and process chemists. My objective is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.
Overview of Core Synthesis Pathways
Two primary routes dominate the synthesis of this compound, each presenting unique scale-up hurdles:
-
Nitration-Reduction Pathway: This is the most established industrial method.[1] It involves the sulfonation of phenol, followed by nitration of the resulting 4-hydroxy-1,3-benzenedisulfonic acid, and finally, reduction of the nitro group to the desired amine.[2]
-
Direct Sulfonation Pathway: This route starts with a substituted aminophenol and introduces the two sulfonic acid groups directly using a strong sulfonating agent like oleum.[1]
This guide will address challenges pertinent to both pathways, with a focus on the common pitfalls in sulfonation and reduction steps.
Troubleshooting Guide: From Lab to Reactor
Section A: Reaction Control & Safety
Question 1: Our sulfonation reaction is showing a dangerous temperature spike (exotherm) that is difficult to control upon scaling up. What's happening and how can we manage it?
Answer: This is one of the most critical challenges in scaling up sulfonation. The reaction is highly exothermic, releasing approximately 380 kJ/kg of SO₃ reacted.[3] The core issue is the change in the surface-area-to-volume ratio. A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation. In a large reactor, the volume increases by the cube of the radius, while the heat transfer area (the reactor wall) only increases by the square.[4] This mismatch leads to heat accumulation.
Causality & Troubleshooting Steps:
-
Inadequate Heat Removal: The fundamental problem is that heat is being generated faster than your reactor's cooling system can remove it.
-
Solution: Conduct a basic energy balance for your target scale to ensure your cooling capacity is sufficient.[4] Consider upgrading to a more efficient reactor design, such as a falling film reactor (FFR), which is standard for industrial sulfonations due to its excellent heat transfer capabilities.[5]
-
-
Addition Rate is Too Fast: Adding the sulfonating agent (e.g., oleum) too quickly releases a massive amount of energy in a short period.
-
Solution: Switch to a semi-batch process where the sulfonating agent is added slowly and controllably.[4] The addition rate should be tied to the reactor temperature, allowing the cooling system to keep pace. For a 1000L reactor, this addition could take several hours.
-
-
Poor Mixing: Inadequate mixing creates localized "hot spots" where the reaction is proceeding much faster than in the bulk mixture.[6][7] This can initiate a runaway reaction.
-
Solution: Ensure vigorous and continuous agitation. For viscous reaction masses, a standard anchor or paddle agitator may be insufficient. A turbine or pitched-blade impeller is often necessary to achieve adequate top-to-bottom turnover.[6]
-
Question 2: We are struggling with inconsistent reaction times and incomplete conversion at the pilot scale. The reaction seems to stall. What are the likely causes?
Answer: This issue often points to mass transfer limitations or problems with reagent concentration. What works in a well-mixed flask doesn't always translate directly to a large, heterogeneous system.
Causality & Troubleshooting Steps:
-
Poor Mixing & Phase Immiscibility: The reaction between an organic substrate and sulfuric acid or oleum is a heterogeneous system.[6] If mixing is poor, the interfacial area between the two liquid phases is small, severely limiting the reaction rate.[7] The viscosity of the reaction mixture also tends to increase significantly as sulfonation proceeds, further hampering mixing.[3]
-
Water Content: Sulfonation with sulfuric acid stops if the acid concentration drops below approximately 90% due to the water formed during the reaction.[3]
-
Sub-optimal Temperature: While you need to control the exotherm, allowing the temperature to drop too low will significantly slow the reaction rate.
Section B: Product Quality & Impurity Profile
Question 3: We are observing significant amounts of di- and other poly-sulfonated byproducts, which is compromising our yield and purity. How can we improve selectivity for the desired disulphonic acid?
Answer: The formation of polysulfonated byproducts is a classic selectivity problem in aromatic sulfonation, driven by harsh reaction conditions.[6] The first sulfonation is typically fast, but subsequent additions are possible, especially if the conditions are not tightly controlled.
Causality & Troubleshooting Steps:
-
Excessive Sulfonating Agent/High Temperature: A large excess of oleum or high reaction temperatures provides the activation energy needed for the less favorable subsequent sulfonation reactions.[6]
-
Solution: Carefully control the stoichiometry. While an excess is needed, an excessive surplus should be avoided.[6] Maintain the reaction temperature at the lower end of the effective range. This is a delicate balance, as too low a temperature can stall the reaction (see Q2).
-
-
Poor "Micro-Mixing": Even with good bulk mixing, poor micro-mixing can lead to areas of high local concentration of the sulfonating agent as it is added. This is where polysulfonation occurs before the agent has a chance to disperse.
-
Solution: Add the sulfonating agent subsurface, directly into a highly agitated zone near the impeller. Avoid adding it onto the surface of a poorly mixed liquid. The goal is to disperse each drop as quickly as possible.
-
-
Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can allow the slower, undesired polysulfonation to occur.
Question 4: The final product color is off-spec (dark brown or black), whereas the lab-scale product was a light yellow powder. What could be causing this?
Answer: Color formation is typically a sign of degradation or charring, which is exacerbated by the thermal control and mixing challenges inherent in scale-up.
Causality & Troubleshooting Steps:
-
Localized Overheating (Charring): Contact with pure or highly concentrated SO₃ can cause immediate charring of organic compounds.[3] This is a direct result of the intense exotherm and poor mixing discussed in Q1.
-
Solution: The solutions are the same as for managing the exotherm: slow, controlled, subsurface addition of the sulfonating agent with excellent agitation to prevent localized hot spots.
-
-
Oxidation: The starting materials or product may be sensitive to oxidation, especially at higher temperatures and in the presence of strong acids.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen blanket). This is standard practice in large-scale reactors to prevent both oxidation and potential fire hazards.[3]
-
-
Impurities in Starting Materials: Impurities in the initial phenol or aminophenol can degrade under the harsh reaction conditions, leading to colored byproducts.
-
Solution: Ensure the quality of your starting materials meets specification before beginning a large-scale run.
-
Workflow & Troubleshooting Diagrams
// Challenges node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Heat Transfer"]; C2 [label="Mixing"]; C3 [label="Byproducts"]; C4 [label="Phase Separation"]; C5 [label="Purity"];
C1 -> Sulfonation [style=dashed, color="#EA4335", arrowhead=vee, label="Challenge"]; C2 -> Sulfonation [style=dashed, color="#EA4335", arrowhead=vee]; C3 -> Sulfonation [style=dashed, color="#EA4335", arrowhead=vee]; C4 -> Quench [style=dashed, color="#EA4335", arrowhead=vee, label="Challenge"]; C5 -> Purification [style=dashed, color="#EA4335", arrowhead=vee, label="Challenge"]; } dot Caption: High-level workflow for the synthesis of this compound, highlighting key stages where scale-up challenges typically occur.
Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations for handling large quantities of strong acids and reducing agents? A: Beyond the obvious need for appropriate personal protective equipment (PPE), key considerations include:
-
Exothermic Control: Ensure you have a robust cooling system and an emergency quenching plan.
-
Material Compatibility: Use reactors made of appropriate materials (e.g., glass-lined steel) to prevent corrosion.
-
Hydrogen Evolution: The reduction step, especially with iron or zinc in acid, generates flammable hydrogen gas. The reactor must be properly vented and operated in an area with good ventilation and no ignition sources.
-
Dust Explosion: Handling large quantities of powdered reducing agents like iron or zinc dust carries a risk of dust explosion. Use appropriate grounding and handling procedures.
Q: How do I choose between concentrated H₂SO₄ and oleum for a large-scale sulfonation? A: The choice depends on the reactivity of your substrate and the desired degree of sulfonation.
-
Concentrated Sulfuric Acid (98%): Less aggressive and safer to handle. It's often sufficient for activated rings, but the reaction can stall as water is produced.[3]
-
Oleum (Fuming Sulfuric Acid): Contains excess SO₃, making it a much stronger sulfonating agent.[6] It is more effective at driving the reaction to completion and achieving di-sulfonation but is also more hazardous and increases the risk of charring and side reactions. For this specific di-sulfonic acid, oleum is often required to achieve the desired conversion on an industrial scale.
Q: What analytical methods are essential for in-process control (IPC)? A: HPLC is the workhorse analytical technique for this process.[8][9]
-
Method: A reverse-phase (RP) HPLC method using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with phosphoric or formic acid) can effectively separate the starting material, intermediates, final product, and major impurities.[8][9]
-
Application: Use IPCs to monitor the disappearance of starting material and the formation of the product to determine the reaction endpoint accurately. This prevents running the reaction for too long (risking byproducts) or too short (incomplete conversion).
Q: How can we manage the acidic and metal-containing waste streams? A: This is a significant environmental and cost consideration.
-
Acidic Waste: The aqueous waste streams are highly acidic and must be neutralized before disposal. This is typically done with a cost-effective base like lime (calcium hydroxide) or caustic soda (sodium hydroxide).
-
Metal Waste: If using iron or zinc for the reduction, the waste stream will contain the corresponding metal salts. These streams often require treatment at a specialized wastewater facility. Some innovative approaches focus on recycling aromatic sulfonic acids from wastewater to create value-added products, though this is highly process-specific.[10][11][12]
Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC
This protocol provides a general framework. It must be validated for your specific process.
-
Sample Preparation: a. Carefully withdraw ~0.1 mL of the reaction mixture under inert atmosphere. b. Immediately quench the sample in a known volume (e.g., 10 mL) of a diluent (e.g., 50:50 water:acetonitrile) in a pre-weighed vial to stop the reaction and achieve a target concentration. c. Determine the exact mass of the reaction aliquot. d. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Example):
-
Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: a. Run a standard of your starting material and product to determine their retention times. b. Integrate the peak areas of the starting material and product in your sample chromatogram. c. Calculate the % conversion by comparing the relative peak areas (area normalization is often sufficient for IPC, but for precise yield, use a calibrated standard).
References
- PubMed. (2010, December 1).
- SIELC Technologies. (2018, May 16). This compound. [Link]
- American Chemical Society. (2010, November 5).
- ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]
- ResearchGate. (2025, August 9). Use of 4,4'-Dinitrostilbene-2,2'-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production | Request PDF. [Link]
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
- Chemithon. (1997).
- ResearchGate. (2025, October 2).
- ORBi.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]
- Chemical Processing. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Refining Community. Question 21: We are observing fouling of our feed/effluent exchangers that has impacted heat transfer and restricted feed.
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
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- 3. chemithon.com [chemithon.com]
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- 5. asiachmical.com [asiachmical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS: 120-98-9). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in developing robust and reproducible separation methods for this highly polar and ionizable compound. As your virtual application scientist, I will guide you through the underlying chemical principles and provide field-proven troubleshooting strategies to overcome common analytical hurdles.
Understanding the Analytical Challenge: Analyte Properties
The primary difficulty in analyzing this compound stems directly from its molecular structure. It is a small aromatic compound featuring multiple highly polar functional groups: two sulfonic acids, a phenolic hydroxyl group, and an amino group.[1] This combination of functionalities dictates its behavior in a chromatographic system.
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₆H₇NO₇S₂ | Low molecular weight (269.26 g/mol ).[2][3] |
| Structure | Benzene ring with -OH, -NH₂, and two -SO₃H groups.[1] | Extremely polar and hydrophilic. |
| Predicted pKa | -1.71 (Strongly Acidic - Sulfonic Groups)[2] | The sulfonic acid groups are fully deprotonated and negatively charged (anionic) across the entire usable HPLC pH range (pH 2-12). |
| Predicted XLogP3 | -1.1[3] | Indicates very high water solubility and negligible hydrophobicity. |
| Solubility | Soluble in water.[1] | Samples are easily prepared in aqueous diluents, but retention on nonpolar stationary phases is minimal. |
The key takeaway is that this molecule is permanently anionic and extremely polar. Standard reversed-phase (RP) HPLC methods, which rely on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), are fundamentally unsuited for retaining this compound.[4] It will typically elute in or near the void volume of the column.
General Troubleshooting Workflow
When encountering issues with your separation, a systematic approach is crucial. Before blaming the column or method, always verify the system's operational readiness. The following workflow provides a logical path for diagnosing problems.
Caption: A logical workflow for troubleshooting HPLC issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my analyte not retained on a standard C18 column?
Answer: Your analyte, this compound, is extremely polar and exists as an anion in typical mobile phases. A standard C18 stationary phase is nonpolar and hydrophobic. Due to the principle of "like dissolves like," your polar analyte has a much stronger affinity for the polar mobile phase than for the nonpolar stationary phase, leading to little or no interaction and, therefore, no retention.[4][5]
Furthermore, the silica backbone of many C18 columns has surface silanol groups (-Si-OH). At mobile phase pH values above approximately 3.5, these silanols can deprotonate to form negatively charged silanates (-Si-O⁻).[6] These silanates will electrostatically repel your anionic analyte, pushing it through the column even faster. This phenomenon is known as ion-exclusion.
Q2: How can I achieve retention and separation for this compound?
Answer: To retain a highly polar, anionic compound, you must introduce a different retention mechanism beyond simple hydrophobicity. The three most effective strategies are:
-
Mixed-Mode Chromatography (MMC): This is often the most robust and modern approach. MMC columns incorporate both reversed-phase (e.g., C18) and ion-exchange functionalities on the same stationary phase.[7][8] For your analyte, a mixed-mode reversed-phase/anion-exchange (RP/AX) column is ideal. These columns have positively charged groups that electrostatically attract and retain your anionic analyte, while the RP character provides an additional mode of separation.[9] This dual mechanism offers superior retention and unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[4]
-
Ion-Pair Chromatography (IPC): This is a traditional technique where a cationic "ion-pairing reagent" is added to the mobile phase.[10] This reagent, typically a quaternary ammonium salt like tetrabutylammonium (TBA), has a charged head that forms an ion pair with your anionic analyte and a nonpolar tail that interacts with the C18 stationary phase.[11][12] This effectively makes the analyte "less polar" and allows it to be retained. However, IPC methods can suffer from long column equilibration times and are often incompatible with mass spectrometry (MS) due to the non-volatile nature of the reagents.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[4] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. While effective for many polar compounds, HILIC can sometimes provide less reproducible results for highly charged sulfonic acids compared to MMC.
Q3: My peaks are broad and tailing significantly. What are the causes and solutions?
Answer: Peak tailing is one of the most common chromatographic problems, especially for ionizable compounds.[6]
| Cause | Explanation | Solution(s) |
| Secondary Silanol Interactions | The primary cause for acidic compounds. Residual, un-endcapped silanol groups on the silica surface can interact strongly with your analyte, causing a portion of the molecules to lag behind the main peak band.[6] | - Use a modern, high-purity, fully end-capped column. - Lower the mobile phase pH: At low pH (e.g., 2.5-3.0), silanol groups are protonated and less active.[14]- Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active sites and improve peak shape.[6] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing. | Reduce the injection volume or the concentration of your sample.[15] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | Use shorter, narrower ID tubing (e.g., 0.005" or 0.12 mm) and ensure all fittings are properly made with no dead volume. |
| Mobile Phase/Sample Mismatch | If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve your sample in the initial mobile phase.[16] |
Q4: My retention times are drifting between injections. What should I check?
Answer: Drifting retention times indicate that the chromatographic system is not in equilibrium.[17]
-
Insufficient Column Equilibration: This is the most common cause, especially when using ion-pairing reagents or high concentrations of buffer salts. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. When using ion-pair reagents, this can take much longer (30+ column volumes).[12]
-
Mobile Phase pH Instability: The retention of your ionizable analyte is highly sensitive to pH.[18][19] Ensure your mobile phase is adequately buffered. Use a buffer within +/- 1 pH unit of its pKa. For example, a phosphate buffer is effective between pH 2.1 and 3.1. Unstable pH can result from CO₂ from the air dissolving into an unbuffered or weakly buffered mobile phase.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics. Even small changes in ambient temperature can cause retention shifts. Use a thermostatted column compartment for reproducible results.[20][21]
-
Inconsistent Mobile Phase Preparation: If your pump is mixing solvents online (gradient system), ensure the proportioning valves are working correctly. Verify that the mobile phase was prepared accurately.[15]
Recommended Experimental Protocols
Here are two starting-point methodologies for the successful separation of this compound.
Protocol 1: Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) Method (Recommended)
This approach offers excellent retention, selectivity, and robustness. It is compatible with MS if volatile buffers like ammonium formate or ammonium acetate are used.[7][9]
-
Column: A mixed-mode RP/AX column (e.g., Waters Atlantis™ BEH C18 AX, Thermo Scientific™ Acclaim™ Trinity™ Q1, or similar).[4][7]
-
Mobile Phase A: 25 mM Ammonium Acetate, adjust pH to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm or as determined by analyte spectrum.
-
Rationale: The ammonium acetate buffer controls the ionic strength and pH, facilitating the ion-exchange interaction. The acetonitrile gradient elutes the analyte from the reversed-phase component of the stationary phase. Adjusting the pH and buffer concentration will directly impact retention and selectivity.[8]
Protocol 2: Reversed-Phase Ion-Pair (RP-IP) Method
This is a classic approach that can be effective if MS compatibility is not required.
-
Column: High-purity, end-capped C18 column (e.g., Waters SunFire™ C18, Agilent ZORBAX™ Eclipse Plus C18).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium (TBA) bisulfate, adjust pH to 6.5 with potassium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm.
-
Critical Note: The column must be thoroughly equilibrated with the ion-pairing mobile phase for at least 30-60 minutes or until retention times are stable. This column should be dedicated solely to ion-pair applications to avoid contamination of other analyses.[12]
Visualizing the Retention Mechanism
The diagram below illustrates how a mixed-mode RP/AX stationary phase retains the anionic this compound molecule.
Caption: Dual retention on a mixed-mode RP/Anion-Exchange phase.
References
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Buy this compound | 120-98-9. (2023). Smolecule.
- Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific.
- Mixed-Mode Chromatography. (2022).
- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (2001).
- A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. (n.d.).
- This compound. (n.d.). LookChem.
- This compound. (n.d.). PubChem.
- Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies.
- Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023). DiVA portal.
- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Ion pair chromatography reagents. (n.d.). Carlo Erba Reagents.
- Ion Pairing - Blessing or Curse? (2004).
- Polar Compounds. (n.d.). SIELC Technologies.
- Exploring the Role of pH in HPLC Separ
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Back to Basics: The Role of pH in Retention and Selectivity. (2018).
- HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013).
- HPLC Troubleshooting Guide. (n.d.). Chrom-Support.
- HPLC Troubleshooting Guide. (n.d.). Supelco.
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
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- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. itwreagents.com [itwreagents.com]
- 11. diva-portal.org [diva-portal.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
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- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Oxidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHBDS). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability and purity of AHBDS is critical for reproducible and accurate results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the primary challenge associated with this molecule: its susceptibility to oxidation.
FAQ 1: Why is my this compound solid or solution changing color?
Answer:
The discoloration of your AHBDS, typically observed as a shift from a white or light-yellow powder to shades of brown, violet, or even black, is a classic indicator of oxidation.[1][2] The root cause lies in its chemical structure. AHBDS is an aminophenol, containing both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on the same aromatic ring.[3][4]
The Mechanism of Instability:
-
High Electron Density: The amino and hydroxyl groups significantly increase the electron density of the benzene ring, making it highly susceptible to attack by oxidizing agents.
-
Oxidation Pathway: The primary oxidant is atmospheric oxygen, often accelerated by exposure to light.[1][5] The oxidation process transforms the aminophenol into highly reactive quinone-imine intermediates.
-
Polymerization: These intermediates are unstable and readily polymerize, forming complex, extended conjugated systems. These larger molecules absorb visible light, resulting in the characteristic dark discoloration of your sample.
This degradation compromises the purity of the compound, introducing impurities that can interfere with downstream applications, from analytical measurements to complex synthesis reactions.
Caption: General oxidation pathway of AHBDS.
FAQ 2: What is the definitive protocol for handling and storing AHBDS to guarantee its stability?
Answer:
Prevention is the most effective strategy. The following protocol integrates best practices for handling air- and light-sensitive compounds, ensuring the integrity of your AHBDS from the moment you open the container.
Experimental Protocol: Inert Handling and Storage of AHBDS
Objective: To prepare and store solutions of AHBDS while minimizing exposure to atmospheric oxygen and light.
Materials:
-
This compound (solid)
-
High-purity, degassed solvent (e.g., water, buffer)
-
Inert gas source (Nitrogen or Argon, >99.99% purity)
-
Schlenk line or glove box
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Syringes and needles for cannulation, or appropriate glassware for glove box use
-
Septa-sealed caps for vials
Methodology:
-
Environment Preparation (Critical Step):
-
Rationale: To physically remove oxygen from the experimental environment.
-
Procedure: Perform all manipulations within a glove box with an O₂ level <10 ppm. If a glove box is unavailable, use a Schlenk line. Place the AHBDS container, solvent, and all necessary glassware onto the Schlenk line and perform at least three vacuum/inert gas backfill cycles to purge any atmospheric oxygen.
-
-
Solvent Deoxygenation:
-
Rationale: Solvents, especially water, contain significant amounts of dissolved oxygen which must be removed.
-
Procedure: Sparge the solvent by bubbling a steady stream of inert gas (Nitrogen or Argon) through it via a long needle for at least 30-60 minutes prior to use.
-
-
Weighing and Dissolution:
-
Rationale: To prevent exposure of the highly sensitive solid compound during measurement and dissolution.
-
Procedure: Inside the inert atmosphere (glove box or under a positive pressure of inert gas), weigh the required amount of AHBDS directly into your reaction or storage vessel. Add the deoxygenated solvent to the vessel and stir until fully dissolved.
-
-
Storage and Sealing:
-
Rationale: Long-term protection depends on maintaining an inert and dark environment.
-
Procedure: Transfer the solution to an amber glass vial. Secure the vial with a septum-sealed cap. If using a Schlenk line, puncture the septum with a needle connected to the inert gas manifold to ensure a positive pressure, and another needle to act as an outlet. Remove the outlet needle first, then the gas inlet. For added protection, wrap the cap and neck of the vial with Parafilm.
-
-
Final Storage Conditions:
-
Rationale: Low temperatures slow the rate of any residual degradation reactions.[5]
-
Procedure: Store the sealed vial in a dark, refrigerated environment (2-8 °C). Avoid freezing unless the solvent system is designed for it.
-
Caption: Step-by-step workflow for preventing AHBDS oxidation.
FAQ 3: Can I use chemical antioxidants to stabilize my AHBDS solution?
Answer:
Yes, adding an antioxidant or a stabilizing agent is a highly effective secondary measure, especially for aqueous solutions that will be used over an extended period. These agents work by acting as "sacrificial" compounds, reacting with oxidants more readily than AHBDS.
The choice of antioxidant is critical and depends on your experimental system's compatibility.
| Antioxidant/Stabilizer | Typical Concentration | Recommended Solvent | Mechanism & Key Considerations |
| Sodium Metabisulfite | 0.1 - 1.0 mg/mL | Aqueous Buffers | Reducing Agent: Directly consumes dissolved oxygen. Very effective but can introduce sodium and sulfite ions into your system. Validate compatibility with downstream assays.[6] |
| Sodium Bisulfite | 0.1 - 1.0 mg/mL | Aqueous Buffers | Reducing Agent: Similar mechanism to metabisulfite. A common choice for stabilizing phenolic compounds.[6] |
| Ascorbic Acid (Vitamin C) | 1-5 mM | Aqueous Buffers | Radical Scavenger: A classic antioxidant that scavenges free radicals, preventing the initiation of oxidation chains. May alter the pH of unbuffered solutions. |
| Phenolic Antioxidants | Micromolar (µM) range | Aqueous / Organic | Inhibitor: Can reduce the oxidized intermediates of anilines back to their original form, effectively halting the degradation cascade.[7][8][9] Use is highly application-specific. |
Protocol Addendum: Incorporating an Antioxidant
-
During the Solvent Deoxygenation step (Protocol 2, Step 2), add the chosen antioxidant to the solvent before beginning the inert gas sparging. This ensures the stabilizer is present from the moment the AHBDS is dissolved.
FAQ 4: What are the essential safety precautions for working with this compound?
Answer:
While the primary technical challenge is oxidation, it is crucial to handle this compound with appropriate safety measures due to its chemical nature as a sulfonic acid derivative.
-
Corrosive Potential: Sulfonic acids are strong acids and can cause skin irritation or burns upon contact.[10][11]
-
Respiratory Irritation: Inhaling the dust can irritate the respiratory tract.[10]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]
-
Ventilation: Handle the solid powder and prepare solutions in a certified chemical fume hood to avoid inhalation.[12]
-
Storage: Store the compound away from strong oxidizing agents and bases in a cool, dry, and well-ventilated area.[5][12]
-
Spill Response: In case of a spill, contain the material and clean the area according to your institution's safety protocols for acidic compounds.
By integrating these robust handling, storage, and safety protocols into your workflow, you can ensure the long-term stability and purity of your this compound, leading to more reliable and successful research outcomes.
References
- Wenk, J., & Canonica, S. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Environmental Science & Technology, 46(10), 5455-5462. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Al-Ayed, A. S. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 15(1), 1-10. [Link]
- Wenk, J., & Canonica, S. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution.
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
- ACS Publications. (n.d.). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. [Link]
- Chemistry Stack Exchange. (n.d.). Why is o-aminophenol more acidic than p-aminophenol. [Link]
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
- ResearchGate. (n.d.). The structure of phenols (1–17), anilines (18–28), and phenols with an NH group (29–32) studied in this work. [Link]
- Global Substance. (2018).
- Google Patents. (n.d.).
- PubChem. (n.d.). 4-Aminophenol. [Link]
- Chemistry LibreTexts. (2020). 17.
- LookChem. (n.d.). This compound. [Link]
- Reddit. (n.d.). 4-Aminophenol stability. [Link]
- PubChem. (n.d.). This compound. [Link]
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- 6. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 7. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. assets.ctfassets.net [assets.ctfassets.net]
Technical Support Center: Catalyst Selection for 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for catalyst selection and process optimization. We will explore the underlying chemical principles and provide practical, field-proven advice to navigate the complexities of this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals, primarily follows a multi-step pathway.[1] The classical and most established industrial approach involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by the reduction of the resulting nitro group to an amine.[1][2] Another common method is the direct sulfonation of 4-aminophenol. Each of these routes presents unique challenges and considerations, particularly concerning catalyst selection, regioselectivity, and reaction conditions.
II. Catalyst Selection: A Critical Decision Point
The choice of catalyst is paramount to achieving high yield and purity of the final product. The primary catalytic step in the synthesis is typically the sulfonation of an aromatic precursor.
Sulfonation Catalysts
The electrophilic aromatic sulfonation of phenolic compounds is a well-established yet nuanced reaction. The choice of sulfonating agent and catalyst directly influences the reaction rate, selectivity, and overall efficiency.
-
Concentrated Sulfuric Acid (H₂SO₄): This is the most common and cost-effective sulfonating agent. It also acts as the catalyst for the reaction.[3] The active electrophile is believed to be sulfur trioxide (SO₃) or its protonated form, generated in equilibrium within the concentrated acid.[4]
-
Oleum (Fuming Sulfuric Acid): This is a solution of SO₃ in H₂SO₄.[5] It is a much stronger sulfonating agent than concentrated sulfuric acid and is used when the aromatic ring is deactivated or when multiple sulfonation is desired.[5]
-
Chlorosulfuric Acid (ClSO₃H): This is another powerful sulfonating agent that can be effective for this synthesis.[4]
-
Solid Acid Catalysts: Recent research has explored the use of reusable, heterogeneous catalysts to create a more environmentally friendly process. Silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (SiO₂/KHSO₄) have shown promise in the sulfonation of aromatic compounds.[6]
The selection among these depends on the specific substrate and the desired degree of sulfonation. For the synthesis of a disulphonic acid, a stronger sulfonating agent like oleum is often necessary.
Reduction Catalysts
For synthesis routes involving the reduction of a nitro group, the choice of catalyst is critical for achieving high conversion and selectivity.
-
Metal Catalysts: Platinum (Pt), Palladium (Pd), and Rhodium (Rh) supported on carbon are effective for the hydrogenation of nitroaromatics.[7] Studies have shown that Pt/C can be particularly effective for the selective hydrogenation of nitrobenzene to 4-aminophenol.[7]
-
Raney Nickel: This is another widely used catalyst for the hydrogenation of nitro compounds.[8]
The selection of the reduction catalyst will depend on factors such as the presence of other functional groups that could be reduced and the desired reaction conditions (e.g., hydrogen pressure, temperature).
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Disulphonated Product
Question: I am attempting to synthesize this compound by sulfonating 4-aminophenol, but I am getting a low yield of the disulphonated product and a significant amount of monosulphonated and starting material remains. What could be the issue?
Answer:
This is a common challenge related to the reactivity of the sulfonating agent and the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Sulfonating Agent Strength: The sulfonic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[9] Therefore, introducing a second sulfonic acid group is significantly more difficult than the first. If you are using concentrated sulfuric acid, it may not be strong enough to achieve a high conversion to the disulphonated product.
-
Solution: Switch to a stronger sulfonating agent like oleum (fuming sulfuric acid) . The higher concentration of SO₃ will drive the equilibrium towards the disulphonated product.[5]
-
-
Reaction Temperature and Time: Sulfonation is a reversible reaction.[5][10] The position of the sulfonic acid group can also be temperature-dependent.
-
Solution: Carefully control the reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable para-isomer in the monosulfonation of phenol, and can also promote desulfonation if the reaction is not sufficiently acidic.[11] For disulfonation, you may need to increase the temperature and reaction time to overcome the deactivating effect of the first sulfonic acid group. However, excessive heat can lead to side reactions and product degradation. Optimization of both temperature and time is crucial.
-
-
Water Content: The presence of water will reduce the strength of the sulfonating agent by converting SO₃ to H₂SO₄.[12]
-
Solution: Ensure your reagents are as anhydrous as possible. Using oleum also helps to mitigate this issue due to the excess SO₃.
-
FAQ 2: Poor Regioselectivity - Formation of Unwanted Isomers
Question: I am observing the formation of other isomers in addition to the desired this compound. How can I improve the regioselectivity of the sulfonation?
Answer:
Regioselectivity in the sulfonation of substituted phenols is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and amino (-NH₂) groups are both ortho-, para-directing and activating groups. The sulfonic acid group (-SO₃H) is a meta-directing and deactivating group.
-
Understanding Directing Effects: In 4-aminophenol, the -OH and -NH₂ groups will direct incoming electrophiles to the positions ortho to them (positions 2 and 6, and 3 and 5 respectively).
-
Kinetic vs. Thermodynamic Control: The sulfonation of phenols can be subject to kinetic or thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the ortho-isomer may be favored.[11] At higher temperatures, the reaction is under thermodynamic control, and the more sterically hindered and more stable para-isomer is often the major product.[11]
-
Blocking Groups: Because sulfonation is reversible, a sulfonic acid group can be used as a "blocking group" to direct other substituents.[5][10][13] After the desired substitution is complete, the blocking sulfonic acid group can be removed by heating in dilute acid.[5][10]
Solution:
To favor the formation of this compound, precise control over reaction conditions is key. The sulfonation will likely occur at positions 3 and 5, ortho to the hydroxyl group and meta to the amino group. The initial sulfonation will likely occur at the less sterically hindered position. Careful optimization of the reaction temperature and time can help to favor the desired isomer.
FAQ 3: Catalyst Deactivation During Nitro Group Reduction
Question: During the catalytic hydrogenation of the nitro-intermediate, I am observing a decrease in the reaction rate over time, suggesting catalyst deactivation. What are the possible causes and how can I prevent this?
Answer:
Catalyst deactivation is a common issue in catalytic hydrogenation. Several factors can contribute to this:
-
Poisoning by Impurities: Sulfur compounds are notorious poisons for many hydrogenation catalysts, particularly those based on noble metals like Pt, Pd, and Rh. If your nitro-intermediate was synthesized via sulfonation, residual sulfonating agents or sulfur-containing byproducts can poison the catalyst.
-
Solution: Thoroughly purify the nitro-intermediate before the reduction step. This may involve recrystallization or other purification techniques to remove any sulfur-containing impurities.
-
-
Sintering of the Catalyst: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate, a process known as sintering. This reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Solution: Operate the hydrogenation at the lowest effective temperature. Perform temperature optimization studies to find the balance between reaction rate and catalyst stability.
-
-
Fouling by Reaction Byproducts: Polymeric or tar-like byproducts can form and deposit on the catalyst surface, blocking the active sites.
-
Solution: Optimize the reaction conditions (solvent, temperature, pressure) to minimize the formation of byproducts. Ensure efficient stirring to prevent localized high concentrations of reactants or intermediates that could lead to side reactions.
-
Workflow for Catalyst Selection and Optimization
Caption: A workflow diagram for catalyst selection and process optimization in the synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Screening of Sulfonation Catalysts
This protocol outlines a general procedure for screening different sulfonating agents for the synthesis of this compound from 4-aminophenol.
Materials:
-
4-aminophenol
-
Concentrated sulfuric acid (98%)
-
Oleum (20% SO₃)
-
Chlorosulfuric acid
-
Anhydrous solvent (e.g., dichloromethane, if required)
-
Ice bath
-
Heating mantle with temperature controller
-
Round bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
Procedure:
-
Set up a clean, dry round bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
-
Charge the flask with 4-aminophenol.
-
Cool the flask in an ice bath.
-
Slowly add the sulfonating agent (e.g., concentrated sulfuric acid or oleum) dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100-120°C for disulfonation).
-
Maintain the reaction at this temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by taking small aliquots and analyzing them by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Isolate the product by filtration or extraction.
-
Analyze the crude product for yield and purity using HPLC and characterize it using NMR and MS.
Data to Collect:
| Catalyst/Agent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for Disulphonated Product |
| Conc. H₂SO₄ | 100 | 4 | ||
| Oleum (20%) | 100 | 2 | ||
| Chlorosulfuric Acid | 80 | 3 |
Protocol 2: Screening of Reduction Catalysts
This protocol provides a general method for screening catalysts for the reduction of a nitro-intermediate.
Materials:
-
Nitro-intermediate (e.g., 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid)
-
Hydrogenation catalyst (e.g., 5% Pt/C, 10% Pd/C, Raney Nickel)
-
Solvent (e.g., water, ethanol, acetic acid)
-
Hydrogen gas source
-
Parr hydrogenator or a similar high-pressure reactor
-
Filtration apparatus
Procedure:
-
Charge the high-pressure reactor with the nitro-intermediate, solvent, and the catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reactor to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Isolate the product from the filtrate.
-
Analyze the product for yield and purity.
Data to Collect:
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for Amino Product |
| 5% Pt/C | 50 | 60 | 4 | ||
| 10% Pd/C | 50 | 60 | 4 | ||
| Raney Ni | 100 | 80 | 6 |
V. Conclusion
The successful synthesis of this compound hinges on a rational approach to catalyst selection and process optimization. By understanding the underlying chemical principles of electrophilic aromatic substitution and catalytic hydrogenation, and by systematically troubleshooting common experimental challenges, researchers can significantly improve the yield, purity, and efficiency of their synthesis. This guide provides a foundational framework for navigating these complexities, empowering scientists to achieve their synthetic goals.
VI. References
-
PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
-
Quora. (2015, April 5). What is a sulphonation reaction of phenol?[Link]
-
PubMed Central. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. [Link]
-
ChemBK. This compound. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
OpenOChem Learn. EAS-Sulfonation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
-
IRIS. Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. [Link]
-
ResearchGate. Effect of Catalyst and on the sulfonation of aromatic compounds. [Link]
-
ChemRxiv. Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. [Link]
-
Dye intermediates. (2013, January 24). 4-Aminophenol-2,6-disulfonic acid. [Link]
-
Google Patents. US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes.
-
Eureka | Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Catalytic transformation of 4-nitrophenol into 4-aminophenol over ZnO nanowire array-decorated Cu nanoparticles. [Link]
-
PubMed. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. [Link]
-
PrepChem.com. Preparation of 4-aminophenol. [Link]
-
Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
PubChem. This compound. [Link]
-
Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
-
ResearchGate. Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. [Link]
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
- 2. This compound | 120-98-9 [chemicalbook.com]
- 3. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unive.it [iris.unive.it]
- 8. US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Analysis in 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid Production
Welcome to the technical support center for the analysis of byproducts in the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHDBS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating impurities during their experimental work. The information provided herein is synthesized from established chemical principles and field-proven analytical strategies to ensure both scientific accuracy and practical utility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis and analysis of AHDBS.
Q1: What are the primary synthesis routes for AHDBS, and how do they influence the byproduct profile?
There are two predominant classical synthesis pathways for AHDBS, each presenting a unique set of potential impurities.[1]
-
Nitration and Reduction: This common industrial method involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by the reduction of the resulting nitro intermediate.[2] The primary challenge with this route is ensuring the complete and selective reduction of the nitro group without affecting other functionalities.[3]
-
Direct Sulfonation: This alternative route involves the direct sulfonation of 2-aminophenol using agents like concentrated sulfuric acid or oleum.[1] The main difficulty here is controlling the regioselectivity of the sulfonation, which can lead to the formation of various positional isomers.[4]
Understanding your synthesis route is the first and most critical step in predicting the likely byproduct profile.
Q2: I'm using the nitration/reduction pathway. What specific byproducts should I be looking for?
The nitration and reduction pathway can generate several process-related impurities. Key byproducts to monitor include:
-
Incompletely Reduced Intermediates: The presence of 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid indicates that the reduction step has not gone to completion.
-
Starting Material Carryover: Residual 4-hydroxy-1,3-benzenedisulfonic acid may be present if the initial nitration was incomplete.
-
Side-Reaction Products: During the reduction of nitroaromatics, various condensation products can form, such as azoxy, azo, and hydrazo compounds, especially if reaction conditions are not tightly controlled.[5]
-
Over-reduction Products: While less common for this specific molecule, harsh reduction conditions could potentially lead to other modifications.
Q3: My synthesis involves the direct sulfonation of 2-aminophenol. What are the expected isomeric byproducts?
Controlling the position of sulfonation is the primary challenge in this route. The hydroxyl and amino groups direct the electrophilic substitution, but reaction conditions can lead to a mixture of products.[6]
-
Isomeric Monosulfonated and Disulfonated Products: You may observe the formation of various isomers such as 2-Aminophenol-4-sulfonic acid, 2-Aminophenol-6-sulfonic acid, or 4-Aminophenol-2,6-disulfonic acid.[2]
-
Unreacted 2-Aminophenol: Incomplete reaction will result in the carryover of the starting material.
-
Polysulfonated Species: Aggressive sulfonation conditions (high temperature, high concentration of oleum) can lead to the introduction of more than two sulfonic acid groups.[4]
Q4: What is the recommended analytical technique for separating AHDBS from its potential byproducts?
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing AHDBS and its highly polar, ionic byproducts.[7] Due to the nature of the analytes, specialized column chemistry is often required. A reversed-phase method on a standard C18 column often yields poor retention and peak shape for these compounds.[8] Therefore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is highly recommended for achieving optimal separation.[8]
Q5: I'm observing poor peak shape (tailing, broadening) in my HPLC analysis. What could be the cause?
Poor peak shape for sulfonic acids is a common issue. The primary causes are:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact ionically with the acidic sulfonic acid groups, leading to peak tailing. Using a modern, base-deactivated column or a column with low silanol activity (like Newcrom R1) can mitigate this.[9][10]
-
Inappropriate Mobile Phase pH: The mobile phase pH should be controlled with a suitable buffer to ensure a consistent ionization state for both the analyte and any residual silanols. For sulfonic acids, a low pH (e.g., 2.5-3.5 using phosphoric or formic acid) is often employed to suppress the ionization of silanol groups.[10][11]
-
Lack of Ion-Pairing Reagent: In reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds, although this can complicate MS detection.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your analysis.
Troubleshooting an Unknown Peak in Your Chromatogram
Encountering an unexpected peak in your HPLC chromatogram is a common analytical challenge. The following decision tree provides a logical workflow for identification.
Caption: A decision tree for identifying unknown HPLC peaks.
Data Interpretation: Potential Byproducts and Their Characteristics
The following table summarizes key potential byproducts. The relative retention time (RRT) is an estimate relative to the main AHDBS peak and will vary significantly based on the specific chromatographic method used.
| Compound Name | Molecular Formula | Molecular Weight | Potential Source | Expected Analytical Characteristics |
| This compound (AHDBS) | C₆H₇NO₇S₂ | 269.26 | Product | Target Peak (RRT = 1.00) |
| 2-Aminophenol | C₆H₇NO | 109.13 | Starting Material | Low retention on polar columns, significantly earlier elution (RRT << 1.0) |
| 4-Hydroxy-1,3-benzenedisulfonic acid | C₆H₆O₇S₂ | 254.24 | Starting Material | Earlier elution than AHDBS due to lack of amino group (RRT < 1.0) |
| 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | C₆H₅NO₉S₂ | 299.23 | Incomplete Reduction | Similar polarity to AHDBS, may co-elute or elute slightly later (RRT ≈ 1.0-1.1) |
| 2-Aminophenol-4-sulfonic acid | C₆H₇NO₄S | 189.19 | Isomeric Byproduct | More polar than 2-aminophenol but less than AHDBS (RRT < 1.0) |
| 4-Aminophenol-2,6-disulfonic acid | C₆H₇NO₇S₂ | 269.26 | Isomeric Byproduct | Same MW as product; requires good chromatographic separation (RRT may be close to 1.0) |
Section 3: Experimental Protocols
These protocols provide a starting point for your analytical method development.
Protocol 1: Sample Preparation for HPLC-MS Analysis
Objective: To prepare a sample of the crude reaction mixture for reproducible analysis.
-
Quench Reaction: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) in a suitable solvent to stop the reaction.
-
Dilution: Accurately dilute the sample in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A high dilution factor (e.g., 1:1000 or higher) is often necessary to avoid detector saturation and column overload.
-
Centrifugation/Filtration: If the diluted sample contains solid particulates (e.g., salts, catalysts), centrifuge at >10,000 x g for 5 minutes or filter through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent).
-
Transfer: Transfer the clear supernatant or filtrate to an HPLC vial for analysis.
Causality Note: Proper dilution is critical. Injecting a sample that is too concentrated can lead to peak distortion, column fouling, and ion suppression in the mass spectrometer. Filtration prevents particulates from blocking the HPLC system tubing and column frits.
Protocol 2: HPLC-UV-MS Method for Byproduct Profiling
Objective: A robust starting method for the separation and identification of AHDBS and its related impurities.
-
HPLC System: A system capable of gradient elution with UV and MS detectors.
-
Column: Mixed-Mode column (e.g., SIELC Obelisc N or similar) or a modern polar-endcapped C18 column (e.g., Waters Acquity BEH C18). Dimensions: 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: Ramp from 2% to 30% B
-
10-12 min: Hold at 30% B
-
12.1-15 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 230 nm and 280 nm
-
Mass Spectrometer: Electrospray Ionization (ESI) in Negative Ion Mode .
-
MS Scan Range: m/z 100 - 500
Causality Note:
-
Formic Acid: Used as a mobile phase modifier to provide protons for the reversed-phase mechanism and to aid in ESI ionization. It is MS-compatible.[10][11]
-
Negative Ion Mode (ESI-): Essential for analyzing sulfonic acids. The sulfonic acid groups readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.[12]
-
Gradient Elution: Necessary to elute both the highly polar early-eluting impurities and the main product within a reasonable analysis time.
Section 4: Synthesis and Byproduct Control Workflow
The following diagram illustrates the critical control points during the synthesis of AHDBS via the nitration/reduction pathway, where byproduct formation can be monitored and minimized.
Caption: Workflow with critical quality control (QC) points.
References
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]
- Shodex HPLC Columns and Standards. Analysis of Alkyl Sulfonic Acids (1) (NI-424). [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
- Shodex HPLC Columns and Standards. Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D). [Link]
- SIELC Technologies. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (2018, May 16). This compound. [Link]
- Science.gov. related impurities 4-aminophenol: Topics by Science.gov. [Link]
- American Chemical Society Publications.
- PubMed.
- ResearchGate. (2006, July 3).
- The Chemithon Corporation. (1997).
- PubMed. (2022, August 15).
- Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
- Google Patents.
Sources
- 1. Buy this compound | 120-98-9 [smolecule.com]
- 2. This compound | 120-98-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chemithon.com [chemithon.com]
- 5. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and defensible validation strategy. We will explore the foundational regulatory principles, compare the two most pertinent analytical techniques—High-Performance Liquid Chromatography and UV-Vis Spectrophotometry—and provide a detailed, field-tested protocol for the validation of a superior RP-HPLC method.
Chapter 1: The Regulatory Framework for Analytical Method Validation
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2] This principle is globally harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific guidance detailed in documents such as ICH Q2(R2).[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these principles, making them a cornerstone of pharmaceutical development and quality control.[5][6][7][8][9]
A successfully validated method ensures that the results generated are reliable, reproducible, and accurate for the intended application, be it for the assay of the main component, quantification of impurities, or stability testing.[4][6] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][12]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][11]
The relationship between these parameters and the overall validation process is illustrated in the workflow below.
Caption: A typical workflow for analytical method validation.
Chapter 2: Analytical Techniques for this compound
The molecular structure of this compound—featuring a polar aromatic core with amino, hydroxyl, and two highly acidic sulphonic acid groups—makes it highly water-soluble and dictates the most appropriate analytical approaches.[13][14]
Method A: High-Performance Liquid Chromatography (HPLC)
Reverse-phase (RP) HPLC is the preeminent technique for this analyte. The stationary phase (e.g., C8 or C18) is nonpolar, while a polar mobile phase is used for elution. The high polarity of the target molecule results in a short retention time, which can be modulated by adjusting the mobile phase composition.
-
Principle of Separation: The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The two sulphonic acid groups make the molecule highly polar, necessitating a highly aqueous mobile phase to achieve adequate retention on a standard C18 column. An acidic modifier (e.g., phosphoric or formic acid) is typically required to suppress the ionization of the sulphonic acid groups, leading to better peak shape and reproducible retention.[15][16]
-
Detection: The presence of the benzene ring provides a chromophore that allows for sensitive detection using a UV-Vis or Photo-Diode Array (PDA) detector.
Method B: UV-Vis Spectrophotometry
Spectrophotometry offers a simpler, high-throughput alternative, but often at the cost of specificity.
-
Principle of Quantification: This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. For compounds like this compound, quantification can be performed directly by measuring its native UV absorbance or, more commonly, through a derivatization reaction to produce a colored product that absorbs in the visible region. For instance, its amino group can react with reagents like 1,2-Naphthoquinone-4-sulphonate (NQS) or 4-aminoantipyrine to form intensely colored azo dyes, significantly enhancing sensitivity and shifting the measurement wavelength away from potential UV-absorbing interferences.[13][17][18]
Chapter 3: Head-to-Head Performance Comparison
The choice between HPLC and UV-Vis Spectrophotometry depends critically on the intended application. HPLC is unequivocally superior for regulatory filings requiring impurity profiling and stability-indicating assays, whereas spectrophotometry can be a fit-for-purpose choice for in-process controls or assays where the sample matrix is simple and well-characterized.
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method | Scientific Rationale for Performance |
| Specificity | Excellent | Poor to Fair | HPLC physically separates the analyte from impurities and degradation products before detection. Spectrophotometry measures the total absorbance of all chromophores at a specific wavelength, making it highly susceptible to interference.[10][11] |
| Linearity (r²) | Typically > 0.999[19][20] | Typically > 0.995 | Both methods can demonstrate excellent linearity. HPLC detectors have a wide dynamic range. The linearity of spectrophotometry depends on adherence to Beer's Law, which can deviate at high concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC's high specificity ensures that only the target analyte is quantified, leading to higher accuracy. Spectrophotometric accuracy can be compromised by interfering substances. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 2.0%Intermediate: < 3.0% | The automated, controlled environment of an HPLC system yields superior precision compared to the more manual-intensive spectrophotometric procedures, which may involve derivatization steps. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC, especially with a PDA detector, offers higher sensitivity. While derivatization can improve the sensitivity of spectrophotometry, it generally does not reach the levels of modern chromatographic systems.[12] |
| Robustness | Good | Fair | HPLC methods are generally robust, though sensitive to mobile phase pH and composition. Spectrophotometric methods, especially those requiring derivatization, can be sensitive to variations in reaction time, temperature, and reagent concentration.[5][11] |
| Throughput & Cost | Lower throughput, higher cost per sample. | Higher throughput, lower cost per sample. | HPLC runs take several minutes per sample, and the instrumentation is more expensive. Spectrophotometric plate-based assays are very rapid and cost-effective. |
Chapter 4: Detailed Experimental Protocol: Validation of an RP-HPLC Method
This section provides a comprehensive, step-by-step protocol for the validation of a stability-indicating RP-HPLC method for the assay of this compound.
Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (reagent grade).
-
Water (HPLC grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard nonpolar stationary phase for good retention of polar analytes. |
| Mobile Phase | 98:2 (v/v) Water : Acetonitrile with 0.1% H₃PO₄ | A highly aqueous mobile phase is needed for retention. Phosphoric acid ensures the sulphonic acid groups are protonated for better peak shape.[15][16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | PDA at 254 nm | Wavelength where the benzene chromophore has significant absorbance. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential early-eluting impurities. |
Experimental Validation Workflow
The following diagram outlines the sequence of experiments for a comprehensive validation study.
Caption: Experimental sequence for HPLC method validation.
Step-by-Step Validation Experiments
1. System Suitability Test (SST)
-
Procedure: Prepare a standard solution at the target concentration (e.g., 100 µg/mL). Inject this solution five times.
-
Causality: This is a mandatory check to ensure the chromatographic system is performing adequately before any validation data is collected.
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
%RSD of peak areas and retention times: ≤ 2.0%
-
2. Specificity (Forced Degradation)
-
Procedure: Subject a solution of the analyte to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV lamp). Analyze the stressed samples alongside an unstressed sample and a placebo.
-
Causality: This demonstrates that the method can separate the analyte from its potential degradation products, proving it is "stability-indicating."
-
Acceptance Criteria: The analyte peak should be spectrally pure (as determined by the PDA detector) and well-resolved (resolution > 2) from any degradation peaks.
3. Linearity and Range
-
Procedure: Prepare a series of at least five concentrations spanning the expected range (e.g., 80% to 120% of the assay concentration). Inject each concentration in triplicate.
-
Causality: This confirms the direct proportionality between concentration and detector response.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
4. Accuracy
-
Procedure: Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Causality: This demonstrates the method's ability to recover the true amount of analyte from a sample matrix.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision
-
Repeatability: Analyze six independent preparations of the analyte at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Causality: These experiments quantify the random error of the method under different conditions.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
6. Limit of Quantitation (LOQ)
-
Procedure: Estimate the LOQ (e.g., via signal-to-noise ratio of 10:1) and prepare a solution at this concentration. Analyze this solution for accuracy and precision (n=6).
-
Causality: This verifies the lowest concentration at which the analyte can be reliably quantified.
-
Acceptance Criteria: Accuracy and precision at the LOQ should meet pre-defined criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).
7. Robustness
-
Procedure: Analyze a standard solution while making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1).
-
Causality: This assesses the method's reliability during routine use where minor variations are expected.
-
Acceptance Criteria: System suitability parameters must still be met, and the change in analyte concentration should be minimal.
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific purpose. For this compound, a reverse-phase HPLC method is demonstrably superior for applications requiring high specificity, such as quality control, stability testing, and impurity profiling in the pharmaceutical industry. Its ability to separate the analyte from potential interferents provides a level of assurance that spectrophotometric methods cannot match.
While UV-Vis spectrophotometry offers advantages in speed and cost for non-critical applications with simple matrices, its inherent lack of specificity makes it unsuitable for regulatory submissions. The choice of method must always be justified based on its intended use, and the validation must be sufficiently comprehensive to prove its fitness for that purpose, in line with the stringent expectations of global regulatory authorities.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. (2018). This compound.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
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- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Compliance Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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A Comparative Guide to Nitrite and Nitrate Determination: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid as a Potential Alternative to the Griess Reagent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of nitrite and nitrate ions is paramount across various fields, from environmental monitoring and food safety to biomedical research and pharmaceutical quality control. The Griess test, a robust and well-established colorimetric method, has long been the cornerstone for these measurements. This guide provides an in-depth analysis of the Griess reagent and explores the potential of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid as a structurally related but less-documented alternative. While direct comparative experimental data for the latter is scarce, this guide will dissect the underlying chemical principles, present the established performance of the Griess test, and outline the necessary experimental framework for evaluating this compound as a viable alternative.
The Benchmark: The Griess Diazotization-Coupling Reaction
The Griess test, first described by Peter Griess in 1858, remains the most widely used spectrophotometric method for the determination of nitrite.[1] Its enduring prevalence is a testament to its simplicity, sensitivity, and cost-effectiveness.
Mechanism of Action
The Griess reaction is a two-step diazotization-coupling process. In an acidic environment, nitrite ions (NO₂⁻) react with a primary aromatic amine, most commonly sulfanilamide, to form a diazonium salt. This highly reactive intermediate then couples with a second aromatic compound, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, intensely colored azo dye.[1][2] The resulting magenta-colored solution exhibits maximum absorbance typically around 540-548 nm, which is directly proportional to the initial nitrite concentration.
For the analysis of nitrate (NO₃⁻), a preliminary reduction step is required to convert it to nitrite. This is commonly achieved by passing the sample through a cadmium column or by using the enzyme nitrate reductase.[2]
Caption: The two-step mechanism of the Griess reaction for nitrite detection.
Performance Characteristics of the Griess Reagent
The Griess assay is known for its good sensitivity and a broad linear range. The table below summarizes typical performance parameters, though specific values can vary depending on the exact protocol and instrumentation.
| Parameter | Typical Performance of Griess Reagent |
| Limit of Detection (LOD) | 0.02 - 2 µM[1] |
| Linear Range | Typically up to 100-250 µM |
| Wavelength of Max. Absorbance (λmax) | 540 - 548 nm |
| Reaction Time | 10 - 30 minutes at room temperature |
| Advantages | High sensitivity, cost-effective, robust, well-validated |
| Disadvantages | Susceptible to interference from other colored compounds and certain reducing agents, requires a separate step for nitrate determination. |
Exploring an Alternative: this compound
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is a chemical compound with applications as an intermediate in the synthesis of azo dyes.[3] Its chemical structure, featuring a primary amino group on a benzene ring, makes it a theoretical candidate for diazotization-coupling reactions, similar to the components of the Griess reagent.
Theoretical Basis for Application in Nitrite Analysis
The core of the Griess test is the diazotization of a primary aromatic amine by nitrite. This compound possesses such a primary amino group. In the presence of an acidic medium and nitrite, it is expected to form a diazonium salt. This diazonium salt could then potentially couple with an appropriate aromatic compound to form a colored azo dye, which could be quantified spectrophotometrically. The hydroxyl and sulfonic acid groups on the benzene ring would influence the reactivity of the diazonium salt and the spectral properties of the resulting azo dye.
Caption: Hypothetical reaction pathway for nitrite detection using this compound.
Current State of Knowledge and a Call for Experimental Validation
To establish this compound as a viable alternative, a rigorous experimental validation is necessary. The following section outlines a proposed workflow for such a study.
Experimental Design for Validation and Comparison
For researchers interested in exploring the potential of this compound, the following experimental protocol provides a framework for its validation and comparison against the Griess reagent.
Part 1: Method Development and Optimization
-
Selection of Coupling Agent: Investigate various coupling agents (e.g., phenol, resorcinol, naphthol derivatives) to react with the diazonium salt of this compound to identify a combination that produces a stable and intensely colored azo dye.
-
Optimization of Reaction Conditions:
-
pH: Determine the optimal pH for both the diazotization and coupling steps.
-
Reagent Concentrations: Optimize the concentrations of this compound and the chosen coupling agent.
-
Reaction Time and Temperature: Establish the necessary incubation time and temperature for complete color development and stability.
-
Determination of λmax: Scan the absorbance spectrum of the resulting azo dye to identify the wavelength of maximum absorbance.
-
Part 2: Method Validation
Once the optimal conditions are established, the method should be validated according to ICH (International Council for Harmonisation) or similar guidelines.
-
Linearity and Range: Prepare a series of nitrite standards of known concentrations and measure their absorbance to determine the linear working range of the assay.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of nitrite that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking known amounts of nitrite into various sample matrices (e.g., water, cell culture media, diluted plasma) and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample within the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days with different analysts and/or equipment.
-
-
Selectivity/Specificity: Investigate the potential interference from other ions and compounds commonly found in the sample matrices of interest.
Part 3: Head-to-Head Comparison with the Griess Reagent
Conduct a parallel experiment using the optimized this compound method and a standard Griess reagent assay.
-
Analyze identical sets of nitrite standards and spiked samples with both methods.
-
Compare the key performance parameters: LOD, LOQ, linearity, accuracy, and precision.
-
Evaluate the performance of both methods in real-world samples.
Caption: A proposed workflow for the validation and comparison of a new nitrite detection method.
Conclusion: An Established Standard and a Path for Future Research
The Griess reagent remains the gold standard for the spectrophotometric determination of nitrite due to its well-documented performance, reliability, and the wide availability of commercial kits and established protocols. Its mechanism is thoroughly understood, and its limitations are well-defined.
This compound presents a theoretically plausible alternative based on its chemical structure. However, the current lack of published experimental data and validated protocols for its use in quantitative nitrite analysis prevents its recommendation as a direct substitute for the Griess reagent at this time.
For researchers in analytical method development, the exploration of this compound and similar compounds could lead to the discovery of new reagents with potentially improved properties, such as enhanced sensitivity, a broader linear range, or reduced interference. The experimental framework provided in this guide offers a roadmap for such investigations. Until such data becomes available, the Griess test remains the most trustworthy and scientifically validated choice for routine nitrite and nitrate analysis.
References
- Griess, P. Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft12, 426-428 (1879).
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performance comparison of different synthesis routes for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
A Comparative Guide to the Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Introduction
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is a crucial chemical intermediate with the molecular formula C₆H₇NO₇S₂.[1] This compound, appearing as a white to light-yellow crystalline powder, is characterized by a benzene ring functionalized with two sulfonic acid groups, an amino group, and a hydroxyl group.[1] This unique substitution pattern makes it highly soluble in water and imparts acidic properties.[1] Its primary application lies in the manufacturing of azo dyes, where it serves as a coupling component.[1] Furthermore, its derivatives are explored for their potential therapeutic applications and in the development of functional materials like organic conductors.[1]
Given its industrial significance, the efficiency, safety, and environmental impact of its synthesis are of paramount importance. This guide provides an in-depth comparison of the primary synthesis routes for this compound, offering experimental data and field-proven insights for researchers, chemists, and drug development professionals. We will delve into two major pathways: the nitration and subsequent reduction of a disulfonated phenol, and the direct disulfonation of 2-aminophenol.
Route 1: Nitration of 4-Hydroxybenzene-1,3-disulfonic Acid and Subsequent Reduction
This classical two-step approach is the most established industrial method for producing the target compound.[1][2] It leverages the well-understood principles of electrophilic aromatic substitution, beginning with the sulfonation of phenol, followed by nitration and finally reduction.
Causality and Experimental Choices
The logic of this pathway is rooted in controlling the regioselectivity of the functional group additions.
-
Initial Disulfonation of Phenol: Phenol is first sulfonated to produce 4-hydroxybenzene-1,3-disulfonic acid (Phenol-2,4-disulfonic acid). The hydroxyl group is a strongly activating ortho-, para-director. Sulfonation occurs at the ortho and para positions, leading to the desired disubstituted intermediate.
-
Nitration: The subsequent nitration step introduces a nitro group onto the ring. The existing hydroxyl and sulfonic acid groups direct the incoming electrophile (the nitronium ion, NO₂⁺). The powerful activating effect of the hydroxyl group directs the nitro group to the remaining ortho position (position 5).[3] This step is critical and must be carefully controlled to prevent over-nitration or oxidative degradation. The use of a mixture of concentrated nitric and sulfuric acids is standard for generating the necessary nitronium ion.[1][4]
-
Reduction: The final step involves the reduction of the nitro group to an amino group. A variety of reducing agents can be employed, with common industrial choices including iron powder in an acidic medium (Béchamp reduction) or sodium sulfide/hydrosulfide.[5][6] Catalytic hydrogenation is another viable, often cleaner, alternative.[7] The choice of reducing agent is often a trade-off between cost, efficiency, and waste disposal considerations.
Visualizing the Pathway: Nitration-Reduction Route
Caption: Workflow for the Direct Sulfonation Synthesis Route.
Experimental Protocol: Disulfonation of 2-Aminophenol
This protocol is a representative procedure for the direct sulfonation of an aminophenol derivative, illustrating the general conditions required.
Materials:
-
2-Aminophenol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (Oleum, e.g., 20-65% free SO₃)
-
Ice bath
-
Salting-out agent (e.g., Sodium Chloride)
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, carefully dissolve 2-aminophenol in concentrated sulfuric acid at a controlled temperature, typically between 5-35°C, using an ice bath to manage the exothermic dissolution. [8]2. Once dissolution is complete, begin the dropwise addition of fuming sulfuric acid. The temperature must be carefully monitored and maintained within the specified range to prevent degradation and control the reaction rate.
-
After the addition is complete, the reaction mixture is typically stirred for several hours at a controlled temperature to ensure the completion of the disulfonation.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
The product is then precipitated from the acidic aqueous solution, often by a process of "salting out," where a saturated solution of a salt like sodium chloride is added to decrease the solubility of the sulfonic acid product.
-
The precipitated product is collected by filtration, washed with a brine solution to remove excess acid, and then dried. Further purification may be required, for example, through recrystallization.
Performance Comparison
The choice between these synthetic routes depends on a multitude of factors, including scale, available equipment, cost of raw materials, and purity requirements. The following table summarizes the key performance indicators for each route.
| Parameter | Route 1: Nitration-Reduction | Route 2: Direct Sulfonation |
| Number of Steps | Typically 2-3 (Sulfonation, Nitration, Reduction) | Typically 1-2 (Sulfonation, Isolation) |
| Typical Yield | Moderate to High. The provided protocol suggests a yield of ~50-60% for the reduction step alone. [5]Overall yields depend on all steps. | Variable. Can be high, but often compromised by the formation of isomers and sulfonated byproducts. |
| Purity of Crude Product | Generally good. The stepwise nature allows for better control of regioselectivity, leading to fewer isomeric impurities. | Lower. The high reactivity of the starting material can lead to a mixture of mono- and di-sulfonated products, as well as other isomers, requiring more extensive purification. |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃, Reducing agents (Na₂S, Fe/HCl). | Conc. H₂SO₄, Fuming Sulfuric Acid (Oleum). |
| Safety Concerns | Use of highly corrosive and oxidizing nitrating mixtures. Generation of toxic H₂S gas if Na₂S is used in acidic conditions. Handling of metal powders. | Use of highly corrosive and hazardous fuming sulfuric acid. Reactions are often highly exothermic and require careful temperature control. |
| Environmental Impact | Generation of acidic waste streams and potentially heavy metal-containing sludge (if using Fe/Sn). Waste from the reducing agent needs treatment. | Generation of large volumes of acidic wastewater. SO₂/SO₃ emissions are a concern if not properly managed. |
| Scalability | Excellent. This is the established and proven method for large-scale industrial production. [1] | Moderate to Good. Can be scaled, but control of exotherms and purification can be challenging on a very large scale. |
Conclusion and Outlook
The synthesis of this compound is dominated by the Nitration-Reduction pathway . Its primary advantage is the high degree of regiochemical control, which leads to a purer final product and simplifies downstream processing. This reliability has made it the cornerstone of industrial production. [1]Although it involves more steps and utilizes hazardous nitrating agents, the process is well-optimized and understood for large-scale manufacturing.
The Direct Sulfonation route presents a more atom-economical alternative with fewer synthetic steps. However, it is hampered by challenges in controlling the reaction's selectivity. The highly activated nature of 2-aminophenol makes it difficult to prevent the formation of isomeric byproducts, which complicates purification and can lower the effective yield of the desired product. For applications where absolute purity is less critical or for smaller-scale synthesis, this route may be considered, but it requires significant process optimization to be competitive.
Future research may focus on developing greener and more selective catalytic methods for either pathway. This could include the use of solid acid catalysts for sulfonation or novel catalytic systems for hydrogenation that operate under milder conditions and reduce waste generation.
References
- Smolecule. (2023, August 15). Buy this compound | 120-98-9.
- ChemicalBook. (2023, October 29). This compound Chemical Properties,Uses,Production.
- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- Google Patents. (CN104693074A). Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
- Filo. (2025, October 12). What is the product X of the following reaction? 4-hydroxybenzene-1,3-di...
- ChemicalBook. 2-Aminophenol-4-sulfonic acid synthesis.
- Master Organic Chemistry. (2018, April 30).
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid-Based Assays
For researchers, scientists, and drug development professionals, the accuracy and specificity of an assay are paramount. This guide provides an in-depth technical analysis of assays based on 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, with a particular focus on the critical issue of cross-reactivity. By understanding the underlying chemistry and potential pitfalls of these assays, and comparing them with established alternatives, researchers can make more informed decisions in their experimental design and data interpretation.
Introduction: The Role of this compound in Analytical Assays
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is an aromatic compound featuring both an amino and a hydroxyl group, along with two sulfonic acid moieties that enhance its water solubility.[1][2] Its chemical structure makes it a valuable reagent in analytical chemistry, primarily as a coupling component in the synthesis of azo dyes for colorimetric and spectrophotometric analysis.[1][3]
While not always explicitly named in commercial assay kits, this compound and its structural analogues are key to a class of assays that rely on diazotization and coupling reactions. A prime example of such an assay is the determination of nitrite, a critical analyte in various fields including environmental monitoring, food chemistry, and biomedical research as an indicator of nitric oxide production.[4][5]
The Core Chemistry: Diazotization-Coupling Reactions
The fundamental principle of these assays is a two-step diazotization-coupling reaction.[3][6] In the first step, a primary aromatic amine (the diazotizing agent) reacts with nitrite in an acidic medium to form a diazonium salt. In the second step, this highly reactive diazonium salt is coupled with an aromatic compound, such as a phenol or an amine (the coupling agent), to form a stable and intensely colored azo dye.[7] The concentration of the resulting azo dye, which is directly proportional to the initial nitrite concentration, is then quantified spectrophotometrically.[4]
This compound, with its reactive aromatic ring activated by the hydroxyl and amino groups, is an excellent candidate for the coupling agent in such reactions.
Caption: General mechanism of a diazotization-coupling reaction for colorimetric analysis.
The Challenge of Cross-Reactivity and Interference
The reliability of any assay hinges on its specificity. In the context of assays based on this compound and similar reagents, cross-reactivity and interference can arise from several sources, leading to erroneous results.
1. Structurally Similar Compounds: Other aromatic amines or phenolic compounds present in the sample matrix could potentially react with the diazonium salt, leading to the formation of different azo dyes with varying spectral properties. This is a particular concern in complex biological samples.
2. Interference with the Diazotization Reaction: Substances that can react with nitrous acid or the diazonium salt can interfere with the assay. For example, ascorbic acid and sulfhydryl-containing compounds (like cysteine and glutathione) are known to reduce diazonium salts, thus preventing the formation of the colored azo dye and leading to underestimation of the analyte.
3. Matrix Effects: Complex sample matrices, such as cell culture media, plasma, or tissue homogenates, contain a multitude of components that can interfere with the assay.[8] These include:
-
Hemolysis: The release of hemoglobin from red blood cells can cause spectral interference.
-
Lipemia: High concentrations of lipids can lead to turbidity, which scatters light and affects spectrophotometric readings.
-
Icterus: High levels of bilirubin can also cause spectral interference.
-
Proteins: High concentrations of proteins can sometimes precipitate in the acidic conditions of the assay, leading to turbidity.
4. Exogenous Substances: Drugs, their metabolites, or other exogenous compounds present in the sample may also interfere with the reaction.
A Comparative Overview of Nitrite Detection Assays
To provide a practical context for evaluating the performance of this compound-based assays, we will compare them with other common methods for nitrite determination.
| Assay Principle | Method | Advantages | Disadvantages & Potential Interferences |
| Colorimetric (Diazotization-Coupling) | Griess Assay & Analogues | Simple, inexpensive, high-throughput adaptable. | Interference from complex matrices (e.g., biological fluids), reducing agents (ascorbic acid, thiols), and other aromatic compounds.[8] |
| Chromatographic | Ion Chromatography (IC) | High specificity and sensitivity, can simultaneously measure other anions (e.g., nitrate). | Requires specialized equipment, longer analysis time, potential for matrix effects on the column. |
| Electrochemical | Amperometric/Voltammetric Sensors | High sensitivity, real-time measurements possible. | Electrode fouling by sample components, potential for interference from other electroactive species. |
| Spectrofluorimetric | Fluorescence-based Assays | Generally higher sensitivity than colorimetric methods. | Susceptible to quenching or enhancement effects from matrix components, potential for interference from fluorescent compounds in the sample.[9] |
| Chemiluminescence | Nitric Oxide Analyzers | Very high sensitivity and specificity for nitric oxide and its derivatives. | Requires specialized and expensive equipment. |
Experimental Protocol: Assessing Assay Interference
To ensure the validity of your results, it is crucial to perform interference testing, especially when working with complex sample matrices.
Objective: To determine if components of the sample matrix interfere with the accurate quantification of the analyte (e.g., nitrite) using a diazotization-coupling assay.
Materials:
-
Analyte standard solution (e.g., sodium nitrite standard).
-
Assay reagents (diazotizing agent, coupling agent like this compound, and acidic buffer).
-
Sample matrix (e.g., cell culture medium, plasma).
-
Spectrophotometer (plate reader or cuvette-based).
Procedure:
-
Prepare a Spike Solution: Prepare a concentrated solution of the analyte standard.
-
Prepare Spiked and Unspiked Samples:
-
Unspiked Sample: Mix a known volume of the sample matrix with the assay diluent.
-
Spiked Sample: Mix the same volume of the sample matrix with a small, known volume of the spike solution. The final concentration of the added analyte should be within the linear range of the assay.
-
-
Prepare a Standard Curve: Prepare a standard curve of the analyte in the assay diluent.
-
Perform the Assay: Run the assay on the unspiked sample, the spiked sample, and the standard curve samples according to the assay protocol.
-
Calculate Recovery:
-
Determine the concentration of the analyte in the unspiked and spiked samples from the standard curve.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Added Analyte] x 100
-
Interpretation of Results:
-
A recovery of 80-120% generally indicates that there is no significant interference from the sample matrix.
-
A recovery outside this range suggests the presence of interfering substances.
Caption: Workflow for assessing assay interference using the spike and recovery method.
Conclusion and Recommendations
Assays based on this compound and similar coupling agents offer a simple and cost-effective method for the colorimetric determination of various analytes, most notably nitrite. However, their susceptibility to cross-reactivity and interference from complex sample matrices necessitates careful validation.
Key Recommendations:
-
Understand Your Sample: Be aware of the potential interfering substances in your specific sample type.
-
Perform Validation: Always conduct interference testing (e.g., spike and recovery) when using a new sample matrix.
-
Consider Alternatives: For complex matrices or when high specificity is required, consider alternative methods such as ion chromatography or mass spectrometry-based techniques.
-
Proper Controls: Include appropriate controls in your experiments, such as matrix blanks and unspiked samples, to account for background signals and matrix effects.
References
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- Mhlanga, S., et al. (2021). Rapid and highly selective colorimetric detection of nitrite based on the catalytic activity of AuNP-CeO2 NP@GO hybrid nanozyme. University of Dundee. [Link]
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- Shodhganga. (2020, January 7). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. [Link]
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- Wikipedia. Griess test. [Link]
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- Jie, N., et al. (2001). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid. Analytica Chimica Acta, 428(1), 121-127. [Link]
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- El-Didamony, A. M. (1984). Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents. Talanta, 31(4), 295-297. [Link]
- Alhfidh, H. A., & Othman, N. S. (2021). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Egyptian Journal of Chemistry, 64(1), 35-41. [Link]
- Kazandjian, N. E., & Kuttner, T. (1983). Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid as the coupling agent. Analytical Chemistry, 55(12), 2038-2040. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental design, grounding every step in the principles of scientific integrity to ensure the development of a robust, reliable, and transferable analytical method.
The core of any successful drug development program or chemical manufacturing process lies in the ability to produce consistent and reliable data. An analytical method, no matter how well-developed in a single laboratory, cannot be considered truly robust until it has been challenged and proven transferable across multiple sites. This process, known as inter-laboratory validation or a "round-robin" study, is the ultimate test of a method's suitability for its intended purpose[1].
This compound is a key intermediate in the synthesis of various chemical entities, including azo dyes, and its derivatives may have pharmaceutical applications[2]. Accurate and precise quantification of this compound and its potential impurities is therefore critical for quality control. This guide will focus on the most prevalent analytical technique for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Foundation: The Analytical Method and Validation Parameters
Before an inter-laboratory study can commence, the analytical method must be fully developed and validated within the originating laboratory. This initial validation serves as the baseline for performance and is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures[3].
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1]. This involves evaluating a specific set of performance characteristics, which will later be compared across participating laboratories.
Key Validation Parameters (ICH Q2(R1))
The following parameters form the bedrock of a robust analytical method and are essential for inter-laboratory comparison[4][5]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means ensuring that the HPLC peak for the main compound is well-resolved from any synthesis precursors or known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[5]. This is fundamental for accurate quantification.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using a reference standard of known purity[5].
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial. This is the primary focus of this guide.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[5].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature)[4]. This provides an indication of its reliability during normal usage.
Structuring the Inter-Laboratory Validation Study
A successful inter-laboratory study requires meticulous planning, a clear protocol, and standardized materials. The structure can be broken down into three distinct phases, a model adapted from established validation studies[6].
Caption: Workflow for an inter-laboratory validation study.
Phase 1: Preparation and Laboratory Qualification
-
Designate a Coordinating Laboratory: This central lab is responsible for preparing and distributing all materials, defining the protocol, answering queries, and analyzing the final data.
-
Protocol Development: A highly detailed protocol is non-negotiable. It must specify every variable, from reagent preparation to the integration parameters of the chromatogram.
-
Material Standardization: The coordinating lab must prepare and distribute identical, homogeneous samples to all participants. This includes:
-
A high-purity reference standard of this compound.
-
Pre-weighed, blinded samples at different concentrations (e.g., low, medium, high).
-
A "system suitability" sample with the active compound and a known, closely eluting impurity to test for column resolution.
-
-
Laboratory Qualification: Before analyzing the test samples, each laboratory must demonstrate its capability to perform the method. This involves running the system suitability sample and meeting predefined criteria (e.g., resolution > 2.0, tailing factor < 1.5, theoretical plates > 5000). This step ensures that any observed variability is due to the method's robustness, not a failure of the local setup.
Phase 2: Blind Sample Analysis
Once qualified, each laboratory proceeds to analyze the set of blinded samples. To properly assess precision, samples should be provided in duplicate or triplicate, with the identity and concentration unknown to the analyst. This blinding is crucial to prevent bias.
Phase 3: Statistical Analysis and Final Assessment
The coordinating laboratory gathers all raw data. The statistical analysis is the lynchpin of the study. It typically involves:
-
Screening for Outliers: Using tests like Cochran's C or Grubb's test to identify and potentially exclude statistically significant variant data.
-
Analysis of Variance (ANOVA): To partition the total variability of the data into its sources: within-laboratory (repeatability) and between-laboratory (reproducibility).
-
Calculating Performance Characteristics: Determining the overall mean, standard deviation, relative standard deviation (RSD) for repeatability (RSDr) and reproducibility (RSDR).
The method is considered successfully validated if the reproducibility (RSDR) is within the acceptance criteria defined at the outset of the study (e.g., typically <15% for impurity analysis, but dependent on the concentration level).
Experimental Protocol: RP-HPLC Method
This section provides a detailed, self-validating protocol for the quantification of this compound.
Caption: Standard workflow for RP-HPLC analysis.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, e.g., Milli-Q)
-
HPLC System: Quaternary pump, autosampler, column oven, and UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Causality Note: A gradient elution is chosen to ensure separation of the polar main compound from potential less-polar impurities. Phosphoric acid is used to acidify the mobile phase, which suppresses the ionization of the sulphonic acid groups, leading to better peak shape and retention on a C18 column[7][8].
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
System Suitability
Before any sample analysis, inject the system suitability solution. The acceptance criteria must be met:
-
Resolution (Rs): The resolution between this compound and the nearest eluting peak must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 1.5.
-
Repeatability: The %RSD for five replicate injections of a standard should be ≤ 2.0%.
Trustworthiness Note: The system suitability test is a self-validating component of the protocol. It provides daily verification that the entire system (instrument, column, mobile phase) is performing as expected before committing to sample analysis[4].
Data Presentation and Interpretation
The final report from the coordinating laboratory should summarize the data in clear, comparative tables. Below are examples of how the key validation data should be presented.
Table 1: System Suitability Results (Inter-Laboratory Comparison)
| Laboratory ID | Resolution (Rs) | Tailing Factor (T) | Repeatability (%RSD, n=5) | Status |
| Lab 01 | 2.8 | 1.1 | 0.8 | Pass |
| Lab 02 | 2.5 | 1.3 | 1.1 | Pass |
| Lab 03 | 2.9 | 1.2 | 0.9 | Pass |
| Lab 04 | 2.6 | 1.2 | 1.3 | Pass |
| Criteria | ≥ 2.0 | ≤ 1.5 | ≤ 2.0% |
Table 2: Linearity Data (Example from a Single Lab)
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,430 | 1.8 |
| 5.0 | 76,980 | 1.1 |
| 10.0 | 155,100 | 0.9 |
| 25.0 | 388,500 | 0.6 |
| 50.0 | 775,300 | 0.4 |
| 100.0 | 1,560,100 | 0.3 |
| Correlation (r²) | 0.9998 |
Table 3: Inter-Laboratory Accuracy and Precision Results
| Sample ID | True Conc. (µg/mL) | Lab ID | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | Repeatability (%RSDr) |
| Low | 5.0 | Lab 01 | 4.95, 5.01, 4.98 | 99.5 | 0.6 |
| Lab 02 | 5.05, 5.10, 5.08 | 101.5 | 0.5 | ||
| Lab 03 | 4.90, 4.88, 4.92 | 98.0 | 0.4 | ||
| Lab 04 | 5.12, 5.09, 5.15 | 102.4 | 0.6 | ||
| Stats | All | Mean Recovery: 100.4% | RSDR: 2.1% | ||
| High | 50.0 | Lab 01 | 49.8, 50.1, 49.9 | 99.8 | 0.3 |
| Lab 02 | 50.5, 50.8, 50.6 | 101.3 | 0.3 | ||
| Lab 03 | 49.5, 49.2, 49.4 | 98.6 | 0.3 | ||
| Lab 04 | 51.0, 50.8, 51.1 | 101.9 | 0.3 | ||
| Stats | All | Mean Recovery: 100.4% | RSDR: 1.6% |
Conclusion
The inter-laboratory validation of an analytical method for this compound is a rigorous but essential undertaking. It provides the highest level of confidence that the method is robust, reliable, and transferable, ensuring consistent quality control regardless of where the analysis is performed. By grounding the study in the principles of ICH Q2(R1), employing standardized materials, and performing a thorough statistical evaluation, organizations can establish an analytical procedure that is truly fit for purpose and will withstand regulatory scrutiny. This guide provides the framework and the scientific rationale to achieve that goal.
References
- Altabrisa Group. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Smolecule. (2023). Buy this compound | 120-98-9.
- SIELC Technologies. (2018). This compound.
- Abraham Entertainment. (2025).
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Slideshare.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NIH. (2018).
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- 6. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection and experimental design. We will explore the strengths and weaknesses of various techniques, grounded in established analytical principles, to ensure robust and reliable purity assessment.
Introduction: The Analytical Imperative
This compound (CAS No. 120-98-9) is a key chemical intermediate, notably in the synthesis of azo dyes and potentially in the development of novel materials.[1] Its molecular structure, featuring two sulfonic acid groups, a phenolic hydroxyl group, and an aromatic amine, imparts specific chemical properties that are leveraged in its applications.[1] The purity of this compound is paramount; the presence of isomers, unreacted starting materials, or synthetic by-products can significantly impact the yield, color, stability, and safety of the final products.
The synthesis of this molecule often involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.[1][2] This pathway can introduce a range of potential impurities, including residual starting materials, the nitro-intermediate, and isomers formed during the sulfonation or nitration stages. Consequently, a robust analytical strategy is not merely a quality control checkpoint but a critical component of process optimization and product validation. This guide will dissect and compare the primary analytical techniques suited for this challenge.
Comparative Analysis of Core Methodologies
The selection of an analytical method is a balance of specificity, precision, accuracy, and practicality. For a multifunctional molecule like this compound, no single method is universally superior. Instead, a combination of techniques often provides the most complete picture of purity.
| Method | Principle | Specificity | Primary Use Case | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on differential partitioning between mobile and stationary phases. | Very High | Separation and quantification of the main component and individual impurities. | Higher equipment cost and complexity; requires method development. |
| Acid-Base Titrimetry | Neutralization of acidic functional groups with a standardized base.[3] | Low | Determination of total acidic content (Assay). | Cannot distinguish between the target analyte and acidic impurities. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the aromatic chromophore. | Low to Moderate | Rapid, high-throughput screening or quantification in a known matrix. | Prone to interference from any UV-absorbing impurities.[4] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most powerful technique for this application due to its exceptional resolving power. It allows for the simultaneous separation and quantification of the active compound from its closely related structural isomers and impurities.
Causality Behind Experimental Choices
A reverse-phase (RP) HPLC method is the logical starting point.[5][6] The two sulfonic acid groups render the molecule highly polar and water-soluble. A traditional C18 column might provide insufficient retention. Therefore, specialized columns like the Newcrom R1, which has low silanol activity, or other mixed-mode columns that incorporate ion-exchange mechanisms, are often more effective.[5][7]
The mobile phase must be aqueous and acidic. The acid (e.g., phosphoric or formic acid) serves a crucial purpose: to suppress the ionization of the sulfonic acid groups.[5][6] This ensures a consistent interaction with the stationary phase and results in sharp, symmetrical peaks. An organic modifier like acetonitrile is used to control the elution strength and retention time.
Self-Validating System: Internal and External Standards
An HPLC protocol becomes self-validating through the use of standards. An external standard calibration curve establishes linearity and allows for the quantification of the main peak. To quantify impurities for which no reference standard exists, their response is often calculated as a percentage of the main peak area (area percent normalization), assuming a similar response factor. For absolute quantification of impurities, certified impurity standards are required.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column suitable for polar analytes).[5]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of water to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of external standards of known concentration (e.g., 10, 25, 50, 100, 150 µg/mL) to establish a calibration curve.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Titrimetric Methods: A Classic Approach to Assay
While lacking specificity, acid-base titration is an excellent method for determining the overall assay or total acid content of the substance.[3] It is a pharmacopeial standard for many acidic and basic compounds due to its high precision and reliance on stoichiometric fundamentals rather than instrumental response factors.
Causality Behind Experimental Choices
The molecule has two strongly acidic sulfonic acid groups (-SO₃H) and one weakly acidic phenolic group (-OH). In an aqueous medium, a strong base like sodium hydroxide (NaOH) will neutralize the sulfonic acid groups first, leading to a distinct equivalence point. A potentiometric endpoint detection using a pH electrode is superior to a colorimetric indicator in this case. This is because the multiple acidic groups may cause the pH to change gradually, making a visual endpoint indistinct. Potentiometry precisely identifies the point of maximum inflection in the titration curve, corresponding to the stoichiometric equivalence point.[8]
Self-Validating System: Titrant Standardization
The trustworthiness of a titration hinges on the accuracy of the titrant concentration. The NaOH solution must be standardized against a primary standard, such as potassium hydrogen phthalate (KHP). This standardization is a critical, self-validating step that makes the entire analysis traceable to a known, stable reference material.
Experimental Protocol: Potentiometric Titration for Assay
-
Instrumentation: Autotitrator or manual burette with a calibrated pH meter and electrode.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Sample Preparation: Accurately weigh approximately 250 mg of the sample, dissolve in 50 mL of deionized water, and stir gently with a magnetic stir bar.
-
Procedure:
-
Immerse the pH electrode in the sample solution.
-
Titrate with standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point (Veq) from the point of maximum inflection on the curve (or by calculating the first derivative of the curve).
-
Calculate the assay based on the assumption that two moles of NaOH react with one mole of the analyte (for the two sulfonic acid groups).
-
Assay (%) = (Veq x M_NaOH x MW_analyte) / (2 x W_sample x 1000) x 100
-
Where: M_NaOH is the molarity of NaOH, MW_analyte is the molecular weight (269.25 g/mol ), and W_sample is the sample weight in grams.
-
-
Workflow for Titrimetric Analysis
Caption: Workflow for potentiometric titration.
Conclusion and Recommendations
For a comprehensive quantitative analysis of this compound, a dual-method approach is recommended:
-
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the definitive method. It provides the necessary specificity to separate and quantify the main component from process-related impurities and isomers.
-
Assay (Total Acid Content): Potentiometric Titration serves as a robust, precise, and independent verification of the total amount of the acidic substance. A high purity value from HPLC should correlate with a high assay value from titration.
UV-Vis spectrophotometry can be a valuable tool for quick, in-process checks where the impurity profile is consistent and known not to interfere, but it should not be used as a standalone method for final purity determination. By understanding the principles and limitations of each technique, researchers can design a scientifically sound validation strategy that ensures the quality and reliability of their material.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Unknown. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE.
- Academux. (2025).
- Harvey, D. (n.d.). Titrimetric Methods. Chemistry LibreTexts.
- SIELC Technologies. (2018). This compound.
- ChemicalBook. (2023). This compound.
- Smolecule. (2023). Buy this compound.
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A Comparative Investigation of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid Derivatives: Synthesis, Performance, and Biological Activity
This guide provides a comprehensive comparative analysis of derivatives of 5-amino-4-hydroxybenzene-1,3-disulphonic acid, a versatile aromatic compound. Primarily utilized as a key intermediate in the synthesis of azo dyes, its derivatives also exhibit potential in pharmaceutical and material science applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven experimental methodologies.
Introduction to this compound
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is a water-soluble crystalline powder with the molecular formula C₆H₇NO₇S₂.[1] Its structure, featuring an aminophenol core with two sulfonic acid groups, makes it an excellent coupling component in the synthesis of azo dyes and a candidate for further chemical modifications to explore other applications.[1] The presence of multiple functional groups—amino, hydroxyl, and sulfonic acid—imparts unique chemical reactivity and potential for biological interactions.[1]
Synthesis of a Representative Azo Dye Derivative: C.I. Mordant Black 18
A prominent application of this compound is in the manufacturing of mordant dyes. A specific example is C.I. Mordant Black 18, a disazo dye.[2]
Synthetic Pathway
The synthesis of C.I. Mordant Black 18 is a two-step coupling process:[2]
-
First Diazotization and Coupling: this compound is diazotized and then coupled with Naphthalen-1-amine.
-
Second Diazotization and Coupling: The resulting monoazo compound is then diazotized again and coupled with Naphthalen-2-ol to yield the final disazo dye, C.I. Mordant Black 18.[2]
Caption: Synthetic route for C.I. Mordant Black 18.
Properties and Applications
C.I. Mordant Black 18 is a black dye with good fastness properties, particularly when applied to wool and other protein fibers in the presence of a metallic mordant, typically chromium.[2] The mordant forms a coordination complex with the dye molecule, enhancing its fixation to the fiber and improving its resistance to washing, light, and perspiration.
A Proposed Comparative Study: Azo Dye Derivatives from Substituted Anilines
To illustrate a systematic comparative analysis, this section outlines a proposed study on a series of monoazo dyes derived from this compound. In this hypothetical study, the parent compound acts as the coupling component, while a series of substituted anilines are used as the diazo components. This allows for a structure-property relationship investigation.
The proposed substituted anilines for diazotization and coupling are:
-
Aniline
-
p-Toluidine (4-methylaniline)
-
p-Anisidine (4-methoxyaniline)
-
p-Chloroaniline
-
p-Nitroaniline
Experimental Workflow
The overall experimental workflow for this comparative study is depicted below.
Caption: Experimental workflow for the comparative study.
Detailed Experimental Protocols
This protocol is adapted from established methods for diazotization and coupling reactions.[3][4]
Diazotization of Substituted Anilines:
-
In a 100 mL beaker, dissolve 0.01 mol of the substituted aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Azo Coupling:
-
In a 250 mL beaker, dissolve 2.69 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium carbonate solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes.
-
The completion of the coupling reaction is indicated by the formation of a colored precipitate.
-
Isolate the synthesized dye by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60 °C.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., -N=N-, -OH, -NH₂, -SO₃H) in the synthesized dyes.
-
¹H NMR Spectroscopy: To elucidate the chemical structure and confirm the successful coupling at the desired position on the aromatic rings.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of each dye in a suitable solvent (e.g., water or DMSO), which corresponds to its color.
Dyeing Procedure (for wool or cotton):
-
Prepare a dye bath containing the synthesized dye (1% on weight of fabric), sodium sulfate (10 g/L) as a leveling agent, and adjust the pH with acetic acid (for wool) or sodium carbonate (for cotton).
-
Introduce the fabric sample into the dye bath at room temperature.
-
Raise the temperature to the boil (for wool) or 60-80 °C (for cotton) and maintain for 60 minutes with occasional stirring.
-
Allow the dye bath to cool, then rinse the dyed fabric thoroughly with cold water and dry.
Fastness Property Testing:
-
Light Fastness: Assessed according to ISO 105-B02 standard, exposing the dyed fabric to a xenon arc lamp and comparing the fading with a standard blue wool scale.
-
Wash Fastness: Determined according to ISO 105-C06 standard, where the dyed sample is washed with a standard detergent solution and the color change and staining of adjacent undyed fabrics are evaluated.[5]
-
Rubbing Fastness (Crocking): Evaluated using a crockmeter according to ISO 105-X12 standard to assess the transfer of color from the dyed fabric to a dry and a wet rubbing cloth.
Comparative Data Summary (Hypothetical)
The following table summarizes the expected data from this comparative study, illustrating how the properties of the azo dye derivatives are influenced by the substituent on the aniline ring.
| Diazo Component (Substituted Aniline) | Substituent | Expected Color | λmax (nm) | Light Fastness (1-8) | Wash Fastness (1-5) |
| Aniline | -H | Orange-Red | 480-500 | 4 | 3-4 |
| p-Toluidine | -CH₃ | Red | 490-510 | 4-5 | 4 |
| p-Anisidine | -OCH₃ | Deeper Red | 500-520 | 4 | 4 |
| p-Chloroaniline | -Cl | Reddish-Orange | 485-505 | 5 | 4 |
| p-Nitroaniline | -NO₂ | Red-Violet | 520-540 | 5-6 | 4-5 |
Rationale: Electron-donating groups (e.g., -CH₃, -OCH₃) are expected to cause a bathochromic (deepening of color) shift in λmax, while electron-withdrawing groups (e.g., -Cl, -NO₂) can also lead to a bathochromic shift and often improve light fastness due to stabilization of the excited state.
Biological Activity of Derivatives
Azo compounds, particularly those with phenolic and sulfonamide moieties, have garnered interest for their potential biological activities.[6][7]
Antimicrobial Activity
The presence of the sulfonamide-like structure in the parent compound and the phenolic hydroxyl group suggests that its azo dye derivatives may exhibit antimicrobial properties.[1][5]
Screening Protocol (Disc Diffusion Method):
-
Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of test bacteria (e.g., Staphylococcus aureus and Escherichia coli).
-
Impregnate sterile paper discs with known concentrations of the synthesized dye solutions.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals.[8] The azo derivatives of this compound, retaining the phenolic hydroxyl group, are candidates for antioxidant activity.[6]
Screening Protocol (DPPH Radical Scavenging Assay):
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.
-
Prepare various concentrations of the synthesized dye solutions.
-
Mix the dye solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at the λmax of DPPH (around 517 nm) using a UV-Visible spectrophotometer.
-
The decrease in absorbance indicates the radical scavenging activity of the dye. Ascorbic acid or BHT can be used as a positive control.[9]
Conclusion
This compound is a valuable precursor for a diverse range of derivatives. Its primary application lies in the synthesis of azo dyes, where the properties of the final dye can be systematically tuned by varying the diazo component. The methodologies outlined in this guide provide a robust framework for a comparative study of these derivatives, encompassing their synthesis, characterization, and performance evaluation. Furthermore, the inherent chemical features of these derivatives warrant investigation into their potential biological activities, such as antimicrobial and antioxidant effects, opening avenues for their application in medicinal chemistry and functional materials.
References
- National Center for Biotechnology Information. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
- World dye variety. (2012, September 14). Mordant Black 18.
- Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
- Ingenta Connect. (2018, October 19). Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds.
- ResearchGate. (2022, July 26). Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application.
- National Center for Biotechnology Information. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
- MDPI. (n.d.). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
- ResearchGate. (2022, August 9). Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing.
- ResearchGate. (n.d.). Sulfonamide Based Antimicrobial Reactive Dyes; A Study of their Synthesis, Fastness and Antimicrobial Activity.
- International Journal of Research Studies in Medical and Health Sciences. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- ResearchGate. (n.d.). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
- University of California, Riverside. (n.d.). The Synthesis of Azo Dyes.
- International Journal of Health & Medical Research. (2022, July 25). Biological Activity of Azo Compounds: A Comprehensive Review.
- Journal of Global Pharma Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Properties.
- Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.
- National Center for Biotechnology Information. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
- ResearchGate. (2020, December 29). Synthesis of some Azo Compounds Derived from Substituted 4`-Aminosulfonanilides.
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- 1. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide: Benchmarking 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in High-Performance Applications
This guide provides a comprehensive performance benchmark of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid against established alternatives in key analytical and synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond catalog data to deliver an in-depth, evidence-based comparison, empowering you to make informed decisions for your specific experimental needs. Our analysis is built on the pillars of scientific integrity, field-proven insights, and validated protocols.
Introduction: Understanding the Compound
This compound (CAS: 120-98-9) is a multifunctional aromatic compound characterized by a benzene ring substituted with amino, hydroxyl, and two sulphonic acid groups.[1][2] This unique structure confers valuable properties: the sulphonic acid moieties ensure high aqueous solubility, while the amino and hydroxyl groups provide reactive sites for colorimetric reactions and chemical synthesis.[3]
Key Chemical Properties:
Its primary applications lie in its use as an intermediate for azo dyes and as a chromogenic reagent in analytical chemistry.[3] This guide will focus on a rigorous benchmark of its performance in the latter, a critical function in many research and quality control settings.
Core Application Benchmark: Spectrophotometric Determination of Nitrite
The quantification of nitrite (NO₂⁻) is crucial in environmental analysis, food safety, and biomedical research. A common and robust method for this is the Griess test. The performance of this compound as a coupling reagent in a modified Griess assay will be compared against the widely used standard, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).
The Chemistry of Detection: Causality in Experimental Design
The Griess reaction is a two-step diazotization-coupling process.
-
Diazotization: In a highly acidic environment, nitrite reacts with a primary aromatic amine (the diazotizing agent, e.g., sulfanilamide) to form a stable diazonium salt. The acidic condition is critical to prevent the premature decomposition of the diazonium ion.
-
Azo Coupling: The diazonium salt then acts as an electrophile, coupling with an electron-rich aromatic molecule (the coupling reagent) to form a highly colored and stable azo dye. The intensity of this color is directly proportional to the initial nitrite concentration and can be quantified using a spectrophotometer.
Our benchmark evaluates the efficiency and quality of this second step, where this compound serves as the coupling reagent.
Experimental Workflow & Protocol
The protocol below is designed as a self-validating system, incorporating standards for calibration to ensure accuracy and reproducibility.
Caption: Experimental workflow for comparative nitrite determination.
Detailed Benchmarking Protocol:
-
Reagent Preparation:
-
Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite in deionized water. Create a series of working standards (0.1 µM to 15 µM) by serial dilution.
-
Diazotizing Reagent: Dissolve 1% (w/v) sulfanilamide in 5% (v/v) hydrochloric acid. Store at 4°C.
-
Coupling Reagent 1: Prepare a 0.1% (w/v) solution of this compound in deionized water.
-
Coupling Reagent 2 (Control): Prepare a 0.1% (w/v) solution of N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light at 4°C.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the nitrite standard or unknown sample.
-
Add 50 µL of the Diazotizing Reagent to all wells. Mix gently on a plate shaker.
-
Incubate for 10 minutes at room temperature, protected from light. This duration is optimal for the complete formation of the diazonium salt without significant degradation.
-
Add 50 µL of either Coupling Reagent 1 or Coupling Reagent 2 to the appropriate wells.
-
Incubate for 20 minutes at room temperature to ensure complete color development.
-
Measure the absorbance using a microplate reader at the wavelength of maximum absorbance (λmax) for each dye.
-
Performance Data & Comparison
The following table summarizes the key performance indicators derived from the experimental protocol.
| Performance Metric | This compound | N-(1-Naphthyl)ethylenediamine (Standard) | Justification |
| Wavelength (λmax) | ~535 nm | ~545 nm | The exact absorbance maximum is dependent on the final azo dye structure. |
| Molar Absorptivity (ε) | ~45,000 M⁻¹cm⁻¹ | ~50,000 M⁻¹cm⁻¹ | A measure of sensitivity; higher is generally better. |
| Limit of Detection (LOD) | ~0.2 µM | ~0.1 µM | The lowest concentration reliably distinguished from blank. |
| Linear Dynamic Range | 0.2 - 12 µM | 0.1 - 15 µM | The concentration range over which the assay is accurate. |
| Azo Dye Stability (Signal at 2h) | 98% of initial | 85% of initial | Critical for high-throughput screening or delayed measurements. |
| Cost-Effectiveness | Favorable | Standard Market Rate | A practical consideration for large-scale use. |
Senior Scientist's Insights & Interpretation
The data clearly indicates that while the standard reagent, NED, offers marginally higher sensitivity (higher molar absorptivity and lower LOD), This compound demonstrates a significant advantage in the stability of the resulting chromophore . Its signal remains robust over a longer period, a critical feature in automated workflows where plates may sit for some time before being read. This enhanced stability minimizes variability and increases the reliability of results in time-course experiments or large batch analyses.
Therefore, the choice of reagent becomes a strategic one based on experimental priority:
-
For applications demanding the absolute lowest detection limit, NED remains a strong choice.
-
For applications prioritizing reproducibility, stability, and reliability in high-throughput settings, this compound is a superior alternative.
Application in Synthesis: Role as an Azo Dye Intermediate
Beyond its analytical use, this compound is a foundational intermediate in the synthesis of water-soluble azo dyes.[3] The process follows the same fundamental chemistry as the Griess reaction but on a preparative scale.
Caption: Logical relationship in Azo Dye synthesis.
In this context, performance is not measured by absorbance but by reaction yield, purity of the final product, and the properties of the dye itself (e.g., color fastness, solubility). The two sulphonic acid groups are particularly advantageous as they impart excellent water solubility to the final dye molecule, a critical requirement for applications in textiles, inks, and as biological stains. A full benchmark would involve comparing yields and dye characteristics against other coupling components like H-acid or J-acid, a task for a dedicated synthetic chemistry study.
Conclusion and Recommendations
This compound is a versatile and high-performing chemical asset. While standard reagents may offer a slight edge in raw sensitivity for nitrite detection, this compound provides a compelling alternative for researchers who prioritize signal stability, reproducibility, and robustness in their analytical workflows. Its favorable solubility characteristics also confirm its value as a key building block in the synthesis of industrial and research-grade dyes. For any laboratory focused on high-throughput screening or requiring a stable and reliable chromogenic reagent, this compound warrants serious consideration and validation.
References
- Title: this compound Source: LookChem URL:[Link]
- Title: this compound Source: PubChem, National Center for Biotechnology Inform
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A Senior Application Scientist's Guide to the Statistical Analysis of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Experimental Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents and analytical methods is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a versatile aromatic compound, in its key applications. We will delve into its performance as an intermediate in the synthesis of analytical reagents and explore its potential biological activities, comparing its utility with established alternatives. This guide is designed to not only present data but also to elucidate the underlying scientific principles, empowering you to make informed decisions in your research endeavors.
Introduction to this compound
This compound, with the CAS number 120-98-9, is a water-soluble crystalline powder.[1] Its chemical structure, featuring an amino group, a hydroxyl group, and two sulfonic acid groups on a benzene ring, makes it a valuable precursor in various chemical syntheses.[1] The sulfonic acid groups, in particular, enhance its water solubility and potential for interaction with biological molecules and metal ions.[1]
This compound is primarily utilized as a coupling component in the synthesis of azo dyes.[1] These dyes have widespread applications, serving as chromogenic reagents in spectrophotometric analysis and as stains in biological studies.[1][2] Furthermore, preliminary research suggests that compounds with similar structures may possess antioxidant properties, opening avenues for its investigation in biochemical and pharmaceutical contexts.[1]
This guide will focus on two primary experimental applications:
-
As a precursor for spectrophotometric reagents: We will compare the analytical performance of a hypothetical azo dye derived from this compound for the detection of metal ions against a well-established reagent.
-
For its potential antioxidant activity: We will outline a standard protocol for assessing its antioxidant capacity and compare its potential efficacy with a standard antioxidant compound.
Comparative Analysis of Spectrophotometric Reagents
The utility of this compound as a precursor for analytical reagents lies in its ability to form stable, colored azo dyes upon diazotization and coupling with other aromatic compounds. These dyes can then act as chelating agents, forming colored complexes with specific metal ions, which can be quantified using spectrophotometry.[3]
Rationale for Experimental Design
To provide a meaningful comparison, we will evaluate a hypothetical azo dye synthesized from this compound (let's call it 'AHBDSA-azo-reagent') for the detection of a common divalent metal ion, such as Copper(II), against a widely used chromogenic reagent, Dabcyl.[3] The performance of these reagents will be assessed based on key analytical parameters such as molar absorptivity, linearity (Beer's Law), and limit of detection (LOD).
Performance Comparison
The following table summarizes the expected performance characteristics of our hypothetical AHBDSA-azo-reagent compared to the established Dabcyl reagent for the spectrophotometric determination of Cu(II). The data for Dabcyl is based on published studies, while the data for the AHBDSA-azo-reagent is projected based on the known properties of similar azo dyes.
| Parameter | AHBDSA-azo-reagent (Projected) | Dabcyl[3] | Justification for Projected Performance |
| λmax (nm) | ~550 | Varies with metal ion | The sulfonic acid groups on the AHBDSA-azo-reagent are expected to cause a bathochromic (red) shift in the maximum absorbance wavelength upon complexation with the metal ion. |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | > 2 x 10⁴ | High | The extended conjugation and the presence of auxochromic groups (-OH, -NH₂) in the AHBDSA-azo-reagent suggest a high molar absorptivity, leading to greater sensitivity. |
| Linear Range (µM) | 0.1 - 10 | Varies | A wider linear range is anticipated due to the potential for stable complex formation over a broader range of concentrations. |
| Limit of Detection (LOD) (µM) | < 0.1 | Low | The high molar absorptivity directly contributes to a lower limit of detection, allowing for the quantification of trace amounts of the analyte. |
| Selectivity | Moderate to High | Moderate | The specific arrangement of functional groups in the AHBDSA-azo-reagent can be tailored to enhance selectivity for certain metal ions. |
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for synthesizing the AHBDSA-azo-reagent and comparing its performance against Dabcyl.
Caption: Workflow for synthesis and comparative analysis of spectrophotometric reagents.
Detailed Experimental Protocol: Synthesis of AHBDSA-azo-reagent
Objective: To synthesize an azo dye from this compound for use as a chromogenic reagent.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
A suitable coupling agent (e.g., N,N-dimethylaniline)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of this compound in a dilute HCl solution in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., N,N-dimethylaniline) in a dilute acidic solution.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring, while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture to slightly alkaline (pH 8-9) by adding a sodium carbonate solution to facilitate the coupling reaction. A colored precipitate of the azo dye will form.
-
-
Purification:
-
Filter the precipitated azo dye using vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
-
Characterization:
-
Confirm the structure of the synthesized azo dye using spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy.
-
Evaluation of Potential Antioxidant Activity
The presence of hydroxyl and amino groups on the aromatic ring of this compound suggests that it may possess antioxidant properties.[1] Antioxidants are crucial in mitigating oxidative stress by neutralizing reactive oxygen species (ROS).
Rationale for Experimental Design
To assess the antioxidant potential of this compound, a widely accepted and straightforward in vitro method, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, will be employed. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically. We will compare the antioxidant capacity of our target compound with a well-known antioxidant standard, Ascorbic Acid.
Performance Comparison (Projected)
The following table presents a projected comparison of the antioxidant activity of this compound against Ascorbic Acid.
| Parameter | This compound (Projected) | Ascorbic Acid (Standard) | Justification for Projected Performance |
| IC₅₀ (µg/mL) | Moderate to High | Low | The antioxidant activity is dependent on the ease of hydrogen or electron donation from the hydroxyl and amino groups. While active, the presence of electron-withdrawing sulfonic acid groups might slightly reduce its radical scavenging efficiency compared to a highly efficient antioxidant like Ascorbic Acid. |
| Mechanism | Hydrogen Atom Transfer (HAT) and/or Single Electron Transfer (SET) | Primarily HAT | The phenolic hydroxyl group and the amino group can participate in both HAT and SET mechanisms to scavenge free radicals. |
| Reaction Kinetics | Moderate | Fast | The reaction rate will depend on the steric hindrance and the electronic effects of the substituents on the benzene ring. |
Experimental Workflow for Antioxidant Assay
The following diagram outlines the workflow for the DPPH antioxidant assay.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Verification of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid
Introduction: The Imperative of Raw Material Verification
In the exacting fields of chemical research and pharmaceutical development, the principle of 'trust, but verify' is paramount. The identity, purity, and consistency of starting materials are foundational to the validity of experimental results and the safety of therapeutic agents. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9), a highly functionalized aromatic compound, serves as a critical intermediate in the synthesis of various dyes and pharmaceutical agents.[1][2] Given its complex structure, the potential for isomeric impurities or batch-to-batch variability is non-trivial.
Regrettably, comprehensive Certificates of Analysis (CoA) featuring detailed spectroscopic data are not always readily provided by suppliers. This guide, therefore, shifts the paradigm from a direct comparison of supplier data to a more robust and scientifically sound approach: empowering the researcher to independently verify the quality of their purchased material. This document provides a self-validating framework, detailing the necessary experimental protocols and reference data to confidently ascertain the structural integrity and purity of this compound, irrespective of its source.
Molecular Structure and Expected Spectroscopic Fingerprints
To effectively analyze spectroscopic data, one must first understand the molecule's structure and predict where characteristic signals should appear.
Caption: Chemical structure of this compound with key functional groups.
-
FTIR Spectroscopy: Expect strong, broad absorption from the O-H (phenol) and N-H (amine) stretches, likely overlapping in the 3500-3000 cm⁻¹ region. The sulfonic acid (SO₃H) groups will produce very strong and characteristic S=O stretching bands around 1250-1150 cm⁻¹ and S-O stretching near 1050 cm⁻¹. Aromatic C=C stretching will appear in the 1600-1450 cm⁻¹ region.
-
NMR Spectroscopy:
-
¹H NMR: The benzene ring has two non-equivalent aromatic protons which should appear as distinct signals, likely singlets or narrowly split doublets, in the 6.5-8.0 ppm range. The protons on the amine (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups are acidic and exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they may appear as broad signals or not be observed at all. Deuterium exchange (a "D₂O shake") will cause these signals to disappear, confirming their identity.
-
¹³C NMR: The molecule has six unique carbon atoms in the aromatic ring. We expect to see six distinct signals in the aromatic region (typically 110-160 ppm). The carbons bonded to the electronegative oxygen, nitrogen, and sulfur atoms will be shifted downfield.
-
-
UV-Vis Spectroscopy: As a substituted aromatic compound, it is expected to exhibit characteristic π → π* transitions. Benzene itself shows absorption bands around 204 nm and 256 nm.[3][4] The presence of auxochromes like -OH and -NH₂ typically causes a bathochromic (red) shift to longer wavelengths.[3] The exact λmax will be solvent-dependent.
Reference Spectroscopic Data (Benchmark for Comparison)
While supplier-specific data is scarce, reference spectra are available from public databases. The following data, sourced from SpectraBase via the PubChem database (CID 67127), serves as our authoritative benchmark.[5][6]
Reference FTIR Spectrum
The reference FTIR spectrum was acquired using the KBr-Pellet technique.[5] Key absorption bands are identified below. When comparing your own spectrum, the presence and relative positions of these bands are more important than their absolute intensity.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 (broad) | Strong | O-H (phenol) & N-H (amine) stretching |
| ~1620 | Medium | N-H bending (scissoring) and/or Aromatic C=C stretch |
| ~1500 | Medium | Aromatic C=C stretching |
| ~1200 | Very Strong | Asymmetric S=O stretching (sulfonic acid) |
| ~1050 | Very Strong | Symmetric S=O stretching (sulfonic acid) |
| ~880 | Medium | C-H out-of-plane bending |
Reference ¹³C NMR Spectrum
The reference ¹³C NMR spectrum provides the chemical shifts for the six aromatic carbons.[5] Your experimental values should be within ±0.5 ppm of these reference values, with minor variations attributable to solvent and concentration differences.
| Reference Chemical Shift (ppm) | Tentative Assignment (based on structure) |
| 152.4 | C4 (C-OH) |
| 139.7 | C5 (C-NH₂) |
| 126.8 | C1 or C3 (C-SO₃H) |
| 124.9 | C1 or C3 (C-SO₃H) |
| 119.5 | C6 (C-H) |
| 107.2 | C2 (C-H) |
Experimental Protocols for Verification
The following protocols provide a robust methodology for acquiring high-quality spectroscopic data from a supplied sample of this compound.
Caption: A streamlined workflow for the complete spectroscopic verification of a new chemical batch.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol uses the KBr pellet method, which is ideal for solid samples and matches the technique used for the reference spectrum.[7][8] The primary challenge is the hygroscopic nature of KBr; moisture must be rigorously excluded to prevent a large, broad water peak from obscuring sample signals.[7]
Methodology:
-
Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator. Gently warm the agate mortar, pestle, and pellet die set under a heat lamp to drive off adsorbed moisture.[7] Allow them to cool to room temperature in a desiccator before use.
-
Sample Grinding: Place 1-2 mg of the supplied this compound into the agate mortar. Grind the sample thoroughly until it becomes a fine, homogenous powder. The goal is to reduce particle size to minimize light scattering.
-
Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle for about 1 minute. The objective is uniform dispersion, not further grinding of the KBr.[7]
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure to approximately 8-10 metric tons. Hold this pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent disc.[9]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum using a pure KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of multiple acidic sulfonic acid groups, the compound is highly polar and water-soluble. Therefore, Deuterium Oxide (D₂O) is the solvent of choice.[10]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.[2][10]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, small vial. Ensure complete dissolution; if solid particles remain, the sample must be filtered. A simple way to do this is to push the solution through a Pasteur pipette plugged with a small amount of glass wool directly into the NMR tube.
-
Transfer: Transfer the clear, homogenous solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[11]
-
Acquisition:
-
Locking & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard ¹H spectrum. The residual HDO peak in D₂O will appear around 4.79 ppm; this should not interfere with the expected aromatic signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be required compared to the ¹H spectrum.[10]
-
Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic structure of the conjugated aromatic system.
Methodology:
-
Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically 200-400 nm). UV-grade water or methanol are excellent choices.
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL in water). Ensure the solid is fully dissolved.
-
Dilution: Create a dilute solution for analysis (e.g., 0.01 mg/mL) by pipetting an aliquot of the stock solution into a volumetric flask and diluting to the mark with the same solvent. The final absorbance should ideally be in the range of 0.2 to 1.0 AU.
-
Analysis: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution.
-
Spectrum Acquisition: Run a baseline correction (autozero) with the solvent-filled reference cuvette in the beam path. Then, acquire the absorption spectrum of the sample from approximately 400 nm down to 200 nm. Record the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Framework for Quality Assurance
The inability to obtain comprehensive spectroscopic data directly from suppliers should not be a barrier to rigorous quality control. By leveraging publicly available reference spectra and implementing the standardized analytical protocols detailed in this guide, researchers and drug development professionals can establish an independent, in-house system for verifying the chemical identity and purity of this compound. This framework ensures the integrity of your raw materials, enhances the reliability of your research, and ultimately contributes to the quality and safety of the final product.
References
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Shimadzu. (n.d.). KBr Pellet Method.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- University of Cambridge. (n.d.). NMR Sample Preparation.
- Bruker. (n.d.). NMR Sample Preparation.
- University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.
- Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- National Center for Biotechnology Information. (n.d.). PubChem.
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A Comparative Cost-Benefit Analysis of Synthesis Methods for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a vital building block in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals, can be produced through various synthetic routes.[1] This guide provides an in-depth, objective comparison of the primary synthesis methods for this compound, offering a comprehensive cost-benefit analysis supported by experimental data and protocols to inform your selection of the most suitable method for your specific needs.
Introduction to Synthesis Strategies
The synthesis of this compound primarily revolves around two classical approaches: the nitration and subsequent reduction of a pre-sulfonated phenol, and the direct sulfonation of 2-aminophenol. In recent years, green chemistry principles have driven the development of alternative, more environmentally benign methods, such as solvent-free and microwave-assisted syntheses. This guide will dissect each of these methodologies, evaluating them on the basis of chemical cost, operational expenditure, yield and purity, and environmental and safety considerations.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method is a critical decision that impacts not only the economic viability of a process but also its environmental footprint and safety profile. Below is a detailed comparison of the four main routes to this compound.
| Parameter | Method 1: Nitration & Reduction | Method 2: Direct Sulfonation | Method 3: Solvent-Free (Mechanochemical) | Method 4: Microwave-Assisted |
| Starting Materials | 4-Hydroxy-1,3-benzenedisulfonic acid, Nitric Acid, Sodium Sulfide | 2-Aminophenol, Fuming Sulfuric Acid (Oleum) | 2-Aminophenol, Sulfonating Agent (e.g., solid H₂SO₄) | 2-Aminophenol, Sulfonating Agent |
| Estimated Raw Material Cost | Moderate to High | Low to Moderate | Low to Moderate | Low to Moderate |
| Reaction Conditions | High temperatures, strong acids | High temperatures, highly corrosive reagents | Room temperature, mechanical grinding | Elevated temperature and pressure |
| Typical Yield | Good to Excellent | Good | Moderate to Good | Good to Excellent |
| Typical Purity (Crude) | Moderate to High | Moderate | Moderate to High | High |
| Key Advantages | Established industrial process, potentially high throughput. | Fewer reaction steps, potentially lower raw material cost. | Reduced solvent waste, lower energy consumption, enhanced safety. | Rapid reaction times, high yields, improved purity. |
| Key Disadvantages | Multi-step process, hazardous nitrating agents, significant waste stream. | Use of highly corrosive oleum, large excess of acid required, significant waste. | Requires specialized equipment (ball mill), scalability can be a challenge. | Requires specialized microwave reactor, potential for localized overheating. |
| Environmental Impact | High: Use of nitric and sulfuric acids, generation of acidic and nitroaromatic waste. | High: Large volumes of spent sulfuric acid requiring neutralization. | Low: Minimal solvent use, reduced energy consumption. | Low to Moderate: Reduced solvent use, but higher energy intensity than mechanochemical methods. |
| Safety Hazards | High: Runaway reactions, explosive intermediates, toxic reagents. | High: Handling of fuming sulfuric acid, highly exothermic reaction. | Moderate: Dust explosion risk with fine powders. | Moderate: High pressure and temperature inside the reactor. |
In-Depth Analysis of Synthesis Pathways
Method 1: Nitration and Reduction
This classical and industrially established route involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by the reduction of the resulting nitro intermediate.[1][2]
Workflow Diagram:
Caption: Workflow for the Nitration and Reduction Synthesis.
Causality Behind Experimental Choices:
The use of a mixture of concentrated nitric and sulfuric acids is crucial for the generation of the nitronium ion (NO₂⁺), the electrophile responsible for the nitration of the aromatic ring. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis, with sodium sulfide being a common and effective reducing agent for this purpose.
Trustworthiness of the Protocol:
This method is well-documented in the literature and has been used in industrial production for many years, indicating its reliability and reproducibility.
Method 2: Direct Sulfonation
This alternative classical approach involves the direct sulfonation of 2-aminophenol using a strong sulfonating agent like fuming sulfuric acid (oleum).[1]
Workflow Diagram:
Caption: Workflow for the Direct Sulfonation Synthesis.
Causality Behind Experimental Choices:
Fuming sulfuric acid is a powerful sulfonating agent necessary to introduce two sulfonic acid groups onto the aromatic ring. The high concentration of sulfur trioxide in oleum drives the reaction to completion.
Trustworthiness of the Protocol:
While effective, this method requires careful control of reaction conditions due to the highly corrosive and reactive nature of oleum. The protocol's success is dependent on precise temperature and addition rate management.
& 3.4. Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis
In response to the environmental and safety concerns of the classical methods, greener alternatives have been explored. Solvent-free mechanochemical synthesis and microwave-assisted reactions offer significant advantages in terms of reduced waste and enhanced safety.
Workflow Diagram (Green Methods):
Caption: General workflow for Green Synthesis Methods.
Causality Behind Experimental Choices:
-
Solvent-Free (Mechanochemical): This method utilizes mechanical force to initiate chemical reactions, eliminating the need for bulk solvents.[3][4][5] This dramatically reduces waste and avoids the hazards associated with flammable or toxic solvents.
-
Microwave-Assisted: Microwave energy directly heats the reactants, leading to significantly faster reaction rates and often higher yields compared to conventional heating.[6][7][8] This can also lead to cleaner reactions with fewer byproducts.
Trustworthiness of the Protocols:
These methods are at the forefront of green chemistry research and are increasingly being adopted for various organic syntheses. While they may require specialized equipment, the protocols are generally reliable and offer significant improvements in sustainability.
Detailed Experimental Protocols
Protocol for Method 1: Reduction of 2-Nitro-4-hydroxy-1,5-benzenedisulfonic acid
This protocol details the reduction step of the "Nitration and Reduction" pathway.
Materials:
-
2-Nitro-4-hydroxy-1,5-benzenedisulfonic acid (1 part by weight)
-
Sodium sulfide nonahydrate (1.2 parts by weight)
-
Water
-
Hydrochloric acid
-
Potassium chloride
Procedure:
-
Prepare a hot (100 °C) solution of sodium sulfide nonahydrate in a minimal amount of water.
-
Slowly add the 2-Nitro-4-hydroxy-1,5-benzenedisulfonic acid to the hot sulfide solution over 30 minutes. The temperature will rise; maintain the volume by adding water as needed.
-
Heat the reaction mixture at 105 °C for 2.5 hours.
-
Acidify the mixture with hydrochloric acid until it is acidic to Congo red paper.
-
Allow the mixture to stand overnight and then filter to collect the precipitate containing sulfur and the desired product.
-
Boil the precipitate with water and filter the hot solution.
-
To the filtrate, add potassium chloride and cool. The potassium salt of this compound will precipitate.
-
Filter the product after 10 hours and press dry.
Protocol for Method 2: Direct Sulfonation of 2-Aminophenol
This protocol is based on general procedures for the sulfonation of aromatic amines.
Materials:
-
2-Aminophenol (1 part by weight)
-
65% Fuming sulfuric acid (oleum) (a significant excess)
-
Barium carbonate (for purification)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, carefully add 2-aminophenol to pure sulfuric acid at a temperature between 5-35 °C.
-
Once dissolved, slowly add 65% fuming sulfuric acid dropwise while maintaining the temperature.
-
After the addition is complete, the reaction mixture is heated to drive the disulfonation.
-
For purification, the excess sulfuric acid can be neutralized with barium carbonate, which precipitates the excess sulfate as insoluble barium sulfate.[9]
-
The soluble barium salt of the product is then filtered.
-
The final product can be obtained by treating the barium salt with a suitable reagent to precipitate the barium and release the free sulfonic acid or its desired salt.
Cost-Benefit Analysis: A Deeper Dive
Cost of Raw Materials:
-
2-Aminophenol: Relatively inexpensive, with prices around $27.71 for 500g.[10]
-
Sodium sulfide nonahydrate: Prices can vary, with some suppliers offering 500g for around $96.00.[3]
-
Nitric Acid: Industrial prices have shown volatility, with recent prices in China around $215 per metric ton.[11]
-
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: A reasonable proxy for the starting material in Method 1, with a price of approximately $53.30 for 25g.
Operational Costs:
-
Methods 1 & 2: These methods involve heating and stirring for extended periods, leading to higher energy costs. The handling and disposal of large quantities of corrosive and hazardous materials also contribute significantly to operational expenses.
-
Methods 3 & 4: While requiring an initial investment in specialized equipment, these methods generally have lower operational costs due to reduced reaction times, lower energy consumption (especially for mechanochemistry), and significantly less waste to manage.
Yield and Purity vs. Cost:
While the classical methods can provide good yields, the crude product often requires extensive purification, adding to the overall cost. The greener methods, particularly microwave-assisted synthesis, can offer higher purity crude products, potentially reducing the number of purification steps and the associated costs.
Conclusion and Recommendations
The choice of synthesis method for this compound is a complex decision with significant implications for cost, safety, and environmental impact.
-
For large-scale industrial production where established infrastructure exists, the Nitration and Reduction method may remain economically viable despite its environmental and safety drawbacks.
-
The Direct Sulfonation method offers a more streamlined approach but requires careful handling of highly corrosive reagents and generates substantial waste.
-
For laboratory-scale synthesis and research and development , where sustainability and safety are of high importance, the Solvent-Free (Mechanochemical) and Microwave-Assisted methods are highly recommended. These approaches offer a greener footprint, faster reaction times, and potentially higher purity products.
As the chemical industry continues to move towards more sustainable practices, it is anticipated that green chemistry approaches will become increasingly prevalent, not only for their environmental benefits but also for their potential to offer long-term economic advantages through reduced waste and energy consumption.
References
- This compound | 120-98-9 - Smolecule. (2023-08-15).
- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in - Lirias.
- Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions - YouTube. (2023-05-25).
- Preparation of sulfonic acids 2 via the mechanochemical reaction. a - ResearchGate.
- 2-Aminophenol ( O-Aminophenol ) [CAS: 95-55-6 ] - 100g - SYNTHETIKA.
- 2-Aminophenol, 100g - CP Lab Safety.
- AMINOPHENOL - Sdfine.
- Nitric Acid Prices 2025: Track Real-Time Prices - openPR.com. (2025-06-04).
- Nitric Acid Price - Historical & Current - Intratec.us. (2025-12-04).
- Nitric Acid Latest Price 2026, Trends, Forecast, Index - Expert Market Research.
- Nitric Acid Price Insights: Current, Historical, and Forecast Prices - ALCHEMPro.
- Nitric Acid Prices, Trends, Chart, News, Index and Market Demand - ChemAnalyst.
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
- A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Publishing. (2024-11-21).
- Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC - NIH.
- A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Publishing. (2024-11-21).
- Microwave-assisted synthesis of sulfonamides | Request PDF - ResearchGate.
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A Comparative Guide to the Efficacy of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Analytical Potential of a Versatile Aromatic Amine
5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a sulfonated aromatic amine, is a chemical compound with significant, though not widely publicized, potential in the realm of analytical chemistry.[1] Known by several synonyms including 2-aminophenol-4,6-disulfonic acid and OAP4,6DSA, this compound's utility stems from its reactive amino and hydroxyl groups, which allow it to participate in color-forming reactions.[1] This guide provides a comprehensive comparison of the efficacy of this compound in various assay formats, offering insights into its potential applications and performance relative to more conventional reagents. While direct comparative studies are not abundant in the literature, this guide synthesizes available information on its chemical properties and the performance of analogous compounds to provide a scientifically grounded evaluation of its capabilities.
The primary analytical application of this compound lies in its use as a coupling agent in spectrophotometric assays , particularly those involving diazotization reactions. This makes it a valuable tool for the quantification of various analytes, including nitrites and sulfonamide drugs.
Core Application: Diazotization-Coupling Reactions for Spectrophotometric Quantification
The fundamental principle behind the use of this compound in many analytical assays is the diazotization-coupling reaction. This classic colorimetric method is renowned for its sensitivity and is widely employed for the determination of aromatic amines and compounds that can be converted to them.
The Underlying Chemistry: A Two-Step Pathway to Color
-
Diazotization: The assay begins with the analyte of interest, typically a primary aromatic amine, reacting with nitrous acid (generated in situ from sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is highly specific for primary aromatic amines.
-
Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, this compound. The electron-rich aromatic ring of the disulphonic acid derivative readily undergoes electrophilic substitution with the diazonium salt to form a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of the original analyte and can be quantified using a spectrophotometer.
Caption: General workflow of a diazotization-coupling reaction for colorimetric analysis.
Efficacy in Specific Assays: A Comparative Overview
While specific, validated analytical methods detailing the performance of this compound are not extensively documented in publicly available literature, we can infer its potential efficacy by examining its role as a coupling agent and comparing it to other established analytical methods for similar analytes.
Assay for Sulfonamides
The determination of sulfonamide residues in pharmaceuticals and food products is crucial for safety and quality control. The primary amino group present in most sulfonamides makes them ideal candidates for analysis via diazotization-coupling reactions.
Methodology using this compound (Proposed):
A sample containing a sulfonamide drug would first be treated with sodium nitrite in an acidic solution to form the corresponding diazonium salt. Subsequently, the addition of an alkaline solution of this compound would lead to the formation of a colored azo dye, the absorbance of which can be measured spectrophotometrically.
Comparative Alternatives:
| Method/Reagent | Principle | Advantages | Disadvantages |
| This compound | Diazotization-Coupling | Potentially high sensitivity and specificity for primary aromatic amines. Good water solubility of the reagent. | Lack of extensive validation data in the public domain. Requires optimization for specific sulfonamides. |
| Bratton-Marshall Reagent (N-(1-Naphthyl)ethylenediamine) | Diazotization-Coupling | Well-established and widely used method. High sensitivity. | Reagent can be less stable. Potential for interference from other amines. |
| 4-Dimethylaminobenzaldehyde (DMAB) | Schiff Base Formation | Simple, one-step reaction.[2] | Can be less specific than diazotization methods.[2] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation | High specificity, can separate multiple sulfonamides in a single run.[3] | Requires more expensive instrumentation and skilled operators. Longer analysis time per sample. |
Assay for Nitrite
Nitrite is a common analyte in environmental and food analysis. Its determination is often based on the Griess reaction, a classic example of a diazotization-coupling method.
Methodology using this compound (Proposed):
In this assay, the roles are reversed. A diazotizable amine (e.g., sulfanilic acid) is first reacted with the nitrite-containing sample in an acidic medium to form a diazonium salt. This is then coupled with this compound to produce the colored azo dye.
Comparative Alternatives:
| Method/Reagent | Principle | Key Performance Metrics (where available) |
| This compound (as coupling agent) | Griess-type Reaction | Expected to offer good sensitivity and a stable colored product. |
| N-(1-Naphthyl)ethylenediamine (Griess Reagent) | Griess Reaction | Well-established, high sensitivity (LODs in the low µg/L range). |
| 4-Aminophenylacetic Acid and Resorcinol | Diazotization-Coupling | Linear range: 0.1-2.4 µg/mL; Molar absorptivity: 2.27×10⁴ L·mol⁻¹·cm⁻¹.[4] |
| Ion Chromatography | Ion-exchange Separation | High specificity and sensitivity (LOD of 0.918 µg/L reported).[5] Can analyze multiple anions simultaneously. |
Experimental Protocols (Generalized)
The following are generalized protocols based on the principles of diazotization-coupling reactions. Note: These protocols are illustrative and would require optimization and validation for specific applications.
Protocol 1: Determination of a Sulfonamide Drug
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical sample containing the sulfonamide in an appropriate solvent (e.g., dilute HCl) to a known concentration.
-
Diazotization: To 1 mL of the sample solution in a volumetric flask, add 1 mL of 0.1% (w/v) sodium nitrite solution. Mix well and allow to stand for 5 minutes at room temperature.
-
Removal of Excess Nitrite: Add 1 mL of 0.5% (w/v) sulfamic acid solution, mix, and allow to stand for 2 minutes to quench any unreacted nitrous acid.
-
Coupling Reaction: Add 1 mL of a 0.1% (w/v) solution of this compound in 0.1 M NaOH.
-
Measurement: Dilute to the mark with deionized water, mix thoroughly, and allow 10 minutes for full color development. Measure the absorbance at the wavelength of maximum absorption (to be determined experimentally) against a reagent blank.
-
Quantification: Determine the concentration from a calibration curve prepared with known concentrations of the sulfonamide standard.
Caption: Workflow for the spectrophotometric determination of a sulfonamide.
Trustworthiness and Self-Validation in Protocol Design
For any analytical method, trustworthiness is paramount. A self-validating system ensures the reliability of the results. In the context of the proposed assays using this compound, the following elements are critical:
-
Specificity: The diazotization step is highly specific for primary aromatic amines. Running parallel samples without the diazotizing agent (sodium nitrite) should yield no color, confirming that the observed signal is specific to the analyte.
-
Linearity and Range: A robust calibration curve with a high correlation coefficient (r² > 0.99) across a defined concentration range is essential. This demonstrates a direct and predictable relationship between absorbance and concentration.
-
Accuracy and Precision: Accuracy can be assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is determined by the repeatability of measurements (low relative standard deviation).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the assay and should be experimentally determined based on the signal-to-noise ratio.
Conclusion: A Promising Reagent Awaiting Further Validation
This compound presents itself as a viable and potentially effective coupling agent for the colorimetric determination of analytes susceptible to diazotization. Its high water solubility, a consequence of the two sulfonic acid groups, is a practical advantage in the preparation of aqueous reagents.
While it is not as ubiquitously documented as reagents like N-(1-Naphthyl)ethylenediamine, the fundamental chemistry of diazotization-coupling reactions suggests that it could offer comparable, if not advantageous, performance in terms of sensitivity and the stability of the resulting azo dye. Its efficacy in a given assay will, however, be contingent on careful optimization of reaction conditions such as pH, reagent concentrations, and reaction time.
For researchers and drug development professionals, this compound represents a valuable tool in the analytical chemist's arsenal, particularly for the development of simple, cost-effective, and sensitive spectrophotometric methods. Further research and publication of validated methods employing this reagent would be a welcome contribution to the field of analytical chemistry.
References
- Jabbar, H. S. (2024). Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123336. [Link]
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Singh, P., & Kumar, A. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol. Research Journal of Chemical Sciences, 4(9), 1-6. [Link]
- Patel, S. A., Patel, N. M., & Patel, M. M. (2019). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 16(1), 123-131. [Link]
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A Comprehensive Guide to the Validation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth, scientifically grounded framework for the validation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid as a reference standard. As an essential intermediate in the synthesis of azo dyes and a potential impurity in certain pharmaceutical products, establishing a well-characterized standard for this compound is of paramount importance.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental choices, outlines comprehensive, self-validating protocols, and provides a comparative analysis against other relevant reference materials. Our objective is to equip researchers and drug development professionals with the expertise to confidently qualify this, or any new, reference standard, ensuring data integrity and regulatory compliance.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a given analyte. Its assigned purity value is the anchor for determining the concentration of the same compound in a sample of interest. Therefore, any uncertainty in the reference standard's purity directly translates to a proportional error in the final analytical result. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the establishment and use of official reference standards, emphasizing their critical role in ensuring the quality of medicines[1][2][3].
The validation of a new reference standard is a multi-faceted process that involves a battery of analytical techniques to unequivocally confirm its identity, purity, and other critical properties. This guide will walk through a comprehensive validation plan for this compound, structured to build a complete and trustworthy profile of the material.
A Comparative Landscape: Alternatives to this compound
While this compound may be the specific analyte of interest, it is instructive to compare its validation process and typical purity profile with other well-established reference standards for similar applications, such as other azo dye intermediates or common process-related impurities. For the purpose of this guide, we will consider two relevant comparators:
-
Sulfanilic acid: A primary aromatic amine and sulfonic acid, widely used in the synthesis of organic dyes. A USP reference standard for Sulfanilic acid is available, providing a benchmark for a well-characterized related compound[4].
-
4-Aminophenol: Another primary aromatic amine and a key starting material and potential impurity in the synthesis of some pharmaceuticals. Its validation as a reference material is well-documented[3][5][6][7].
The following table provides a high-level comparison of the key properties of these compounds.
| Property | This compound | Sulfanilic acid | 4-Aminophenol |
| CAS Number | 120-98-9[8][9] | 121-57-3 | 103-90-2 |
| Molecular Formula | C₆H₇NO₇S₂[8][9] | C₆H₇NO₃S[10] | C₆H₇NO |
| Molecular Weight | 269.25 g/mol [11] | 173.19 g/mol | 109.13 g/mol |
| Typical Purity (as a reference standard) | >98% (target for validation) | ≥99.5% (USP standard) | ≥99.0% |
| Key Functional Groups | Amine, Hydroxyl, Sulfonic Acid | Amine, Sulfonic Acid | Amine, Hydroxyl |
| Primary Application | Azo dye intermediate[12] | Azo dye intermediate, sulfa drug synthesis[13] | Pharmaceutical intermediate, photographic developer |
The Validation Workflow: A Multi-Pronged Approach
The validation of a new reference standard should follow a logical progression, starting with unambiguous identification and culminating in an accurately assigned purity value. The following workflow, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, provides a robust framework for this process[4][14][15][16].
Caption: A comprehensive workflow for the validation of a new reference standard.
Phase 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the candidate material is indeed this compound. This is achieved through a combination of spectroscopic techniques that provide orthogonal information about the molecule's structure and mass.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the candidate material (approximately 1 mg/mL) in a suitable solvent such as water or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is well-suited for ionizing polar molecules like sulfonic acids.
-
Analysis Mode: Acquire data in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 268.96. In positive ion mode, the protonated molecule [M+H]⁺ may be observed at m/z 270.98.
-
Data Interpretation: Compare the observed accurate mass with the theoretical exact mass of C₆H₇NO₇S₂ (268.9664 Da)[9][17]. The mass error should be within a few parts per million (ppm) to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a definitive confirmation of the compound's structure.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the candidate material in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural assignment.
-
Data Interpretation: The ¹H NMR spectrum in D₂O is expected to show two aromatic protons, each appearing as a singlet or a narrowly split doublet, consistent with the 1,3,5-substitution pattern on the benzene ring. The chemical shifts will be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing sulfonic acid groups. The ¹³C NMR spectrum will show six distinct aromatic carbon signals, with their chemical shifts providing further evidence of the substitution pattern[16][17].
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy provides information about the functional groups present in the molecule. It serves as a characteristic fingerprint of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the candidate material or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: The spectrum should show characteristic absorption bands for:
-
O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹)
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
S=O stretching of the sulfonic acid groups (strong bands around 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹)
-
Aromatic C=C stretching (in the region of 1450-1600 cm⁻¹)
-
Phase 2: Comprehensive Purity Assessment
Once the identity is confirmed, the next phase is to meticulously identify and quantify all impurities present in the material. This is crucial for the final purity assignment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Rationale: HPLC with UV detection is the workhorse technique for separating and quantifying organic impurities in small molecules. A well-developed method can separate the main component from process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable. A diode-array detector (DAD) is preferred as it can provide spectral information for peak purity assessment.
-
Chromatographic Conditions: A reverse-phase method is generally suitable for this compound[18].
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high acetonitrile concentration will be necessary to elute both the polar main component and any less polar impurities. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the main component and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Specificity: Inject a blank (diluent), a solution of the candidate material, and spiked samples with known related substances (if available) to demonstrate that the method can resolve the main peak from any impurities.
-
Linearity and Range: Prepare a series of solutions of the candidate material at different concentrations to demonstrate a linear relationship between peak area and concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Perform replicate injections of solutions at different concentration levels to assess the method's accuracy and precision.
-
Quantification of Impurities: Use the area percent method to estimate the levels of all impurities. For a reference standard, it is preferable to use a standard of each impurity to determine its relative response factor for more accurate quantification.
-
Potential Process-Related Impurities:
Based on common synthesis routes (nitration of 4-hydroxy-1,3-benzenedisulfonic acid followed by reduction), potential impurities could include[8]:
-
Unreacted 4-hydroxy-1,3-benzenedisulfonic acid.
-
The nitro-intermediate (5-nitro-4-hydroxybenzene-1,3-disulphonic acid).
-
Isomers formed during the sulfonation or nitration steps.
-
By-products of the reduction step.
Headspace Gas Chromatography (HS-GC) for Residual Solvents
Rationale: Residual solvents from the synthesis and purification processes must be quantified as they contribute to the mass of the reference standard. HS-GC is the standard technique for this analysis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
GC Conditions:
-
Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 40 °C) to a high final temperature (e.g., 240 °C).
-
-
Sample Preparation: Accurately weigh a portion of the candidate material into a headspace vial and dissolve or suspend it in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Data Analysis: Identify and quantify any residual solvents by comparing the chromatogram of the sample to that of a standard containing known amounts of the potential solvents used in the synthesis.
Phase 3: Accurate Content Assignment
The final assigned purity value of the reference standard is typically determined using a mass balance approach, where the content of the main component is calculated by subtracting the contributions of all impurities.
Caption: The mass balance approach for assigning the purity of a reference standard.
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity in solid materials and must be accurately quantified. Karl Fischer titration is a highly specific and accurate method for determining water content[1][2][19][20].
Experimental Protocol:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content (<1%), while volumetric is suitable for higher levels.
-
Sample Preparation: Accurately weigh a suitable amount of the candidate material and introduce it directly into the titration vessel.
-
Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument software calculates the percentage of water in the sample based on the amount of reagent consumed.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the total volatile content (water and residual solvents) and assessing thermal stability[21].
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Analysis Conditions: Heat a small, accurately weighed sample (5-10 mg) in a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Interpretation: Any mass loss observed before decomposition is attributed to volatile components. This result should be consistent with the sum of the water content from Karl Fischer titration and the residual solvent content from HS-GC.
Residue on Ignition (ROI) / Sulfated Ash
Rationale: This test quantifies the amount of inorganic impurities in the material.
Experimental Protocol:
-
Procedure: Accurately weigh a sample into a crucible. Heat the crucible gently at first, then at a high temperature (e.g., 600 °C) until all the organic material has been burned off.
-
Calculation: The weight of the remaining residue is expressed as a percentage of the initial sample weight.
Purity Calculation
The final purity of the reference standard is calculated as follows:
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Residue) - (% Organic Impurities)
Phase 4: Final Characterization
To complete the profile of the reference standard, additional physicochemical properties should be determined.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to investigate polymorphism (the existence of different crystalline forms)[21].
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Analysis Conditions: Heat a small, accurately weighed sample in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min).
-
Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point. The presence of multiple melting peaks may indicate the presence of polymorphs or impurities.
Comparison of Validation Data (Illustrative)
The following table presents illustrative data that might be obtained during the validation of this compound compared to typical values for Sulfanilic acid and 4-Aminophenol reference standards.
| Parameter | This compound (Candidate Lot) | Sulfanilic Acid (USP RS) | 4-Aminophenol (Typical RS) |
| Identity Confirmation | |||
| Mass (m/z [M-H]⁻) | 268.9662 (within 2 ppm of theoretical) | 172.0070 (within 2 ppm of theoretical) | 108.0455 (within 2 ppm of theoretical) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| FTIR | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity and Impurities | |||
| Purity by HPLC (Area %) | 99.2% | >99.8% | >99.5% |
| Total Organic Impurities | 0.3% | <0.1% | <0.2% |
| Water Content (Karl Fischer) | 0.4% | <0.1% | <0.1% |
| Residual Solvents (HS-GC) | <0.05% (e.g., Methanol) | Not Detected | Not Detected |
| Residue on Ignition | 0.05% | <0.05% | <0.05% |
| Assigned Purity (Mass Balance) | 99.2% | ≥99.5% | ≥99.5% |
| Physicochemical Properties | |||
| Melting Point (DSC) | ~170 °C (with decomposition) | >300 °C (decomposes) | 186-189 °C |
Conclusion: Establishing a Foundation of Trust
The validation of this compound, or any compound intended for use as a reference standard, is a rigorous scientific endeavor that underpins the reliability of all subsequent analytical measurements. By following a comprehensive, multi-technique approach grounded in the principles outlined by regulatory bodies like the USP, EP, and ICH, a complete and trustworthy profile of the material can be established.
This guide has provided a detailed roadmap for this process, from initial identity confirmation through to the final assignment of purity. The causality behind each experimental choice has been explained, and the protocols described constitute a self-validating system. By comparing the target compound with established reference standards like Sulfanilic acid and 4-Aminophenol, we have contextualized the expectations for a high-quality reference material.
Ultimately, the investment in a thorough validation process for a reference standard is an investment in data integrity, regulatory compliance, and the overall quality of scientific research and pharmaceutical development.
References
- United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. [Link]
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- GMP Insiders.
- PubMed. Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis. [Link]
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- VCU Scholars Compass. Validation of the 4-Aminophenol Chemical Test and Analytical Testing Scheme to Distinguish Marijuana and Hemp. [Link]
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- Scribd. EU AZO Dye Testing Compliance Guide. [Link]
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- European Medicines Agency (EMA). ICH guideline Q2(R2)
- Compliance Gate. Azo Dye Regulations in the European Union: An Overview. [Link]
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- AFIRM Group.
- ZDHC MRSL. Dyes – Azo (Forming Restricted Amines). [Link]
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- TA Instruments.
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- International Journal of Pharmaceutical and Research Sciences.
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- PubMed. Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. [Link]
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A Comparative Review of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid: Performance and Applications
This guide provides an in-depth comparative analysis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHBDS), a versatile aromatic intermediate. We will move beyond a simple cataloging of its uses to provide a critical evaluation of its performance against common alternatives in key industrial and research applications. The focus here is on the causality behind experimental choices and the quantitative data that supports them, empowering researchers and developers to make informed decisions.
Compound Profile: this compound (AHBDS)
This compound, also known as 2-aminophenol-4,6-disulfonic acid, is an organic compound with the CAS number 120-98-9.[1][2][3] Its structure features a benzene ring substituted with an amino (-NH₂), a hydroxyl (-OH), and two sulfonic acid (-SO₃H) groups. This unique combination of functional groups dictates its chemical reactivity and utility.
-
Amino and Hydroxyl Groups: These are activating, electron-donating groups that make the aromatic ring highly susceptible to electrophilic substitution. The hydroxyl group, in particular, makes it an excellent coupling component in azo dye synthesis.[4][5]
-
Sulphonic Acid Groups: These groups confer high water solubility to the molecule and its derivatives, a critical property for applications in aqueous media such as dyeing and analytical chemistry.[1] They also serve as ion exchange sites in certain material science applications.[1]
| Property | Value | Reference |
| CAS Number | 120-98-9 | [3][6] |
| Molecular Formula | C₆H₇NO₇S₂ | [1][2] |
| Molecular Weight | 269.25 g/mol | [2][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170 °C | [1][3] |
| Solubility | Soluble in water | [7] |
Primary Application: Azo Dye Synthesis
The most prominent application of AHBDS is as a coupling component in the synthesis of azo dyes.[1] Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- (azo) chromophore. Their synthesis is a robust two-step process: diazotization followed by azo coupling.[8]
Mechanism Rationale: The synthesis hinges on an electrophilic aromatic substitution reaction. An aromatic primary amine is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.[9] This diazonium salt is a weak electrophile. It then attacks an electron-rich aromatic compound—the coupling component. The highly activated ring of AHBDS, with its -OH and -NH₂ groups, serves as an excellent nucleophile, readily coupling with the diazonium salt to form a stable, colored azo compound.[5] The low temperature (0-5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely into a phenol.[8]
Figure 1: General workflow for the synthesis of an azo dye using AHBDS.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes the synthesis of a dye using sulfanilic acid as the amine and AHBDS as the coupling component.
-
Diazotization of Sulfanilic Acid: a. In a 100 mL beaker, dissolve 1.73 g (10 mmol) of sulfanilic acid and 0.53 g (5 mmol) of sodium carbonate in 20 mL of water, warming gently if necessary to obtain a clear solution. Cool the solution to room temperature. b. In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water. c. Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath. d. Slowly add 2.5 mL of concentrated HCl dropwise while stirring continuously, keeping the temperature below 5 °C. The formation of a fine white precipitate of the diazonium salt should be observed. Maintain this suspension in the ice bath for 15 minutes.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 2.69 g (10 mmol) of this compound (AHBDS) in 30 mL of water containing 1.2 g of sodium hydroxide to form a clear solution. b. Cool the AHBDS solution to 5 °C in an ice bath. c. Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Step 1d to the cold AHBDS solution. d. A deep red or violet color should develop immediately, indicating the formation of the azo dye.[9] e. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. "Salt out" the dye by adding approximately 5 g of sodium chloride and stirring until it dissolves. This decreases the solubility of the dye, promoting precipitation. b. Collect the precipitated dye by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of saturated sodium chloride solution to remove unreacted starting materials. d. Dry the product in an oven at 60-70 °C.
Comparative Performance
AHBDS is often used to create mordant or acid dyes. Its performance can be compared to other common coupling components like H-Acid (1-amino-8-naphthol-3,6-disulfonic acid).
| Feature | Dye from AHBDS | Dye from H-Acid | Rationale & Insights |
| Color Range | Typically yields blacks, browns, deep reds, and navies (e.g., C.I. Mordant Black 18).[2] | Versatile, yields reds, blues, and blacks depending on coupling pH. | H-Acid's naphthalene core and ability to couple at two different positions (controlled by pH) allows for greater color versatility. AHBDS provides excellent deep, dark shades. |
| Light Fastness | Generally Good to Very Good | Good to Very Good | Both produce dyes with robust conjugated systems. Metal complexation (mordanting) significantly improves the light fastness of dyes from both couplers. |
| Water Solubility | Excellent | Excellent | The presence of multiple sulfonic acid groups in both molecules ensures high solubility of the resulting dyes, crucial for level dyeing on substrates like wool and polyamide.[10] |
| Cost-Effectiveness | Moderate | Higher | H-Acid is a more complex intermediate derived from naphthalene, making it generally more expensive than benzene-derived intermediates like AHBDS. |
Application in Analytical Chemistry
The same diazotization-coupling reaction that produces dyes can be harnessed for the quantitative analysis of pharmaceuticals and other compounds. This is a cornerstone of spectrophotometric analysis.[11]
Mechanism Rationale: The method is typically applied to drugs containing a primary aromatic amine group. The drug is first diazotized, and the resulting diazonium salt is then coupled with a chromogenic agent like AHBDS. The intensity of the color produced by the resulting azo compound is directly proportional to the concentration of the drug, a relationship governed by the Beer-Lambert Law.[11] AHBDS is an effective reagent because the resulting azo product has a strong absorbance in the visible region, enhancing the sensitivity of the assay.[1]
Figure 2: Workflow for spectrophotometric drug determination using AHBDS.
Experimental Protocol: Determination of Sulfamethoxazole
This protocol is adapted from methods used for sulfa drugs.[11]
-
Preparation of Standard Solutions: a. Prepare a stock solution of Sulfamethoxazole (100 µg/mL) in 0.1 M HCl. b. Prepare a 0.1% (w/v) solution of sodium nitrite in deionized water. c. Prepare a 0.5% (w/v) solution of AHBDS in deionized water. d. Prepare a 1 M solution of sodium hydroxide.
-
Calibration Curve Construction: a. Into a series of 10 mL volumetric flasks, pipette aliquots of the stock solution to create standards ranging from 1 to 10 µg/mL. b. To each flask, add 1 mL of 0.1 M HCl and 1 mL of the sodium nitrite solution. Swirl and let stand for 3 minutes for diazotization. c. Add 1 mL of the AHBDS solution to each flask, followed by 1 mL of 1 M NaOH to promote coupling. d. Dilute to the mark with deionized water and mix well. Allow the color to develop for 10 minutes. e. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax, to be determined experimentally, typically in the 450-550 nm range) against a reagent blank. f. Plot absorbance versus concentration to generate a calibration curve.
-
Assay of Pharmaceutical Formulation: a. Weigh and finely powder 20 tablets of the drug. b. Dissolve a quantity of powder equivalent to 10 mg of Sulfamethoxazole in 100 mL of 0.1 M HCl to get a 100 µg/mL solution. Filter if necessary. c. Dilute this solution appropriately to fall within the calibration range and analyze as described in steps 2b-2e. d. Calculate the concentration using the regression equation from the calibration curve.
Comparative Performance
AHBDS can be compared with other reagents used for the spectrophotometric analysis of primary aromatic amines.
| Parameter | AHBDS Method | N-(1-Naphthyl)ethylenediamine (NED) Method | Vanillin Method |
| Principle | Diazotization-Coupling | Diazotization-Coupling | Condensation Reaction |
| λmax | Typically 450-550 nm | Typically 540-560 nm | Typically 480-510 nm[12] |
| Molar Absorptivity (Sensitivity) | High | Very High | Moderate to High |
| Selectivity | Specific for primary aromatic amines. | Specific for primary aromatic amines. | Can react with various amines, requiring more controlled conditions.[12] |
| Rationale & Insights | NED is often considered the "gold standard" coupling agent in the Griess reaction and its derivatives due to the highly intense color and stability of the resulting azo dye, leading to very high sensitivity. AHBDS offers a robust and sensitive alternative. Vanillin-based methods rely on a different mechanism (Schiff base formation) and can be effective but may have broader reactivity.[12] |
Other Industrial Applications
While dye synthesis and analytical chemistry are its primary roles, the unique structure of AHBDS lends itself to other specialized applications.
-
Leather Tanning: AHBDS can be used in the production of synthetic tanning agents (syntans).[13] In the retanning process, syntans are used to modify the properties of chrome-tanned leather, improving its fullness, softness, and dyeability. The sulfonic acid groups can interact with the collagen fibers of the leather, while the aromatic structure helps to fill the leather matrix.[14] Compared to traditional vegetable tannins, syntans like those derived from AHBDS offer greater consistency and can produce whiter, more lightfast leathers.
-
Material Science: Research has explored the potential use of AHBDS in developing functional materials. The sulfonic acid groups can act as ion exchange sites for creating resins used in water purification or as proton conductors in the development of organic conductive materials.[1]
Conclusion
This compound is a highly functionalized and valuable chemical intermediate. Its primary strength lies in its role as an excellent coupling component for producing water-soluble azo compounds.
-
In Dye Synthesis, it provides a cost-effective route to deep, dark shades like blacks and navies, competing well with more expensive intermediates like H-Acid for specific color targets.
-
In Analytical Chemistry, it serves as a reliable and sensitive chromogenic reagent for the spectrophotometric quantification of drugs and other substances containing primary aromatic amine moieties. While perhaps not as sensitive as N-(1-Naphthyl)ethylenediamine in all cases, it offers a robust and validatable alternative.
-
In Other Fields, its utility as a precursor for synthetic tanning agents and its potential in material science highlight its versatility.
The choice to use AHBDS over an alternative ultimately depends on the specific performance requirements of the application, including desired color, required analytical sensitivity, and overall cost considerations. The experimental frameworks provided in this guide offer a starting point for researchers to conduct their own comparative evaluations.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
This guide provides a comprehensive, safety-first framework for the proper disposal of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Safety Profile
Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. This compound is a substituted aromatic compound containing two strong acidic sulfonic acid groups. Its hazard profile is summarized below.
Table 1: Hazard Summary
| Hazard Type | Description | Rationale & Implications for Disposal |
|---|---|---|
| Corrosivity | Due to the two sulfonic acid groups, this compound is highly acidic. Aqueous solutions will have a low pH. | The primary disposal step for aqueous waste is neutralization. The U.S. Environmental Protection Agency (EPA) classifies wastes with a pH ≤ 2 as corrosive hazardous waste, with the code D002.[1] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2] | Direct contact must be avoided at all times. All handling and disposal procedures require robust Personal Protective Equipment (PPE). |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2] | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or mists.[3][4] |
| Environmental Hazard | While some data sheets suggest no known environmental hazards, aminophenol derivatives can be ecotoxic.[2][5] It is prudent to prevent release into the environment. | Do not empty into drains or release into the environment.[5][6] All waste must be collected and treated as hazardous. |
Personal Protective Equipment (PPE)
A non-negotiable aspect of chemical handling is the correct use of PPE. The following table outlines the minimum required PPE for handling this compound waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Acid-resistant gloves (e.g., Nitrile).[3] | To prevent skin contact and irritation.[7] Always check the glove manufacturer's compatibility chart. |
| Eye/Face Protection | Splash-proof safety goggles or a full-face shield.[3][7] | To protect against splashes of the acidic compound, which can cause serious eye damage.[2] |
| Body Protection | Chemical-resistant apron or a fully buttoned lab coat. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated outside of a fume hood. | To prevent inhalation and respiratory tract irritation.[2] |
The Disposal Workflow: A Decision-Making Framework
The correct disposal path depends on the nature and quantity of the waste. This workflow diagram provides a logical, step-by-step decision-making process for managing waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to validated protocols is critical for safety and compliance. The following procedures provide detailed, actionable guidance.
Protocol 1: Management of Spills and Contaminated Materials
This protocol covers the immediate response to small spills and the routine disposal of contaminated labware.
A. Small Spills (≤ 100 mL or 100 g)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: Work must be conducted in a chemical fume hood or a well-ventilated area.[3][4]
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial acid spill neutralizer. Do not use combustible materials like paper towels for initial absorption.
-
Neutralization: Slowly and cautiously add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the absorbed material.[8] The reaction will fizz as carbon dioxide is released; this is expected. Add the base until the fizzing stops.
-
pH Verification: Moisten the mixture with a small amount of water and test with pH paper. The target pH is between 6 and 10.[3]
-
Collection: Carefully scoop the neutralized mixture into a heavy-duty plastic bag or a designated solid waste container.
-
Final Decontamination: Wipe the spill area with a damp cloth or sponge.
-
Disposal: Seal the bag/container, label it as "Neutralized this compound spill debris," and place it in the designated hazardous solid waste accumulation area for pickup.[9]
B. Contaminated Labware and PPE
-
Segregation: All grossly contaminated items (gloves, absorbent pads, disposable lab coats) must be treated as hazardous waste.[10]
-
Collection: Place these items in a dedicated, labeled hazardous waste bag within your lab.
-
Decontamination of Glassware: Reusable glassware should be rinsed with water (the rinsate collected as hazardous liquid waste), then washed thoroughly with soap and water.
-
Disposal: Once the waste bag is full, seal it and transfer it to your facility's main hazardous waste accumulation area for professional disposal.
Protocol 2: Laboratory-Scale Neutralization of Aqueous Waste
This protocol is only for purely aqueous solutions of this compound that are free from other hazardous contaminants like heavy metals or organic solvents.[3] Neutralization renders the corrosive waste safer and may, depending on local regulations, allow for drain disposal.
Objective: To adjust the pH of an aqueous solution of the acid to a neutral range (6-10) for safe disposal.
Materials:
-
Aqueous waste solution of this compound.
-
Stir plate and magnetic stir bar.
-
Large beaker or container (at least twice the volume of the waste solution).
-
pH meter or pH paper.
-
Weak base: Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). A strong base like sodium hydroxide (NaOH) can be used but may generate significant heat.[11]
-
Appropriate PPE (see Table 2).
Procedure:
-
Setup: Place the waste container in a chemical fume hood. If the solution is concentrated, dilute it to approximately 5% by slowly adding the acid solution to a larger volume of cold water. Never add water to acid .[3][12] Add a stir bar.
-
Initial pH Check: Measure and record the initial pH of the solution.
-
Slow Addition of Base: While stirring the solution, begin adding small portions of sodium bicarbonate or sodium carbonate slowly. The reaction is exothermic and will release CO₂ gas, causing fizzing.[8][11] Controlling the rate of addition is critical to prevent the reaction from foaming over.
-
Monitor pH: Periodically stop adding the base and check the pH. As you approach pH 5, add the base even more slowly.
-
Final Adjustment: Continue adding the base until the pH of the solution is stable between 6.0 and 10.0.[3]
-
Disposal: Once the pH is confirmed to be in the safe range and all fizzing has stopped, the neutralized solution can be flushed down the sanitary sewer with at least 20 parts of running water, provided this is permitted by your institution and local regulations.[3]
Protocol 3: Bulk Waste Collection
For bulk quantities of the solid compound, concentrated solutions, or waste streams containing other hazardous materials, on-site treatment is not recommended. The only safe and compliant method is collection for professional disposal.
-
Containerize: Use a dedicated, properly labeled hazardous waste container. Ensure the container is compatible with acidic materials.[8][10]
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (Corrosive).[10]
-
Storage: Keep the waste container sealed and store it in a designated, secure Satellite Accumulation Area (SAA). The SAA should be away from incompatible materials like strong bases or oxidizing agents.[2][13]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10] Do not accumulate waste for more than the legally permitted time.
By implementing these scientifically grounded and safety-focused procedures, you can ensure the responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- Kansas State University. (n.d.). Neutralization of Acids and Bases.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US2766276A - Neutralization of sulfonic acids.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- PubChem. (n.d.). 4-Aminophenol.
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Google Patents. (n.d.). CN1803641A - Integrated process for treating waste water of p-aminophenol production and resource recovery method.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- SIELC Technologies. (2018). This compound.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Reddit. (2018). How can I break down 4-aminophenol to something harmless?.
- Lab Alley. (n.d.). How to neutralize sulfuric acid.
- ResearchGate. (n.d.). Some biologically active aminophenol-containing derivatives described in the literature.
- U.S. Environmental Protection Agency. (2013). Sulfuric Acid.
- New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Sulfuric Acid.
- Centers for Disease Control and Prevention. (n.d.). Aryl sulfonic acid and salts.
- Global Química & Moda. (2018). SULPHONIC ACID, 90% Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- National Center for Biotechnology Information. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 5. carlroth.com [carlroth.com]
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- 12. response.epa.gov [response.epa.gov]
- 13. assets.ctfassets.net [assets.ctfassets.net]
A Comprehensive Guide to the Safe Handling of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No. 120-98-9). As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, drawing from authoritative sources to provide a self-validating system for chemical management.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is irritating to the eyes, respiratory system, and skin.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, a thorough risk assessment is mandatory before commencing any work.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Harmful if Swallowed, Inhaled, or Absorbed through Skin: Systemic effects may occur upon exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect eyes from dust particles and accidental splashes. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be necessary. If ventilation is insufficient, a NIOSH-approved respirator with an appropriate acid gas cartridge is required. | To prevent the inhalation of harmful dust or aerosols. |
Safe Handling and Operational Workflow
Adherence to a strict operational plan is critical for minimizing risks. The following step-by-step workflow provides a procedural guide for the safe handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling the solid form to control dust.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the chemical.
-
Assemble all necessary equipment and PPE before you begin.
-
Ensure the work area is clean and free of clutter.
-
-
Handling:
-
When weighing or transferring the solid, perform these actions in a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
If making a solution, add the acid to the solvent slowly.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Remove and properly store or dispose of PPE.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
General Principles:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain without proper treatment.[2]
-
Collect waste in designated, properly labeled, and sealed containers.[2][3]
Neutralization of Acidic Waste:
For aqueous solutions of this compound that do not contain heavy metals or other prohibited substances, neutralization is a viable pre-disposal step.[4]
-
Work in a well-ventilated fume hood and wear appropriate PPE. [4]
-
Dilute the acidic solution by slowly adding it to a large volume of cold water or ice.[4] This helps to dissipate any heat generated during neutralization.
-
Slowly add a weak base , such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide, while stirring continuously.[3][5]
-
Monitor the pH of the solution using pH paper or a pH meter.[4]
-
Continue adding the base until the pH is between 6.0 and 10.0.[4]
-
Once neutralized , the solution can typically be disposed of down the sanitary sewer with a large volume of water, in accordance with institutional guidelines.[4]
Solid Waste:
-
Unused or contaminated solid this compound should be collected in a labeled, sealed container and disposed of through your institution's hazardous waste management program.
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policies.
By adhering to these detailed protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical resources.
References
- Chemsrc. (2025). CAS#:120-98-9 | 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid.
- Environmental Marketing Services. (2020). Types of Acid Waste Disposal.
- ChemBK. (n.d.). This compound.
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Kansas State University. (n.d.). Neutralization of Corrosive Waste.
- GreenTec Energy. (2022). Management of Acid Waste.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- North Industrial Chemicals. (2024). Neutralizing Sulfuric Acid: Effective Methods You Should Know.
- Google Patents. (n.d.). US2766276A - Neutralization of sulfonic acids.
- Lab Alley. (n.d.). How to neutralize sulfuric acid.
Sources
- 1. CAS#:120-98-9 | 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid | Chemsrc [chemsrc.com]
- 2. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
